molecular formula C10H5BrF3NO B3031743 3-Bromo-4-hydroxy-7-trifluoromethylquinoline CAS No. 65673-94-1

3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Cat. No.: B3031743
CAS No.: 65673-94-1
M. Wt: 292.05 g/mol
InChI Key: MZVFNKMPNCBKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS 65673-94-1) is an organobromine quinoline derivative with the molecular formula C10H5BrF3NO and a molecular weight of 292.06 g/mol . This compound serves as a high-value chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex fluorinated quinoline structures . The strategic placement of the bromo and hydroxy groups on the quinoline core makes it a versatile intermediate for various cross-coupling reactions and functional group transformations. The presence of the trifluoromethyl group is of significant interest, as this moiety is known to enhance the metabolic stability, bioavailability, and binding affinity of drug-like molecules . Researchers utilize this compound in the exploration of new pharmaceutical agents, especially in the development of fluorinated quinolines that exhibit notable biological activities . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-7-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-15-8-3-5(10(12,13)14)1-2-6(8)9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVFNKMPNCBKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495155
Record name 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-94-1
Record name 4-Quinolinol, 3-bromo-7-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65673-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline From Registry Identification to Synthetic Access

Part 1: Executive Summary & Core Directive

Topic: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (Target Scaffold) Context: This molecule represents a critical halogenated heterocyclic building block, often utilized in the development of kinase inhibitors, anti-malarials, and fluoro-pharmaceuticals. The Challenge: Unlike commodity chemicals, this specific derivative often lacks a widely indexed, commercially available CAS number for direct bulk purchase. The Solution: This guide provides the verified precursor CAS number and a validated synthesis protocol to access the target molecule in the laboratory. We bridge the gap between database searching and bench-top execution.

Part 2: Identification & Registry Data

Before initiating synthesis, accurate identification of the scaffold and its commercially available precursor is mandatory to prevent structural mismatching (e.g., confusing the 7-CF3 and 5-CF3 isomers).

Target Molecule Identification
  • Chemical Name: 3-Bromo-7-(trifluoromethyl)quinolin-4-ol

  • Tautomer: 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one (Predominant form in solution)

  • Molecular Formula: C₁₀H₅BrF₃NO

  • Molecular Weight: 292.05 g/mol

  • Predicted LogP: ~3.2

  • SMILES: OC1=C(Br)C=NC2=C1C=CC(C(F)(F)F)=C2

  • Availability Status: Low/Restricted. Direct commercial sources are rare. Synthesis from the precursor is the standard industry approach.

The Critical Precursor (Commercially Available)

To generate the target, you must source the 4-hydroxy parent scaffold.

  • Chemical Name: 7-(Trifluoromethyl)-4-quinolinol[1][2][3][4][5][6][7]

  • CAS Number: 322-97-4 [1][2][3][4][5][6][7]

  • Purity Criteria: ≥97% (HPLC)

  • Appearance: White to off-white powder[3]

  • Melting Point: 266–269 °C[3]

Data Summary Table: Precursor vs. Target

FeaturePrecursor (Starting Material)Target (Product)
Name 7-(Trifluoromethyl)-4-quinolinol3-Bromo-7-(trifluoromethyl)quinolin-4-ol
CAS Number 322-97-4 Not Widely Indexed / Research Scale
Mol.[2][3][4][7] Weight 213.16 g/mol 292.05 g/mol
Key Substituent H at C-3 positionBr at C-3 position
Reaction Role Nucleophile (Enamine-like)Electrophile / Coupling Partner

Part 3: Synthesis & Experimental Protocol

Methodology: Electrophilic Aromatic Substitution (Bromination) Rationale: The 4-hydroxyquinoline system exists in equilibrium with its 4-quinolone tautomer. The NH/OH group activates the C-3 position, making it highly susceptible to electrophilic attack by bromine. This reaction is regioselective for C-3 over the electron-deficient benzenoid ring (deactivated by the 7-CF3 group).

Step-by-Step Protocol

Reagents Required:

  • 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4)[1][2][3][4][5][6][7]

  • Bromine (Br₂) OR N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid (AcOH)

  • Sodium Thiosulfate (sat. aq.)

Workflow:

  • Dissolution: Charge a round-bottom flask with 1.0 eq of 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4). Add Glacial Acetic Acid (10 mL per gram of substrate). Stir at room temperature until a suspension or partial solution is formed.

  • Bromination:

    • Option A (Elemental Bromine): Prepare a solution of 1.05 eq Br₂ in a small volume of AcOH. Add dropwise to the reaction mixture over 30 minutes.

    • Option B (NBS - Milder): Add 1.1 eq of NBS portion-wise to the mixture.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 4–6 hours. The reaction typically proceeds with the formation of a heavy precipitate (the hydrobromide salt of the product).

  • Quenching: Pour the reaction mixture into ice-cold water (5x reaction volume). If elemental bromine was used, add saturated sodium thiosulfate solution until the orange color dissipates.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the cake with water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Mechanism & Pathway Visualization

SynthesisPathway Precursor Precursor CAS: 322-97-4 (7-CF3-4-OH-Quinoline) Intermediate Transition State (C-3 Sigma Complex) Precursor->Intermediate Activation (Tautomerism) Reagents Reagents Br2 / AcOH or NBS Reagents->Intermediate Electrophilic Attack Product Target Product 3-Bromo-7-(CF3)-4-OH-Q (Precipitate) Intermediate->Product -HBr (Re-aromatization)

Caption: Figure 1. Regioselective bromination pathway of 7-(trifluoromethyl)-4-quinolinol at the C-3 position.

Part 4: Characterization & Validation (Self-Validating System)

To ensure the synthesis was successful, you must validate the structure. The 7-CF3 group introduces unique splitting patterns in NMR.

1. Proton NMR (¹H-NMR) in DMSO-d₆:

  • Diagnostic Signal: The precursor (CAS 322-97-4) shows a doublet or singlet for the H-3 proton around δ 6.0–6.5 ppm .

  • Validation: In the product, this H-3 signal must disappear .

  • Aromatic Region: You will observe the remaining protons (H-2, H-5, H-6, H-8). The H-2 proton (adjacent to Nitrogen) typically appears as a sharp singlet downfield (~δ 8.5–8.8 ppm).

2. Mass Spectrometry (LC-MS):

  • Isotope Pattern: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio.

  • Validation: The Mass Spectrum must show a "doublet" molecular ion peak separated by 2 mass units (M+H and M+H+2) with nearly equal intensity.

    • Expected m/z: 292.0 and 294.0 .

3. Melting Point:

  • Halogenation at C-3 typically increases the melting point and crystallinity. Expect a high melting point (>280°C), often requiring decomposition analysis.

Part 5: Strategic Search Logic

When a specific derivative like "3-Bromo-4-hydroxy-7-trifluoromethylquinoline" does not return a direct CAS hit, use this decision tree to locate the correct chemical space.

SearchLogic Start Start: Search Target Name/Structure DirectHit Direct CAS Found? Start->DirectHit VendorCheck Check Vendor Catalogs (Sigma, Enamine, Combi-Blocks) DirectHit->VendorCheck Yes Substructure Perform Substructure Search (Remove Br at C-3) DirectHit->Substructure No (Likely) IdentifyPrecursor Identify Parent Scaffold CAS: 322-97-4 Substructure->IdentifyPrecursor Found Parent Synthesize Execute Synthesis (Bromination Protocol) IdentifyPrecursor->Synthesize One-Step Reaction

Caption: Figure 2. Decision logic for accessing non-cataloged quinoline derivatives.

References

  • Precursor Registry (CAS 322-97-4): 7-(Trifluoromethyl)-4-quinolinol.[1][4][5][6] National Center for Biotechnology Information. PubChem Compound Summary for CID 36846.

  • General Bromination Protocol:Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. News of Pharmacy (2020).

    • [Link] (General reference to quinolone bromination methodology).

  • Analogous Synthesis (3-Bromo-4-hydroxyquinoline): 3-Bromo-4-hydroxyquinoline (CAS 64965-47-5). Sigma-Aldrich Product Specification.

  • Mechanistic Insight:Highly Brominated Quinolines: Synthesis, Characterization.

    • [Link] (Validates the regioselectivity of bromination at C-3/C-6/C-8).

Sources

chemical structure and properties of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical structure, properties, and applications of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline .

Structure, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (also known as 3-bromo-7-(trifluoromethyl)quinolin-4(1H)-one) is a critical heterocyclic building block in modern drug discovery. It serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

This compound combines three strategic features for medicinal chemists:

  • The Quinolone Core: A validated pharmacophore found in broad-spectrum antibiotics (e.g., ciprofloxacin) and kinase inhibitors.

  • The 3-Bromo Handle: An orthogonal reactive site allowing for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to expand the molecule into complex chemical space.

  • The 7-Trifluoromethyl Group: A bioisostere that enhances lipophilicity (LogP), metabolic stability (blocking oxidation at C7), and binding affinity via hydrophobic interactions.

Part 2: Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature and Identifiers[2][3][4][5][6]
PropertyDetail
IUPAC Name 3-Bromo-7-(trifluoromethyl)quinolin-4-ol
Alternative Name 3-Bromo-7-(trifluoromethyl)-1H-quinolin-4-one
CAS Number 65673-94-1
SMILES FC(F)(F)c1cc2c(cc1)nc(c(c2O)Br)
Molecular Weight 292.05 g/mol
Exact Mass 290.9507
Tautomerism: The Critical Equilibrium

A defining characteristic of "4-hydroxyquinolines" is their prototropic tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the compound exists predominantly as the 4-quinolone (keto) tautomer, not the 4-hydroxy (enol) form. This dictates its reactivity: alkylation often occurs at the nitrogen (N1) rather than the oxygen, unless specific conditions (Ag salts) are used.

Diagram 1: Tautomeric Equilibrium

Tautomerism cluster_0 Predominant Form (Polar Solvents/Solid) cluster_1 Minor Form (Gas Phase/Non-polar) Keto 4-Quinolone Form (NH, C=O) Polar/Solid State Stable Enol 4-Hydroxyquinoline Form (N, C-OH) Aromaticity Driven Keto->Enol  Ka (Tautomerization)  

Caption: The equilibrium heavily favors the 4-quinolone (left) due to the stability of the vinylogous amide system, despite the loss of full aromaticity in the pyridine ring.

Part 3: Physicochemical Properties[2]

Understanding these properties is essential for assay development and formulation.

PropertyValue / CharacteristicImplication for Research
Physical State Off-white to pale yellow solidStandard handling; light sensitive (protect from UV).
Melting Point >250 °C (Decomposes)Indicates strong intermolecular H-bonding (dimer formation).
Solubility Low in water; Soluble in DMSO, DMFStock solutions should be prepared in DMSO (10-20 mM).
pKa (Acid) ~8.5 - 9.5 (NH deprotonation)The 7-CF3 group (EWG) increases acidity compared to unsubstituted quinolone (pKa ~11).
LogP (Calc) ~3.2Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (NH/OH)Critical for binding site interactions (e.g., hinge region of kinases).

Part 4: Synthetic Protocols

The synthesis of CAS 65673-94-1 typically follows a convergent pathway starting from aniline derivatives. The Gould-Jacobs reaction is the industry standard for this scaffold.

Step-by-Step Synthesis

Step 1: Condensation

  • Reagents: 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat at 100-110°C (neat or in ethanol).

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

  • Product: Diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

Step 2: Cyclization (Gould-Jacobs)

  • Reagents: Diphenyl ether or Dowtherm A.

  • Conditions: High temperature (250°C) thermal cyclization.

  • Regioselectivity: Cyclization of the meta-substituted aniline can yield both the 7-CF3 and 5-CF3 isomers. Sterics typically favor the 7-CF3 isomer, but separation (recrystallization from AcOH) is required.

  • Product: 4-Hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid ethyl ester (followed by hydrolysis and decarboxylation) OR direct cyclization to the quinolone depending on the malonate used.

Step 3: Bromination

  • Reagents: N-Bromosuccinimide (NBS) or Br₂.[1]

  • Solvent: Glacial Acetic Acid or Chloroform.[1]

  • Conditions: Room temperature to 60°C.

  • Mechanism: Electrophilic aromatic substitution. The 3-position is highly activated by the electron-donating 4-OH/4-oxo group.

  • Product: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline .[2][3][4]

Diagram 2: Synthetic Pathway

Synthesis Start 3-(Trifluoromethyl)aniline Intermediate Enamine Intermediate Start->Intermediate 110°C, -EtOH Reagent + EMME (Diethyl ethoxymethylenemalonate) Reagent->Intermediate Cyclization Thermal Cyclization (250°C, Ph2O) Intermediate->Cyclization Isomers Mixture: 7-CF3 (Major) + 5-CF3 (Minor) Cyclization->Isomers Precursor 7-Trifluoromethyl-4-quinolone Isomers->Precursor Purification/Decarboxylation Bromination Bromination (NBS/AcOH) Electrophilic Subst. at C3 Precursor->Bromination Final 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Bromination->Final

Caption: The Gould-Jacobs route provides access to the core, followed by regioselective bromination at C3.

Part 5: Reactivity & Applications

This compound is not a final drug but a divergent intermediate . Its value lies in how it reacts.

The "Handle" Strategy

The C3-Bromine atom is chemically distinct from the rest of the aromatic system. It allows for Late-Stage Functionalization .

  • Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to place aromatic rings at C3. This is common for designing kinase inhibitors where the quinoline acts as the "hinge binder" and the C3-aryl group extends into the hydrophobic pocket.

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid, extended pi-systems.

  • Heck Reaction: Introduction of alkenyl groups.

The C4-OH Transformation

The C4-hydroxyl group is often converted to a chlorine atom using Phosphorus Oxychloride (POCl₃) .

  • Product: 3-Bromo-4-chloro-7-trifluoromethylquinoline.

  • Utility: The C4-Cl is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines. This allows the introduction of solubilizing groups (e.g., morpholine, piperazine) or other pharmacophores.

Diagram 3: Reactivity Map

Reactivity cluster_Pd Palladium Chemistry (C3-Br) cluster_Cl Activation (C4-OH) Core 3-Bromo-4-hydroxy- 7-CF3-quinoline Suzuki Suzuki Coupling (Ar-B(OH)2) → C3-Aryl Core->Suzuki Sonogashira Sonogashira (Alkynes) → C3-Alkynyl Core->Sonogashira Chlorination POCl3 Reaction → 4-Chloro deriv. Core->Chlorination SNAr SNAr (R-NH2) → 4-Amino deriv. Chlorination->SNAr

Caption: The scaffold offers orthogonal reactivity: Pd-catalyzed coupling at C3 and nucleophilic substitution at C4 (via chloride).

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[5][6] 2A, STOT SE 3).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed.

Part 7: References

  • PubChem. 3-Bromo-7-(trifluoromethyl)quinolin-4-ol (Compound). National Library of Medicine. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational synthesis method).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for quinolone tautomerism).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Reference for CF3 properties).

Sources

Technical Monograph: Physicochemical Profiling of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (C₁₀H₅BrF₃NO). As a halogenated quinolone scaffold, this compound serves as a critical intermediate in the development of high-affinity ligands for kinase inhibition, receptor modulation, and anti-infective pharmacophores.

The presence of the 7-trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the 3-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid expansion of Structure-Activity Relationship (SAR) libraries.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • IUPAC Name: 3-Bromo-7-(trifluoromethyl)quinolin-4-ol

  • Alternative Name: 3-Bromo-7-(trifluoromethyl)-4(1H)-quinolone

  • CAS Registry Number: While specific CAS numbers exist for derivatives (e.g., 1203579-65-0 for the amine analog), the core scaffold is often referenced as a derivative of 7-(Trifluoromethyl)-4-quinolinol (CAS: 322-97-4).

Molecular Formula & Weight

The molecular specifications are critical for stoichiometric calculations in synthetic workflows.

PropertyValueNotes
Molecular Formula C₁₀H₅BrF₃NO Confirmed via elemental composition.[1][2][3]
Molecular Weight (Average) 292.05 g/mol Used for molarity calculations.
Monoisotopic Mass 290.9507 Da Based on ⁷⁹Br isotope (50.69% abundance).
Isotopic Pattern M (100%), M+2 (97%)Characteristic 1:1 doublet due to ⁷⁹Br/⁸¹Br.
Tautomeric Equilibrium

A critical feature of 4-hydroxyquinolines is their tautomeric equilibrium. In the solid state and polar solvents, the 4-quinolone (oxo) form predominates over the 4-hydroxy (enol) form. This impacts solubility and reactivity profiles.

  • Quinolone Form (Major): N-H, C=O (Favored in polar media, H-bond donor).

  • Hydroxyquinoline Form (Minor): N-sp², C-OH (Favored in non-polar media, aromatized pyridine ring).

Part 2: Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 3-bromo-4-hydroxyquinolines is the Gould-Jacobs reaction followed by electrophilic bromination. This pathway ensures regioselectivity at the 3-position due to the activating effect of the hydroxyl/oxo group.

Detailed Synthetic Protocol

Note: This protocol is synthesized from standard methodologies for 7-substituted quinolones [1, 3].

Step 1: Enamine Formation (Gould-Jacobs)

Reagents: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylene malonate (EMME).

  • Mix equimolar amounts of aniline and EMME.

  • Heat to 125°C for 1-2 hours.

  • Mechanism: Addition-elimination releases ethanol, forming the diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate intermediate.

Step 2: Cyclization to the Quinolone Core

Reagents: Diphenyl ether (Dowtherm A).

  • Add the intermediate from Step 1 to refluxing diphenyl ether (~250°C ).

  • Maintain reflux for 30-60 minutes. High temperature is required for the intramolecular Friedel-Crafts acylation.

  • Cool and precipitate with hexane to isolate Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation

Reagents: 10% NaOH, then HCl.

  • Hydrolyze the ester using aqueous NaOH at reflux.

  • Acidify to precipitate the carboxylic acid.

  • Decarboxylate by heating in diphenyl ether or quinoline/Cu powder to yield 7-(Trifluoromethyl)-4-quinolinol .

Step 4: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS) or Br₂, Acetic Acid/Acetonitrile.

  • Dissolve 7-(Trifluoromethyl)-4-quinolinol in glacial acetic acid or acetonitrile.

  • Add 1.05 equivalents of NBS portion-wise at room temperature.

  • Observation: The reaction typically proceeds via an electrophilic aromatic substitution at the highly activated 3-position.

  • Quench with water; filter the precipitate.

  • Purification: Recrystallize from ethanol/DMF.

Visualization of Signaling/Reaction Pathway

SynthesisPathway Aniline 3-(CF3)aniline (Starting Material) Enamine Enamine Intermediate Aniline->Enamine 125°C, -EtOH EMME Diethyl ethoxymethylene malonate EMME->Enamine Cyclized 3-Carboxylate Ester (Ring Closure) Enamine->Cyclized 250°C, Ph2O Gould-Jacobs Core 7-CF3-4-Quinolinol (Decarboxylated) Cyclized->Core 1. NaOH/H2O 2. Heat (-CO2) Target 3-Bromo-4-hydroxy- 7-CF3-quinoline (Target) Core->Target NBS/AcOH Bromination

Caption: Step-wise synthetic workflow from aniline precursor to the brominated target via Gould-Jacobs cyclization.

Part 3: Physicochemical & Analytical Profiling

Solubility & pKa

The 7-CF₃ group significantly alters the electronic profile compared to the unsubstituted quinoline.

  • Lipophilicity (cLogP): Estimated at 3.1 - 3.4 . The CF₃ group increases lipophilicity, improving membrane permeability compared to non-fluorinated analogs.

  • Acidity (pKa): The 4-OH proton is acidic (pKa ~9-10). The electron-withdrawing CF₃ (inductive effect) and Br groups stabilize the conjugate base, likely lowering the pKa slightly relative to 4-hydroxyquinoline.

Spectral Characterization (Expected Data)

Researchers should validate the structure using the following NMR signatures:

  • ¹H NMR (DMSO-d₆):

    • H-2: A sharp singlet around δ 8.5 - 8.8 ppm . (Deshielded by adjacent N and Br).

    • H-5: Doublet (J ~8-9 Hz) around δ 8.2 ppm .

    • H-8: Singlet (due to meta-coupling) around δ 7.8 - 8.0 ppm .

    • NH/OH: Broad singlet, often exchangeable, >12 ppm if visible.

  • Mass Spectrometry:

    • Look for the M+ and M+2 peaks of equal intensity at 291 and 293 m/z (positive mode).

Part 4: Applications in Drug Discovery[5]

Scaffold Utility

This molecule is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The quinolone core mimics the adenine ring of ATP, allowing it to bind in the hinge region of kinases.

  • Bioisosterism: The CF₃ group acts as a metabolic blocker (preventing oxidation at the 7-position) and a lipophilic anchor.

Late-Stage Diversification

The 3-bromo position is chemically orthogonal to the rest of the molecule, allowing for late-stage functionalization:

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.

  • Sonogashira: Introduction of alkynes for rigid linker systems.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.

References

  • ChemicalBook. (n.d.). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate synthesis. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one (Isomer Analog). Retrieved from

  • Google Patents. (2018). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.[5] Retrieved from

  • CymitQuimica. (n.d.). 7-(Trifluoromethyl)-4-quinolinol Product Page. Retrieved from

Sources

A Comprehensive Technical Guide to Determining the Solubility of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its developability profile. Poor solubility can terminate the progression of an otherwise promising candidate due to challenges in formulation, bioavailability, and consistent in-vitro assay performance. This guide provides a comprehensive framework for assessing the solubility of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline, a representative heterocyclic compound, in two pivotal laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document moves beyond a simple recitation of data. It is structured to provide researchers, scientists, and drug development professionals with the underlying principles, field-proven experimental protocols, and data interpretation strategies necessary for a robust solubility assessment. We will dissect the molecular structure to form a hypothesis of its solubility behavior, detail the methodologies for both kinetic and thermodynamic solubility determination, and discuss the critical importance of each approach in different stages of the research pipeline. The protocols described herein are designed as self-validating systems to ensure the generation of trustworthy and reproducible data.

Part 1: Physicochemical Profile and Solubility Hypothesis

Before any empirical work commences, a thorough analysis of the target molecule's structure provides invaluable insight into its likely behavior. The principle of "like dissolves like" is a foundational concept in solubility, contingent on the interplay of polarity, hydrogen bonding capacity, and molecular size.[1][2]

The structure of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline presents several functional groups that will dictate its interactions with a solvent:

  • Quinoline Core: A bicyclic aromatic heterocycle, which is largely non-polar and hydrophobic.

  • 4-Hydroxy Group (-OH): This phenolic hydroxyl group is a critical feature. It is polar and can act as both a hydrogen bond donor and acceptor.[3] Its acidic nature (pKa can be estimated) means it can be deprotonated in basic conditions, drastically increasing polarity and aqueous solubility.

  • 3-Bromo Group (-Br): An electron-withdrawing group that adds to the molecular weight and imparts lipophilicity.

  • 7-Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and highly lipophilic group, which typically decreases solubility in polar solvents like water.

Hypothesis: The molecule possesses both polar (hydroxyl) and significant non-polar (bromo- and trifluoromethyl-substituted aromatic rings) regions. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's ability to effectively interact with both moieties. We can predict that the compound will exhibit limited solubility in water but should be readily soluble in organic solvents that can accommodate its complex character.

cluster_molecule 3-Bromo-4-hydroxy-7-trifluoromethylquinoline cluster_properties Structural Contributions to Solubility mol Molecule A Quinoline Core (Lipophilic, Aromatic) mol->A Core Structure B 4-Hydroxy Group (Polar, H-Bond Donor/Acceptor, Acidic) mol->B Key Polar Moiety C 3-Bromo Group (Lipophilic, Electron Withdrawing) mol->C Increases Lipophilicity D 7-Trifluoromethyl Group (Highly Lipophilic, Electron Withdrawing) mol->D Decreases Polarity cluster_workflow Solubility Determination Workflow cluster_kinetic Kinetic Assay (Screening) cluster_thermo Thermodynamic Assay (Gold Standard) start Receive Compound (3-Bromo-4-hydroxy-7-trifluoromethylquinoline) decision Assay Purpose? start->decision k1 Prepare 20 mM Stock in DMSO decision->k1 Early-Stage Ranking t1 Add Excess Solid to Solvent decision->t1 Late-Stage Characterization k2 Dispense into Aqueous Buffer k1->k2 k3 Measure Turbidity (Nephelometry) k2->k3 k_end Result: Kinetic Solubility (µM) k3->k_end t2 Equilibrate (e.g., 48h at 25°C) t1->t2 t3 Clarify Supernatant (Centrifuge/Filter) t2->t3 t4 Quantify by HPLC t3->t4 t_end Result: Equilibrium Solubility (mg/mL) t4->t_end

Sources

Physicochemical Profiling of 4-Hydroxy-7-Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of 4-hydroxy-7-trifluoromethylquinoline derivatives. This document is structured to support drug discovery workflows, focusing on solubility, ionization behavior, and experimental validation.

Technical Guide Series: Scaffold Analysis in Medicinal Chemistry

Executive Summary

The 4-hydroxy-7-trifluoromethylquinoline scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of antimalarial, antibacterial (fluoroquinolone analogs), and antitubercular agents. The presence of the trifluoromethyl (


) group at the C7 position significantly modulates the electronic properties of the bicyclic system, altering lipophilicity (LogP), metabolic stability, and acid-base equilibria (pKa) compared to the unsubstituted parent.

Understanding the pKa of these derivatives is non-trivial due to the 4-quinolone


 4-hydroxyquinoline tautomerism . This guide provides a definitive analysis of these ionization constants, the structural factors influencing them, and the protocols required for their accurate determination.

Structural Dynamics & Tautomerism

To accurately interpret pKa values, one must first define the protonation state. 4-Hydroxyquinolines exist in a tautomeric equilibrium where the 4-quinolone (oxo) form predominates in aqueous solution and solid state, stabilized by aromaticity and intermolecular hydrogen bonding.

Tautomeric Equilibrium

The


 group is a strong electron-withdrawing group (EWG) (

). This withdrawal reduces the electron density of the aromatic ring, affecting the stability of both tautomers.

Tautomerism cluster_0 Predominant Form (Aqueous) cluster_1 Minor Form (Aprotic/Gas) Quinolone 4-Quinolone (NH-form) (Polar, High Dipole) Hydroxy 4-Hydroxyquinoline (OH-form) (Aromatic Phenol-like) Quinolone->Hydroxy  K_T << 1  

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form in physiological media.

pKa Data & Substituent Effects

The ionization of 4-hydroxy-7-trifluoromethylquinoline involves two key events:

  • pKa1 (Basic): Protonation of the carbonyl oxygen (or pyridine nitrogen in the OH-form).

  • pKa2 (Acidic): Deprotonation of the N-H group (or O-H group).

Comparative pKa Table

The following data synthesizes experimental values from analogous structures and predicted shifts based on the Hammett equation for the 7-


 substituent.
Compound ClassStructurepKa1 (Cation

Neutral)
pKa2 (Neutral

Anion)
Electronic Effect of Substituent
4-Hydroxyquinoline Unsubstituted2.2711.25Reference Standard
7-Fluoro-4-quinolone 7-F1.8510.60Inductive withdrawal (-I)
7-Trifluoromethyl-4-quinolone 7-CF3 ~0.9 - 1.2 (Est)9.8 - 10.2 (Est)Strong (-I) and (-R) withdrawal
Mefloquine 2,8-bis(CF3)8.6 (Piperidine N)>12 (OH)Reference for CF3 impact
7-CF3-3-COOH Derivative 3-Carboxy-5.8 (COOH), 9.2 (NH)Acidifying effect of COOH

Key Insight: The 7-


 group lowers the pKa of the N-H moiety by approximately 1.0–1.5 log units compared to the unsubstituted parent. This increases the acidity, meaning a significant fraction may exist as the anion at physiological pH (7.4), improving solubility but potentially limiting membrane permeability.

Experimental Methodologies

Due to the low solubility of trifluoromethyl-substituted heterocycles, standard aqueous titration often fails. The following protocols are validated for this specific scaffold.

Method A: Potentiometric Titration (Mixed Solvent)

Best for: Compounds with moderate solubility (


 M).
Solvent:  Methanol/Water or Dioxane/Water mixtures (extrapolated to 0% cosolvent via Yasuda-Shedlovsky plot).
  • Preparation: Dissolve 2-5 mg of the derivative in 50% (v/v) Methanol/Water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add standardized HCl to bring pH to ~1.5 (ensures full protonation).

  • Titration: Titrate with carbonate-free KOH (0.1 M) under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method (

    
    ) to calculate dissociation constants.
    
  • Extrapolation: Repeat at 30%, 40%, and 60% MeOH. Plot pKa vs.

    
     (dielectric constant) to find aqueous pKa.
    
Method B: UV-Vis Spectrophotometry (Spectrometric Titration)

Best for: Highly insoluble compounds or extreme pKa values (


 or 

).
  • Stock Solution: Prepare

    
     M solution in DMSO.
    
  • Buffer Series: Dilute into aqueous buffers ranging from pH 1 to 13 (constant ionic strength).

  • Scanning: Measure UV absorbance (200–400 nm). The 4-quinolone chromophore shows distinct bathochromic shifts upon ionization.

  • Calculation: Use the Henderson-Hasselbalch transformation at the

    
     of the ionized species.
    

Workflow Start Sample: 7-CF3-4-Hydroxyquinoline Solubility Check Aqueous Solubility Start->Solubility HighSol Soluble (>1 mM) Solubility->HighSol Yes LowSol Insoluble (<1 mM) Solubility->LowSol No Potentiometry Potentiometric Titration (Aq + 0.15M KCl) HighSol->Potentiometry Cosolvent Cosolvent Titration (MeOH/Water Extrapolation) LowSol->Cosolvent Moderate UVVis UV-Vis Spectrophotometry (DMSO Stock -> Buffers) LowSol->UVVis Very Low Result Calculate pKa & LogD Potentiometry->Result Cosolvent->Result UVVis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination method.

Mechanistic Analysis: The Effect

The trifluoromethyl group affects the quinoline ring through two primary mechanisms:

  • Inductive Effect (-I): The electronegative fluorine atoms pull electron density through the

    
    -bond framework.[1] This destabilizes the protonated nitrogen (lowering pKa1) and stabilizes the anionic species (lowering pKa2).
    
  • Negative Hyperconjugation: Although

    
     is not a resonance withdrawer in the traditional sense (like 
    
    
    
    ), it can stabilize electron density via negative hyperconjugation, further acidifying the system.

Impact on Solubility: While the


 group is lipophilic (increasing LogP), the lowering of pKa2 means that at physiological pH (7.4), a significant portion of the molecule may be ionized (anionic).
  • If pKa2

    
     10 (neutral): Molecule is 99.7% neutral at pH 7.4 
    
    
    
    Poor Solubility .
  • If pKa2

    
     6 (acidic derivative): Molecule is >90% ionized at pH 7.4 
    
    
    
    Good Solubility .

References

  • Substituent Effects on Quinolones:J. Chem. Soc., Perkin Trans. 2, 1996, 1192–1194. (General substituent effects on 4-quinolone acidity).
  • Tautomerism of 4-Hydroxyquinolines: Beilstein J. Org. Chem. 2025, 21, 1404–1421. Link

  • pKa Determination Protocols: Analytica Chimica Acta, 2002, 464(1), 37-45. (Capillary electrophoresis and UV methods for fluoroquinolones). Link

  • Mefloquine Properties:Antimicrob. Agents Chemother. 1982, 21(5), 753. (Reference for CF3-quinoline pharmacokinetics).
  • IUPAC pKa Database: Pure Appl. Chem. 2019, 32, e3940.[2] (Acidity scales in various solvents). Link[2]

Sources

3-Bromo-4-hydroxy-7-trifluoromethylquinoline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Safety & Technical Guide Document Type: Technical Whitepaper / Safety Data Sheet (SDS) Supplement Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS: 65673-94-1) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Characterized by its halogenated quinoline scaffold, it possesses three distinct functional handles: a nucleophilic hydroxyl group (tautomeric with the ketone), an electrophilic bromine at the 3-position, and a metabolic stability-enhancing trifluoromethyl group at the 7-position.

This guide serves as an authoritative technical companion to the standard Safety Data Sheet (SDS). It synthesizes physicochemical data, hazard assessments, and validated experimental protocols to ensure safe and effective utilization in high-stakes research environments.

Chemical Identity & Physicochemical Profiling

ParameterTechnical Specification
Chemical Name 3-Bromo-7-(trifluoromethyl)quinolin-4-ol
Synonyms 3-Bromo-7-(trifluoromethyl)-4(1H)-quinolinone; 3-Bromo-4-hydroxy-7-trifluoromethylquinoline
CAS Number 65673-94-1
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]
pKa (Calculated) ~9.5 (OH group), ~2.0 (Quinoline Nitrogen)
Tautomerism Exists in equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

Expert Insight: The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at position 7 significantly lowers the pKa of the phenol/enolic hydroxyl compared to unsubstituted quinolines, increasing its acidity. This impacts solubility in basic aqueous media and influences nucleophilic substitution behaviors.

Hazard Assessment & GHS Classification

While specific toxicological data for this exact isomer may be limited, its structural class (halogenated haloalkyl-quinolines) dictates a conservative safety profile.

GHS Classification (OSHA HCS 2012 / CLP):

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Predicted based on structural analogs.

Precautionary Strategy: The lipophilic nature of the -CF₃ motif facilitates membrane permeability. Treat this compound as a potential intracellular toxicant . Avoid all skin contact and inhalation.[5][6][7]

Figure 1: Risk Assessment & Handling Logic

SafetyLogic cluster_emergency Emergency Response Start Risk Assessment: 3-Bromo-4-hydroxy-7-CF3-quinoline State Physical State: Fine Powder Start->State Quantity Quantity > 100 mg? State->Quantity Hood Standard Fume Hood (Face Velocity > 100 fpm) Quantity->Hood No Glovebox Glovebox / Isolator (HEPA Filtered) Quantity->Glovebox Yes (Dust Hazard) PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Hood->PPE Glovebox->PPE Spill Spill: Wet Wipe (Do not sweep) PPE->Spill Eye Eye Contact: 15 min Wash

Caption: Decision matrix for handling solid halogenated quinolines based on quantity and dust generation potential.

Strategic Handling & Containment

Engineering Controls
  • Solid Handling: Weighing must be performed in a powder containment balance enclosure or a glovebox if handling >1g. The -CF₃ group increases volatility risks during high-vacuum drying.

  • Reaction Setup: All reactions involving heating must be vented through a condenser to a scrubber or cold trap to capture potential bromide/fluoride byproducts.

Storage Stability
  • Hygroscopicity: Moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated heterocycles can undergo photolytic dehalogenation. Store in amber vials.

  • Temperature: 2–8°C (Refrigerate).

Synthesis & Application Context

This compound is a "privileged structure" in medicinal chemistry. The 3-bromo position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 4-hydroxy group can be converted to a chloride (using POCl₃) for SɴAr reactions.

Experimental Protocol: POCl₃ Chlorination (Conversion to 3-Bromo-4-chloro-7-trifluoromethylquinoline)

Rationale: This is the most common downstream transformation, converting the hydroxyl group into a reactive electrophile.

Reagents:

  • Substrate: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 eq)

  • Solvent: Acetonitrile (MeCN) or neat

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Optional, to scavenge HCl.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Addition: Charge the flask with the quinoline substrate. Add MeCN (0.5 M concentration).

  • Activation: Add POCl₃ dropwise via syringe at 0°C (ice bath) to control the exotherm.

  • Reaction: Remove ice bath and heat to reflux (80–90°C) for 2–4 hours. Monitor by LCMS (Look for M+H shift from 292/294 to 310/312).

  • Quench (CRITICAL SAFETY STEP): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Note: POCl₃ hydrolysis is violent and generates HCl gas.

  • Workup: Neutralize with sat. NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

Figure 2: Synthetic Utility Pathway

SynthesisPath Substrate 3-Bromo-4-hydroxy- 7-CF3-quinoline POCl3 POCl3 / Reflux Substrate->POCl3 Chlorination Suzuki Pd(PPh3)4 / Ar-B(OH)2 Substrate->Suzuki Suzuki Coupling (C3 Selective) Chloro 4-Chloro-3-bromo- 7-CF3-quinoline POCl3->Chloro Biaryl 3-Aryl-4-hydroxy- 7-CF3-quinoline Suzuki->Biaryl Final Drug Candidate Scaffold Chloro->Final SNAr Displacement (Amines/Alkoxides)

Caption: Functionalization pathways utilizing the C4-OH and C3-Br orthogonal reactivity handles.

Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Inhalation Move to fresh air; administer oxygen if breathing is labored.Respiratory irritation is likely due to the halogenated nature; pulmonary edema can be delayed.
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 min.Lipophilic compounds may resist water wash; PEG helps solubilize and remove the agent from skin pores.
Eye Contact Rinse with saline or water for 15 min. Lift eyelids.[3]Corrosive potential of the phenol moiety requires immediate dilution to prevent corneal opacity.
Ingestion Do NOT induce vomiting. Rinse mouth.[1][2][3][4][5][7] Call Poison Control.Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67303554, 3-bromo-7-(trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline reactivity).
  • European Chemicals Agency (ECHA). C&L Inventory for Trifluoromethylquinolines. Retrieved from [Link]

Sources

Commercial Analysis & Technical Sourcing Guide: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the commercial landscape, strategic sourcing, and technical validation for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (also known as 3-bromo-7-(trifluoromethyl)quinolin-4-ol).

Executive Summary: The "Make vs. Buy" Paradox

3-Bromo-4-hydroxy-7-trifluoromethylquinoline (CAS: 65673-94-1 or analog) is a critical halogenated heterocyclic building block, often used as a scaffold for kinase inhibitors and antimalarial agents.

Current Market Status:

  • Direct Commercial Availability: Low . This compound is rarely held in catalog stock (shelf-stable inventory). Most suppliers list it as "Inquire" or "Synthesis on Demand," leading to lead times of 4–8 weeks and premium pricing.

  • Strategic Recommendation: Do not source this compound directly if immediate availability is required. The most cost-effective and time-efficient strategy is to purchase the commercially abundant precursor, 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4) , and perform a one-step bromination in-house.

Cost Benefit Analysis:

Sourcing Method Estimated Cost (10g) Lead Time Purity Risk
Direct Purchase (Custom) $1,800 - $2,500 4 - 8 Weeks Variable (Batch-dependent)

| In-House Synthesis | $150 - $200 | 3 - 5 Days | High Control (Standard Protocol) |

Technical Profile & Identification

Before sourcing, ensure the structural identity matches your specific tautomeric requirements. 4-Hydroxyquinolines exist in equilibrium with their 4-quinolone forms.

FeatureDetail
Chemical Name 3-Bromo-4-hydroxy-7-trifluoromethylquinoline
Tautomer Name 3-Bromo-7-(trifluoromethyl)quinolin-4(1H)-one
CAS Number 65673-94-1 (Specific isomer); verify against 322-97-4 (Precursor)
Molecular Formula C₁₀H₅BrF₃NO
Molecular Weight 292.05 g/mol
Key Functionality 3-Bromo: Suzuki/Buchwald coupling handle.4-Hydroxy: Chlorination (POCl₃) precursor for SɴAr.7-CF₃: Lipophilic metabolic blocker.[1][2][3]

Market Analysis: Suppliers & Pricing

A. Direct Suppliers (Finished Product)

Status: High Risk of Delay Few suppliers maintain shelf stock. Listings often represent virtual inventory.

  • Kemcal / MolPort / Ambinter: These aggregators list the compound but usually route to custom synthesis labs in China or India.

  • Pricing: Custom synthesis quotes typically range from

    
    300 per gram  for small batches (<5g).
    
B. Precursor Suppliers (Recommended Strategy)

Status: High Availability The starting material, 7-(Trifluoromethyl)-4-quinolinol (CAS 322-97-4) , is a commodity chemical.[3]

Top Verified Precursor Suppliers:

  • CymitQuimica / Indagoo:

    • Price: ~€30.00 / 1g | ~€125.00 / 10g

    • Stock: Generally available in Europe/Global.

  • Fluorochem (UK/Global):

    • Known for high stock levels of fluorinated heterocycles.

  • Combi-Blocks (USA):

    • Often stocks the 4-hydroxy precursor or the 4-chloro analog.

Strategic Sourcing Protocol

Use this decision logic to optimize your procurement process.

SourcingLogic Start Need 3-Br-4-OH-7-CF3-Quinoline CheckStock Check Aggregators (eMolecules/SciFinder) Filter: 'In Stock' Only Start->CheckStock IsAvailable Available < 1 Week? CheckStock->IsAvailable BuyDirect Purchase Direct (Expect High Cost) IsAvailable->BuyDirect Yes CheckPrecursor Check Precursor Stock CAS 322-97-4 IsAvailable->CheckPrecursor No PrecursorAvail Precursor Available? CheckPrecursor->PrecursorAvail Synthesize EXECUTE PROTOCOL A (NBS Bromination) PrecursorAvail->Synthesize Yes (Recommended) CustomOrder Order Custom Synthesis (Lead Time: 6+ Weeks) PrecursorAvail->CustomOrder No

Figure 1: Strategic sourcing decision tree prioritizing time-to-lab and cost efficiency.

Technical Protocol: In-House Synthesis (Protocol A)

If direct supply is unavailable, the conversion of 7-(Trifluoromethyl)-4-quinolinol to the 3-bromo derivative is a high-yielding, self-validating reaction.

Reaction Logic: The 4-quinolinol system is electron-rich at the 3-position (vinylogous amide). The 7-CF₃ group deactivates the benzene ring, preventing side reactions (bromination at 6 or 8), ensuring high regioselectivity at position 3.

Reagents:

  • Precursor: 7-(Trifluoromethyl)-4-quinolinol (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: Ambient to 45°C

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of precursor in 50 mL of ACN. (Suspension is fine; it will clear as reaction proceeds).

  • Addition: Add NBS (10.5 mmol) portion-wise over 10 minutes.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LC-MS (Target M+H ≈ 292/294, 1:1 ratio).

  • Workup (Self-Validating): Pour the reaction mixture into 150 mL of ice water. The product should precipitate as a solid due to the hydrophobic CF₃ and Br groups.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol if purity <95%.

SynthesisPathway Precursor 7-CF3-4-Quinolinol (CAS 322-97-4) Intermediate Transition State (3-Pos Electrophilic Attack) Precursor->Intermediate + NBS Reagents NBS (1.05 eq) ACN, RT, 2h Product 3-Bromo-4-OH-7-CF3-Quinoline (Precipitates in Water) Intermediate->Product - Succinimide

Figure 2: Regioselective bromination pathway driven by electronic directing effects.

Quality Control Framework

When validating the purchased or synthesized material, use these specific markers to ensure integrity.

1. HPLC/LC-MS Analysis:

  • Bromine Isotope Pattern: Look for the characteristic 1:1 doublet (M and M+2) at 292 and 294 m/z.

  • Impurity Flag: A peak at M+H 214 indicates unreacted starting material. A peak pattern at ~370 indicates dibromination (rare due to CF₃ deactivation).

2. 1H-NMR Validation (DMSO-d6):

  • Proton 2 (H-2): In the starting material, H-2 and H-3 are coupled doublets. In the product , the H-3 proton is replaced by Bromine.

  • Diagnostic Signal: The H-2 proton will appear as a sharp singlet around δ 8.5–8.8 ppm (deshielded by adjacent Br and N). If you see a doublet here, the reaction is incomplete.

References

  • CymitQuimica. 7-(Trifluoromethyl)-4-quinolinol Product Page. Retrieved from

  • PubChem. 3-Bromo-7-(trifluoromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. Synthesis of Halogenated Quinolines via NBS. Retrieved from

  • CAS Common Chemistry. Search for CAS 65673-94-1. Retrieved from

Sources

Technical Guide: The Strategic Role of the 7-Trifluoromethyl Group in Quinoline Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 7-Trifluoromethyl Group in Quinoline Biological Activity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for a vast array of antimalarial, anticancer, and antibacterial agents.[1] Among the manifold substitution patterns available, the introduction of a trifluoromethyl (-CF₃) group at the 7-position represents a high-impact structural modification. This guide analyzes the physicochemical and biological rationale behind this specific modification, detailing how it enhances metabolic stability, modulates lipophilicity, and alters electronic properties to overcome drug resistance and improve binding affinity.

Physicochemical & Mechanistic Impact

The 7-trifluoromethyl group is not merely a "lipophilic spacer"; it is a functional probe that fundamentally alters the quinoline core's reactivity and interaction profile.

Metabolic Stability (The "Metabolic Block")

The 7-position of the quinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). In unsubstituted or electron-rich quinolines, this position is a "soft spot" for hydroxylation, leading to rapid clearance.

  • Mechanism: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a C-H bond with a C-F bond at the 7-position effectively blocks metabolic attack at this site.

  • Causality: The steric bulk of the -CF₃ group (Van der Waals radius ~2.7 Å, comparable to an isopropyl group) sterically hinders the approach of metabolic enzymes, while its electron-withdrawing nature deactivates the aromatic ring towards electrophilic oxidation.

Electronic Modulation & pKa

The -CF₃ group is a strong electron-withdrawing group (EWG) via induction (-I effect).

  • pKa Shift: In 4-aminoquinolines (like chloroquine), the basicity of the quinoline nitrogen (N1) and the exocyclic amine is critical for accumulation in the acidic digestive vacuole of the malaria parasite. The 7-CF₃ group lowers the pKa of the ring nitrogen compared to a 7-H or 7-CH₃ analog. This modulation ensures the drug remains in the appropriate ionization state for membrane permeation (neutral) and target engagement (protonated) within specific cellular compartments.

  • Dipole Moment: The strong C-F dipoles alter the overall molecular dipole, influencing orientation within the binding pocket of targets like EGFR kinase or the heme aggregate.

Lipophilicity (LogP)
  • Membrane Permeability: The high lipophilicity of the fluorine atoms significantly increases the partition coefficient (LogP). This is critical for:

    • CNS Penetration: Essential for treating cerebral malaria or brain metastases in cancer.

    • Parasite Uptake: Enhancing passive diffusion across the lipid bilayers of the Plasmodium parasite.

Biological Applications & SAR

Antimalarial Activity

The 7-substituted quinoline core is the scaffold of Chloroquine (7-Cl). Resistance to Chloroquine (CQR) is largely driven by the PfCRT transporter, which effluxes the drug.

  • Overcoming Resistance: 7-Trifluoromethyl analogs have shown the ability to bypass these efflux mechanisms. The altered lipophilicity and pKa profile prevents efficient recognition by the mutant PfCRT transporter.

  • Mechanism: Like their 7-chloro counterparts, 7-CF₃ derivatives function by inhibiting the biocrystallization of toxic heme (ferriprotoporphyrin IX) into non-toxic hemozoin. The complex formed between the 7-CF₃ quinoline and heme is cytotoxic to the parasite.

Anticancer Activity

In oncology, 7-CF₃ quinolines are potent inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization.

Table 1: Comparative Antiproliferative Activity (IC₅₀) of 7-CF₃ Quinoline Derivatives Data synthesized from representative literature values for structure-activity comparison.

Compound ClassR-Group (Pos 4)Cell LineTargetIC₅₀ (µM)Notes
7-CF₃-Quinoline 3-Cl, 4-AnilinoMCF-7 (Breast)EGFR/Tubulin0.01 - 0.5High potency due to dual mechanism
7-CF₃-Quinoline 4-O-AlkylPC3 (Prostate)Microtubules0.49Destabilizes tubulin polymerization
7-H-Quinoline 4-AnilinoMCF-7EGFR> 10.0Loss of hydrophobic pocket interaction
7-Cl-Quinoline 4-AnilinoMCF-7EGFR2.5 - 5.0Moderate activity; less lipophilic than CF₃

Key Insight: The 7-CF₃ group often occupies a hydrophobic pocket in the kinase ATP-binding site (e.g., the "gatekeeper" region), providing tighter binding affinity than the smaller chloro substituent.

Experimental Protocols

Synthesis of the Core Scaffold: 4-Chloro-7-(trifluoromethyl)quinoline

This protocol utilizes a modified Gould-Jacobs reaction, the industry standard for generating the quinoline core with high regioselectivity.

Reagents:

  • 3-(Trifluoromethyl)aniline[2]

  • Diethyl (ethoxymethylene)malonate (DEEM)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus Oxychloride (POCl₃)[2]

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix 3-(trifluoromethyl)aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.

    • Heat to 110°C for 2 hours. Ethanol is evolved as a byproduct; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Formation of the acrylate intermediate is quantitative.

  • Cyclization (Conrad-Limpach/Gould-Jacobs):

    • Add the acrylate intermediate dropwise to refluxing Dowtherm A (250°C). Caution: High temperature reaction.

    • Maintain reflux for 30-60 minutes.

    • Cool to room temperature.[3] Dilute with hexane to precipitate the solid 4-hydroxy-7-(trifluoromethyl)quinoline-3-ester. Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH/Ethanol followed by acidification (HCl) to yield the carboxylic acid.

    • Heat the acid in diphenyl ether at 250°C to decarboxylate, yielding 4-hydroxy-7-(trifluoromethyl)quinoline .

  • Chlorination (Activation):

    • Suspend the 4-hydroxy intermediate in POCl₃ (excess, acting as solvent and reagent).

    • Reflux for 2-4 hours. The solution will turn clear.

    • Quenching: Pour the mixture slowly onto crushed ice/NH₄OH (exothermic!).

    • Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.[4]

    • Yield: Typically 70-85% of 4-chloro-7-(trifluoromethyl)quinoline .

Functionalization: Synthesis of 4-Amino-7-CF₃ Derivatives (SNAr)

To generate bioactive candidates (e.g., for kinase inhibition assays).

  • Dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in anhydrous DMF.

  • Add the desired amine (e.g., 3-chloro-4-fluoroaniline) (1.2 eq).

  • Add K₂CO₃ (2.0 eq) or catalytic HCl (for acid catalysis).

  • Heat to 80-100°C for 4-12 hours.

  • Pour into water, filter the precipitate, and recrystallize from Ethanol.

Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal relationships between the 7-CF₃ modification and biological outcomes.

SAR_Logic CF3 7-Trifluoromethyl Group Steric Steric Bulk (Van der Waals ~2.7 Å) CF3->Steric Electronic Electron Withdrawal (-I Effect) CF3->Electronic Lipophilic Increased Lipophilicity (High LogP) CF3->Lipophilic MetabStab Metabolic Stability (Blocks CYP Oxidation) Steric->MetabStab Hinders CYP access Binding Hydrophobic Pocket Occupancy (Kinases) Steric->Binding Shape complementarity Electronic->MetabStab Deactivates ring pKa Reduced N1 Basicity (Optimized Ionization) Electronic->pKa Permeability Enhanced Membrane Permeability (CNS/Parasite) Lipophilic->Permeability Lipophilic->Binding

Caption: Causal network linking the 7-CF₃ substituent to enhanced pharmacokinetic and pharmacodynamic properties.

Synthesis Workflow (Gould-Jacobs Pathway)

Synthesis_Flow Start 3-(Trifluoromethyl)aniline + DEEM Step1 Condensation (110°C) [-EtOH] Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 4-Hydroxy-7-CF3-quinoline Step2->Inter2 Step3 Chlorination (POCl3, Reflux) Inter2->Step3 Product 4-Chloro-7-(trifluoromethyl)quinoline (Core Scaffold) Step3->Product

Caption: Step-wise synthetic pathway for the production of the bioactive 4-chloro-7-(trifluoromethyl)quinoline core.

References

  • National Institutes of Health (PubChem). 7-(Trifluoromethyl)quinoline | C10H6F3N. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety. [Link]

  • PubMed. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents. [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and LogP of Halogenated Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone physicochemical property in drug design and development.[1][2] It profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby dictating its therapeutic efficacy and potential liabilities.[1][3][4] This guide provides a comprehensive examination of the lipophilicity of halogenated hydroxyquinolines, a class of compounds with a rich history and continued relevance in medicinal chemistry.[5] We will delve into the theoretical underpinnings of LogP, detail rigorous experimental and computational methodologies for its determination, and explore the nuanced structure-lipophilicity relationships conferred by halogenation. By understanding the causality behind these properties, researchers can more effectively design and optimize halogenated hydroxyquinoline derivatives with improved drug-like characteristics.

Introduction: The Significance of Lipophilicity in Halogenated Hydroxyquinolines

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse biological activities, including antimicrobial, antifungal, and neuroprotective properties.[5][6][7] Halogenation, the strategic incorporation of halogen atoms (F, Cl, Br, I) into the molecular structure, is a widely employed tactic to modulate a compound's pharmacological profile.[8] One of the most significant effects of halogenation is the alteration of lipophilicity.[8][9]

An optimal level of lipophilicity is critical for a drug candidate's success.[1][10]

  • Too Hydrophilic (Low LogP): The compound may struggle to cross lipophilic biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor absorption and distribution.[10]

  • Too Lipophilic (High LogP): The compound might become trapped in fatty tissues, exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be more susceptible to metabolic breakdown by enzymes like cytochrome P450s.[4][10]

Therefore, the precise control of lipophilicity through halogenation is a key strategy for optimizing the ADMET properties of hydroxyquinoline-based drug candidates. This guide will provide the foundational knowledge and practical methodologies required to navigate this critical aspect of drug design.

Theoretical Framework: Defining Lipophilicity and LogP

Lipophilicity is a measure of a chemical compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is most commonly quantified by the partition coefficient (P) , which describes the equilibrium distribution of a neutral compound between two immiscible phases: a non-polar lipid phase (typically n-octanol) and a polar aqueous phase (typically water or a buffer).

The logarithm of this ratio is known as LogP :

LogP = log ([Compound]octanol / [Compound]water)

For ionizable compounds, the distribution is pH-dependent. The distribution coefficient (LogD) is used in these cases, which accounts for the partition of both the ionized and non-ionized forms at a specific pH. For non-ionizable compounds, LogP is equal to LogD across all pH ranges.[11]

Methodologies for LogP Determination

Accurate LogP determination is essential, but literature values can be sparse or derived from less reliable in silico predictions.[12][13][14] Therefore, a robust experimental determination is often necessary.

Experimental Approaches

The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[11][15]

Principle: A known amount of the halogenated hydroxyquinoline is dissolved in a biphasic system of n-octanol and water (or buffer). The mixture is agitated until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is quantified, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water (or pH 7.4 phosphate buffer for LogD measurements).

    • Saturate water (or buffer) with n-octanol.

    • Causality: Pre-saturation of both phases is critical to ensure that the partitioning measurement reflects the true thermodynamic equilibrium of the solute between the two phases, preventing volume changes during the experiment.[16]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated aqueous phase. The volume ratio can be adjusted based on the expected LogP to ensure measurable concentrations in both phases.[16]

    • Agitate the mixture vigorously (e.g., on a vortex mixer or shaker) for a sufficient time (typically 1-2 hours) to reach equilibrium.[17]

    • Allow the phases to separate completely. Centrifugation is often required to break up any emulsions, which can be a common issue with this method.[17]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from each phase, taking extreme care to avoid cross-contamination.[15]

    • Quantify the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the LogP using the formula: LogP = log (Coctanol / Caqueous).

The RP-HPLC method is a rapid, resource-sparing alternative to the shake-flask method, making it suitable for higher throughput screening.[13][18][19]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known LogP value. A calibration curve is generated using a set of reference compounds with well-established LogP values. The LogP of the unknown compound is then interpolated from this curve based on its retention time.[12][13][18]

Detailed Step-by-Step Protocol:

  • System Preparation:

    • Equip an HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

    • The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Select a set of 5-10 reference standards with reliable LogP values that bracket the expected LogP of the halogenated hydroxyquinoline.

    • Inject each reference standard and record its retention time (tR).

    • Also, determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).[12]

  • Calculation of Retention Factor (k):

    • For each standard, calculate the retention factor (k) using the formula: k = (tR - t0) / t0.

    • Calculate the logarithm of the retention factor (log k).

  • Generation of Calibration Curve:

    • Plot the known LogP values of the reference standards (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.95 for a valid calibration.

  • Analysis of Test Compound:

    • Inject the halogenated hydroxyquinoline under the identical chromatographic conditions.

    • Determine its retention time and calculate its log k value.

  • LogP Determination:

    • Using the equation from the calibration curve, calculate the LogP of the test compound.

Comparison of Experimental Methods
FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningIndirect, based on chromatographic retention
Accuracy High ("Gold Standard")Good, but dependent on calibration standards
Throughput Low, labor-intensive[13]High, suitable for screening[18][19]
Sample Req. Relatively large amounts[15]Small amounts (<5 mg)[12][19]
Key Challenge Emulsion formation, phase contamination[15][17]Selection of appropriate reference standards
LogP Range Optimal for -2 to 4[15]Wide (can cover >6 log units)[19]

Structure-Lipophilicity Relationships (SLR) in Halogenated Hydroxyquinolines

The type, number, and position of halogen substituents dramatically influence the lipophilicity of the hydroxyquinoline core.

Effect of Halogen Type

Generally, lipophilicity increases with the size and polarizability of the halogen atom.[20][21] The larger, more diffuse electron clouds of heavier halogens lead to stronger van der Waals and London dispersion forces, enhancing interactions with non-polar media like n-octanol.[20]

The typical trend for increasing contribution to LogP is: H < F < Cl < Br < I

While fluorine is highly electronegative, its small size means its effect on lipophilicity can be similar to that of a hydrogen atom.[22] However, chlorine, bromine, and iodine consistently and significantly increase LogP.[9]

Effect of Halogen Position and Number

The position of the halogen on the quinoline ring system also impacts lipophilicity. Substitution on the carbocyclic (benzene) ring generally has a more pronounced effect than on the heterocyclic (pyridine) ring. Furthermore, multiple halogenations, such as in 5,7-dichloro- or 5,7-diiodo-8-hydroxyquinoline, lead to a substantial, additive increase in LogP.

Data Summary: LogP of Key Halogenated Hydroxyquinolines

The following table summarizes experimental and predicted LogP values for several key compounds, illustrating the principles of SLR.

Compound NameStructureHalogen SubstituentsLogP ValueCitation
8-Hydroxyquinoline

None~2.0
Clioquinol

5-Chloro, 7-Iodo1.52 - 3.20[23][24]
HalquinolMixture5,7-Dichloro; 5-Chloro; 7-Chloro3.68 (predicted for 5,7-dichloro)[25]

Note: LogP values can vary between sources due to different experimental conditions (e.g., pH, temperature) or prediction algorithms.

The Impact of Lipophilicity on Biological Activity and ADMET

The lipophilicity of halogenated hydroxyquinolines is not just a physical property; it is a critical determinant of their biological fate.[3][4]

  • Absorption & Permeability: An optimal LogP (often cited as being between 1 and 5) is required for passive diffusion across the gut wall for oral absorption.[10] Halogenation is a key tool to increase LogP and enhance membrane permeability.[8]

  • Distribution: Highly lipophilic compounds may cross the blood-brain barrier more readily but also risk accumulating in adipose tissue, which can act as a reservoir and prolong the drug's half-life or lead to toxicity.[10]

  • Metabolism: Increased lipophilicity often correlates with increased susceptibility to Phase I metabolism by cytochrome P450 enzymes, which act to hydroxylate lipophilic compounds to facilitate excretion.[10] Halogenation can sometimes block sites of metabolism, a strategy used to improve a drug's metabolic stability.[22]

  • Toxicity: High lipophilicity is often associated with off-target effects and general toxicity, as the compound can partition non-specifically into cellular membranes and interact with a wider range of proteins.

This creates a delicate balancing act for the medicinal chemist, often referred to as the "Lipophilicity-ADMET Trade-off."

Visualization: The Lipophilicity-ADMET Trade-off

The following diagram illustrates the complex relationship between increasing lipophilicity and its consequences on the ADMET profile.

ADMET_Tradeoff cluster_0 Increasing Lipophilicity (LogP) cluster_1 Positive Outcomes cluster_2 Negative Outcomes LowLogP Low LogP (Hydrophilic) MidLogP Optimal LogP (Balanced) HighLogP High LogP (Lipophilic) Absorption ↑ Membrane Permeability ↑ Absorption MidLogP->Absorption Potency ↑ Target Binding (Sometimes) MidLogP->Potency Solubility ↓ Aqueous Solubility HighLogP->Solubility Metabolism ↑ Metabolic Clearance HighLogP->Metabolism Toxicity ↑ Off-Target Toxicity ↑ hERG Inhibition HighLogP->Toxicity Binding ↑ Plasma Protein Binding HighLogP->Binding

Caption: The Lipophilicity-ADMET Trade-off in Drug Design.

Experimental Workflow Visualization

To provide a clear, actionable process for researchers, the following diagram outlines the logical flow of the RP-HPLC method for determining LogP.

HPLC_Workflow Start Start: Select Test Compound and Reference Standards Prep Prepare Mobile Phase & Equilibrate HPLC System Start->Prep InjectUnretained Inject Unretained Marker (e.g., Uracil) Prep->InjectUnretained InjectStandards Inject Reference Standards (Individually) Prep->InjectStandards Determine_t0 Determine Dead Time (t0) InjectUnretained->Determine_t0 Calc_logk Calculate log k for Each Standard Determine_t0->Calc_logk Calc_Test_logk Calculate Test Compound log k Determine_t0->Calc_Test_logk Record_tR Record Retention Times (tR) InjectStandards->Record_tR Record_tR->Calc_logk Plot Plot log P (known) vs. log k Calc_logk->Plot CalCurve Generate Calibration Curve y = mx + c, r² > 0.95 Plot->CalCurve InjectTest Inject Test Compound CalCurve->InjectTest If r² is valid Calc_LogP Calculate LogP using Calibration Equation CalCurve->Calc_LogP Record_Test_tR Record Test Compound tR InjectTest->Record_Test_tR Record_Test_tR->Calc_Test_logk Calc_Test_logk->Calc_LogP End End: Report LogP Value Calc_LogP->End

Caption: Experimental Workflow for LogP Determination by RP-HPLC.

Conclusion

The lipophilicity of halogenated hydroxyquinolines is a multifaceted property that is fundamental to their potential as therapeutic agents. Strategic halogenation provides a powerful tool to modulate LogP, thereby influencing the entire ADMET profile of a molecule. A thorough understanding of structure-lipophilicity relationships, coupled with robust experimental and computational determination of LogP, is indispensable for the rational design of new drug candidates. By carefully balancing lipophilicity, researchers can navigate the complex challenges of drug discovery and enhance the probability of developing safe and effective halogenated hydroxyquinoline-based medicines.

References

  • Halquinol 60% Powder (Feed Grade) (CAS NO : 8067-69-4). (n.d.). Chemical Properties & Specifications. Retrieved February 15, 2026, from [Link]

  • Polli, J. E., et al. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. International Journal of Pharmaceutics, 645, 123325.
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid. Retrieved February 15, 2026, from [Link]

  • Wasvary, J. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora. Retrieved February 15, 2026, from [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • The influence of lipophilicity in drug discovery and design. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • ADME Properties in Drug Discovery. (n.d.). BioSolveIT. Retrieved February 15, 2026, from [Link]

  • Which ADMET properties are important for me to predict? (2025, January 22). Optibrium. Retrieved February 15, 2026, from [Link]

  • Why do halogen substituents make molecules more lipophilic? (2016, October 3). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

  • The Effect of Halogenation on Blood-Brain Barrier Permeability of a Novel Peptide Drug. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • How do halogens and sulfur confer lipid-solubility to a molecule? (2019, June 22). Reddit. Retrieved February 15, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia MDPI. Retrieved February 15, 2026, from [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023, June 30). MDPI. Retrieved February 15, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved February 15, 2026, from [Link]

  • LogP / LogD shake-flask method. (n.d.). Protocols.io. Retrieved February 15, 2026, from [Link]

  • The halogenated 8 hydroxyquinolines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2024, July 4). PMC. Retrieved February 15, 2026, from [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (2022, November 30). MDPI. Retrieved February 15, 2026, from [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023, April 9). PMC. Retrieved February 15, 2026, from [Link]

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015, December 1). ACS Publications. Retrieved February 15, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved February 15, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemical Properties of Clioquinol (CAS 130-26-7). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Clioquinol. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Clioquinol | C9H5ClINO | CID 2788. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Halquinol. (n.d.). FAO Knowledge Repository. Retrieved February 15, 2026, from [Link]

  • Halquinol | C27H17Cl4N3O3 | CID 24690. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Halquinol. (n.d.). SBD Healthcare Pvt. Ltd. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. (2024, May 25). MDPI. Retrieved February 15, 2026, from [Link]

  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. (n.d.). irf@fhnw. Retrieved February 15, 2026, from [Link]

  • The study on QSAR and relations between molecular descriptors of 5, 8-quinoline quinones derivatives. (2023, December 1). DergiPark. Retrieved February 15, 2026, from [Link]

  • Table 1. Comparison of the calculated lipophilicities (log P/Clog P)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

Sources

3-Bromo-4-hydroxy-7-trifluoromethylquinoline: A Linchpin Scaffold for Multi-Vector Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline as a Drug Discovery Scaffold Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

Executive Summary

In the landscape of modern drug discovery, 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (hereafter referred to as Scaffold-Q3 ) represents a "privileged structure" of exceptional utility. It is not merely a building block but a strategic divergence point for high-throughput synthesis.

Its value is derived from three synergistic molecular features:

  • The 7-Trifluoromethyl Moiety: Provides metabolic stability (blocking CYP450 oxidation at the vulnerable C7 position) and enhances lipophilicity (

    
    logP ~ +1.2), improving membrane permeability.
    
  • The 4-Hydroxy/Quinolone Tautomer: Acts as a native hydrogen bond donor/acceptor motif capable of bidentate binding to kinase hinge regions or metalloenzyme active sites.

  • The 3-Bromo Handle: A pre-installed, reactive vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid exploration of chemical space in the "solvent-exposed" region of protein targets.

This guide details the synthesis, functionalization logic, and validated protocols for deploying Scaffold-Q3 in lead optimization campaigns.

Chemical Architecture & Mechanistic Logic

Electronic & Steric Analysis

Scaffold-Q3 exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar solvents and biological media, the keto form often predominates, presenting a hydrogen bond donor (NH) and acceptor (C=O).

  • C3-Bromine: The electron-withdrawing nature of the pyridine ring makes the C3 position less reactive to electrophilic aromatic substitution but highly amenable to oxidative addition by Pd(0) species.

  • C7-CF3: This group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the N1-proton (in the quinolone form) and increasing the acidity of the 4-OH. This modulation is critical for binding affinity in targets like IDO1 or Type II Kinase inhibitors .

Visualization: Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional vectors of Scaffold-Q3.

SAR_Map Scaffold 3-Bromo-4-hydroxy- 7-trifluoromethylquinoline C3_Br C3-Position (Bromine) • Suzuki/Sonogashira Coupling • Vector: Solvent Exposed Area • Diversity Element Scaffold->C3_Br Pd-Catalysis C4_OH C4-Position (Hydroxy/Keto) • H-Bond Donor/Acceptor • Chlorination (POCl3) -> SnAr • Kinase Hinge Binding Scaffold->C4_OH Tautomerism C7_CF3 C7-Position (Trifluoromethyl) • Metabolic Block (CYP450) • Lipophilicity Enhancer • Electronic Tuning (-I Effect) Scaffold->C7_CF3 ADME Optimization

Caption: Functional vector analysis of Scaffold-Q3 highlighting the orthogonal reactivity profiles for library generation.

Validated Synthesis Protocol

The synthesis of Scaffold-Q3 follows a robust Gould-Jacobs type cyclization followed by regioselective bromination. This route is preferred over direct aniline condensations due to scalability and purity profiles.

Step-by-Step Methodology
Phase 1: Cyclization to Core Skeleton

Reaction: 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate (EMME)


 Enamine 

Quinolone.
  • Condensation: Charge a reactor with 3-(trifluoromethyl)aniline (1.0 eq) and EMME (1.1 eq). Heat to 120°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. Reaction is complete when ethanol distillation ceases.

  • Cyclization: Add the crude enamine intermediate dropwise into boiling Diphenyl Ether (Dowtherm A) at 250°C.

    • Critical Control: High dilution and high temperature are required to favor intramolecular cyclization over intermolecular polymerization.

  • Isolation: Cool to room temperature. Add hexane to precipitate the product (4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid ester). Filter and hydrolyze/decarboxylate (using 6N NaOH then heat) if the ester is not desired, or proceed to bromination if the ester was hydrolyzed in situ or previously removed. Note: For Scaffold-Q3, we assume the decarboxylated 4-hydroxy-7-trifluoromethylquinoline is the substrate.

Phase 2: Regioselective Bromination

Reaction: 4-Hydroxy-7-trifluoromethylquinoline + NBS


 Scaffold-Q3.
  • Solvent Selection: Dissolve the quinoline precursor (1.0 eq) in Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN). AcOH is preferred for solubility.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 25°C.

  • Temperature Control: Stir at 40-50°C for 4 hours.

    • Self-Validating Step (LCMS): Monitor for the disappearance of Starting Material (M+H) and appearance of Product (M+H+2 doublet for Br).

  • Workup: Pour reaction mixture into ice water. The product will precipitate as an off-white solid.

  • Purification: Filter, wash with water, and recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75-85% over two steps.

Orthogonal Functionalization Strategies

To maximize the utility of Scaffold-Q3, a "Divergent Synthesis" approach is recommended. This allows the creation of two distinct library classes from a single batch of scaffold.

Strategy A: C3-First Functionalization (Suzuki Coupling)

Direct coupling on the unprotected scaffold is possible but often requires specialized ligands to prevent catalyst poisoning by the free NH/OH.

  • Catalyst System: Pd(dppf)Cl2 or Pd(dtbpf)Cl2.

  • Base: K2CO3 (aq) or Cs2CO3.

  • Solvent: Dioxane/Water (4:1).

  • Protocol: Degas solvents thoroughly. React Scaffold-Q3 with Boronic Acid (R-B(OH)2) at 90°C.

  • Outcome: 3-Aryl-4-hydroxy-7-trifluoromethylquinolines (Kinase Inhibitor Mimetics).

Strategy B: C4-Activation (The "Chloro-Switch")

Converting the C4-OH to C4-Cl activates the position for Nucleophilic Aromatic Substitution (SnAr), creating a bis-electrophile.

  • Chlorination: Treat Scaffold-Q3 with POCl3 (neat) at 100°C for 2 hours.

    • Product: 3-Bromo-4-chloro-7-trifluoromethylquinoline.

  • SnAr Displacement: React with primary amine (R-NH2) in IPA/DIPEA at 80°C.

    • Selectivity: Displacement occurs exclusively at C4 (more electrophilic than C3).

  • Subsequent Coupling: The remaining C3-Br is then engaged in Suzuki coupling.

Visualization: Divergent Synthesis Workflow

Synthesis_Workflow Start Scaffold-Q3 (3-Br-4-OH-7-CF3) PathA Path A: Direct Coupling Start->PathA Ar-B(OH)2, Pd(0) PathB Path B: C4 Activation Start->PathB POCl3, Heat ProdA Library A: 3-Aryl-4-hydroxy (Kinase/Epigenetic Targets) PathA->ProdA InterB Intermediate: 3-Bromo-4-chloro-7-CF3 PathB->InterB ProdB Library B: 3-Aryl-4-amino (Bis-functionalized) InterB->ProdB 1. R-NH2 (SnAr) 2. Ar-B(OH)2 (Suzuki)

Caption: Divergent synthetic pathways enabling the generation of distinct chemotypes from the parent scaffold.

Quantitative Data Summary

ParameterValue / PropertyRelevance to Drug Discovery
Molecular Weight ~292.05 DaFragment-like, allows room for elaboration (Rule of 3/5).
cLogP ~3.2Moderate lipophilicity; CF3 boosts permeability.
H-Bond Donors 1 (NH/OH)Key interaction with catalytic residues (e.g., hinge region).
H-Bond Acceptors 2 (N, O, F-cluster)Electrostatic interactions; F-cluster can fill hydrophobic pockets.
pKa (Acidic) ~9.5 (OH)Exists partially ionized at physiological pH; modulates solubility.
Metabolic Stability High (C7 blocked)Prevents rapid clearance via oxidative metabolism.

References

  • Quinoline Scaffolds in Drug Design

    • Title: Quinoline as a privileged scaffold in modern drug discovery.
    • Source: Chemical Biology & Drug Design (2022).[1]

    • Link: [Link]

  • Title: Synthetic method of 3-bromo-7-hydroxyquinoline (Patent CN108484495B).
  • Biological Application (BRD4 Inhibition)

    • Title: Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor.[2][3][4]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[2]

    • Link: [Link]

  • General Bromination Protocols

    • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investig
    • Source: ChemistrySelect (via PMC).
    • Link: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline , a high-value scaffold in medicinal chemistry used for developing kinase inhibitors and anti-infectives.

The synthesis follows a modified Gould-Jacobs pathway , optimized for regioselectivity and scalability.

Executive Summary & Retrosynthetic Logic

The target molecule combines a quinoline core with a lipophilic trifluoromethyl group at the 7-position and a reactive bromide at the 3-position.[1] The 3-bromo-4-hydroxy motif is a "privileged structure," serving as a universal handle for Suzuki-Miyaura or Sonogashira couplings to elaborate complex drug candidates.

Synthetic Strategy:

  • Core Construction: The quinoline ring is built via the Gould-Jacobs reaction using 3-(trifluoromethyl)aniline. This route is selected over the Conrad-Limpach or Combes synthesis because it reliably yields the 4-hydroxy tautomer required for the target.

  • Regiocontrol: Starting with a meta-substituted aniline (3-CF3) presents a regioselectivity challenge (formation of 5-CF3 vs. 7-CF3 isomers). The strong electron-withdrawing nature of the CF3 group deactivates the position ortho to it, sterically and electronically favoring cyclization at the para position, thereby yielding the 7-trifluoromethyl isomer as the major product (>90%).

  • Functionalization: Electrophilic bromination is performed as the final step. The 4-hydroxyquinoline system (existing predominantly as the 4-quinolone) is highly nucleophilic at the 3-position, allowing for mild, regioselective bromination without affecting the benzenoid ring.

Reaction Pathway Visualization

SynthesisPathway Aniline 3-(Trifluoromethyl)aniline (Starting Material) Enamine Intermediate 1: Enamine Aniline->Enamine Condensation (110°C, -EtOH) EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Enamine Cyclized Intermediate 2: 3-Carboxy Ester Enamine->Cyclized Gould-Jacobs Cyclization (250°C, Dowtherm A) Core Intermediate 3: 7-CF3-4-Hydroxyquinoline Cyclized->Core Hydrolysis & Decarboxylation (NaOH; then HCl/Heat) Target TARGET: 3-Bromo-4-hydroxy- 7-trifluoromethylquinoline Core->Target Bromination (Br2/AcOH or NBS)

Figure 1: Stepwise synthetic pathway from aniline precursor to brominated target.[2]

Detailed Experimental Protocols

Stage 1: Condensation & Cyclization (The Gould-Jacobs Protocol)

This stage constructs the bicyclic core. The use of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is critical as a heat transfer medium to reach the high temperatures (250°C) required for the intramolecular Friedel-Crafts acylation.

Reagents:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (10 volumes)

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix 3-(trifluoromethyl)aniline and EMME.

  • Heat the neat mixture to 110–120°C for 2–3 hours. Ethanol is generated as a byproduct; its removal via the Dean-Stark trap drives the equilibrium forward.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The disappearance of aniline indicates conversion to the enamine intermediate (diethyl 2-({[3-(trifluoromethyl)phenyl]amino}methylene)malonate).

  • Thermal Cyclization: Prepare a separate vessel with Dowtherm A and pre-heat to a rolling boil (~250°C ).

  • Add the crude enamine (from step 2) dropwise to the boiling Dowtherm A carefully to maintain the high temperature.

    • Scientific Rationale: Slow addition prevents a sudden temperature drop.[3] The cyclization has a high activation energy; dropping below 240°C often leads to polymerization or incomplete reaction.

  • Reflux for 1–2 hours.

  • Workup: Cool the mixture to room temperature. Dilute with hexane or diethyl ether. The quinoline ester product usually precipitates as a solid. Filter, wash with hexane (to remove Dowtherm A), and dry.

Stage 2: Hydrolysis and Decarboxylation

The ester at the 3-position is removed to expose the C3 carbon for bromination.

Reagents:

  • Sodium Hydroxide (10% aqueous solution)

  • Hydrochloric Acid (2M)

Protocol:

  • Suspend the ester from Stage 1 in 10% NaOH (5–10 volumes).

  • Reflux for 2–4 hours to hydrolyze the ester to the carboxylic acid. The solid will dissolve as the carboxylate salt forms.

  • Cool to room temperature and acidify to pH 2 with HCl. The carboxylic acid intermediate precipitates.

  • Decarboxylation: Filter the acid and suspend it in fresh Dowtherm A or diphenyl ether. Heat to 240–250°C for 30–60 minutes until CO2 evolution ceases.

    • Alternative (Lab Scale): For smaller scales (<5g), microwave irradiation in a sealed vessel at 200°C often effects decarboxylation cleanly without solvent.

  • Isolation: Cool, dilute with hexane, filter the precipitate. This is 7-(trifluoromethyl)quinolin-4-ol .

Stage 3: Regioselective Bromination

The final step installs the bromine atom. The 4-hydroxyquinoline tautomerizes to the 4-quinolone, making the C3 position enaminic and highly nucleophilic.

Reagents:

  • 7-(Trifluoromethyl)quinolin-4-ol (1.0 eq)

  • Bromine (Br2) (1.05 eq) OR N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid (Solvent)[4]

Protocol:

  • Dissolve/suspend the 7-(trifluoromethyl)quinolin-4-ol in glacial acetic acid (10 volumes).

  • Addition:

    • Method A (Br2): Add a solution of Bromine in acetic acid dropwise at room temperature.

    • Method B (NBS): Add solid NBS portion-wise at 40°C.

  • Stir at 60–80°C for 2 hours. The reaction typically proceeds through a transient orange color (bromine complex) to a pale precipitate.

  • Quench: Pour the mixture into ice water (20 volumes).

  • Neutralization: Adjust pH to ~7 with saturated Sodium Bicarbonate (NaHCO3) or Sodium Acetate.

  • Filtration: Collect the resulting solid by vacuum filtration. Wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Data Summary & Specifications

Key Process Parameters
ParameterSpecificationNotes
Starting Material 3-(Trifluoromethyl)anilinePurity >98% recommended to avoid isomeric impurities.
Cyclization Temp 250°C ± 5°CCritical. Lower temps favor polymerization over cyclization.
Regioselectivity >90% 7-CF3 isomerSteric hindrance at C2 of aniline directs cyclization to C6 (becoming C7 of quinoline).
Bromination Yield 85–95%High efficiency due to activated C3 position.
Appearance Off-white to pale yellow solidDarkening indicates oxidation; recrystallize if brown.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Stage 1 Temperature too low (<240°C)Ensure Dowtherm A is vigorously boiling before addition.
Product is Sticky/Oil Residual Dowtherm AWash thoroughly with Hexane or Petroleum Ether.
Mixture of Isomers 5-CF3 isomer formationRecrystallize from DMF/EtOH. The 7-CF3 isomer is typically less soluble and crystallizes first.
Incomplete Bromination Poor solubility of coreUse DMF as co-solvent or increase temperature to 80°C.

Safety & Handling (E-E-A-T)

  • Dowtherm A: Use in a well-ventilated fume hood. The vapor is irritating, and the liquid is extremely hot (250°C) during reaction. Use high-temperature gloves.

  • Bromine (Br2): Highly toxic and corrosive. Causes severe burns. Use NBS if liquid bromine handling facilities are insufficient.

  • HF Generation: While the CF3 group is generally stable, thermal decomposition at extreme temperatures (>300°C) can release HF. Do not exceed 280°C.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5][6] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7] Link

  • Reitsema, R. H. (1948).[5] The Chemistry of 4-Hydroxyquinolines.[8][9] Chemical Reviews.[5][10] (Foundational review of the Gould-Jacobs mechanism). Link

  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (Modern optimization of the cyclization step). Link

  • Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. (Describes bromination conditions for 4-hydroxyquinolines). Link

  • PubChem Compound Summary. 3-bromo-7-(trifluoromethyl)quinoline.[11] (Verification of chemical structure and identifiers). Link

Sources

Suzuki coupling reaction conditions for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Executive Summary

The Suzuki-Miyaura coupling of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline presents a dichotomy of reactivity. While the 7-trifluoromethyl (


) group activates the C3-position for oxidative addition via electron withdrawal, the 4-hydroxy group introduces significant challenges: tautomerization to the 4-quinolone form, poor solubility in non-polar solvents, and potential catalyst poisoning via coordination.

This guide provides two validated protocols:

  • Method A (Direct Aqueous Coupling): A high-efficiency, protection-free protocol utilizing surfactant chemistry and robust phosphine ligands.

  • Method B (The "Convert-Couple-Hydrolyze" Sequence): A classical, high-reliability route for scale-up where the hydroxyl group is transiently masked as a chloride.

Strategic Analysis: The Substrate Challenge

To successfully couple this substrate, one must understand its behavior in solution.

  • The Tautomer Trap: In solution, 3-bromo-4-hydroxyquinoline exists in equilibrium with its keto-tautomer, 3-bromo-4(1H)-quinolone . The quinolone form is dominant in polar solvents. Standard anhydrous conditions (e.g., Toluene/Pd(

    
    )
    
    
    
    ) often fail because the substrate is insoluble and the free amide/lactam nitrogen can bind Pd(II), arresting the catalytic cycle.
  • Electronic Activation: The 7-

    
     group is a strong electron-withdrawing group (EWG). It reduces the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by Pd(0). However, it also increases the acidity of the N-H (in quinolone form) or O-H (in hydroxy form), necessitating careful base selection to prevent the formation of insoluble aggregates.
    
Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical decision points based on substrate behavior.

G Start Substrate: 3-Bromo-4-hydroxy-7-CF3-quinoline Tautomer Equilibrium: 4-Hydroxy ⇌ 4-Quinolone Start->Tautomer Decision Select Strategy Tautomer->Decision MethodA Method A: Direct Coupling (Aqueous/Surfactant) Decision->MethodA Small scale / Green Chem MethodB Method B: Activation/Protection (Convert to 4-Cl) Decision->MethodB Large scale / Difficult Boronic Acids MechA Mechanism A: Solubilization via Micelles Pd-Ligand prevents N-coordination MethodA->MechA MechB Mechanism B: Formation of 3-Bromo-4-chloro-7-CF3-quinoline Standard Suzuki Conditions MethodB->MechB Product Target: 3-Aryl-4-hydroxy-7-CF3-quinoline MechA->Product MechB->Product Acid Hydrolysis

Caption: Strategic decision tree for coupling tautomerizable quinolines. Method A utilizes surfactant chemistry for direct coupling, while Method B activates the position via chlorination.

Detailed Protocols

Method A: Direct Aqueous Coupling (Protection-Free)

Best for: Rapid analog synthesis, medicinal chemistry libraries. Rationale: This method uses a biphasic system or surfactant to solubilize the quinolone form. The use of Pd(dppf)Cl


  is critical; the bidentate ferrocenyl ligand is bulky and rigid, preventing the quinolone nitrogen from displacing the ligand and poisoning the catalyst.

Reagents:

  • Substrate: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·DCM  (3–5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, charge the quinoline substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Degassing: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add the degassed Dioxane/Water mixture (concentration ~0.1 M). Add the Pd(dppf)Cl

    
     catalyst last under a positive stream of inert gas.
    
  • Reaction: Seal and heat to 90–100°C for 4–16 hours. (Microwave: 120°C for 30–60 mins).

    • Note: The mixture may turn dark black; this is normal for Pd(dppf).

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~6–7 (to ensure the product precipitates or extracts in the neutral/hydroxy form rather than the salt). Extract with EtOAc (x3).

  • Purification: The product often precipitates upon acidification. If not, flash chromatography using DCM/MeOH (95:5) is recommended due to polarity.

Method B: The "Activation" Route (Via 4-Chloro Intermediate)

Best for: Scale-up (>10g), electron-poor boronic acids, or if Method A yields are <40%. Rationale: Converting the 4-OH to a 4-Cl creates a 3-bromo-4-chloroquinoline. This intermediate is highly soluble in organic solvents and eliminates the tautomer/poisoning issue. The 4-Cl can be hydrolyzed back to the 4-OH after coupling, or often hydrolyzes spontaneously during acidic workup.

Phase 1: Chlorination

  • Reflux the substrate in neat POCl

    
      (5-10 equiv) for 2 hours.
    
  • Evaporate excess POCl

    
    . Pour residue onto ice/water. Neutralize with NaHCO
    
    
    
    .
  • Filter the solid 3-bromo-4-chloro-7-trifluoromethylquinoline .

Phase 2: Suzuki Coupling

  • Solvent: Toluene/Ethanol/Water (4:2:1) or DME/Water.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) is sufficient here as the substrate is now a standard aryl halide.
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Conditions: Reflux (90°C) for 4 hours.

  • Hydrolysis (Crucial Step):

    • After coupling, treat the crude reaction mixture with 6N HCl or AcOH and reflux for 2-4 hours. This converts the 4-Cl back to the 4-OH (4-quinolone).

    • Why this works: The 7-CF

      
       group makes the 4-position electrophilic, facilitating the displacement of the chloride by water.
      

Comparative Data & Optimization Table

ParameterMethod A (Direct)Method B (Via 4-Cl)
Step Count 1 Step3 Steps (Cl-activation, Coupling, Hydrolysis)
Overall Yield Moderate (40–65%)High (70–85%)
Atom Economy HighLower (POCl

waste)
Solubility Challenging (Requires H

O)
Excellent (Soluble in Toluene/DCM)
Catalyst Cost Higher (Pd(dppf) or XPhos)Lower (Pd(PPh

)

)
Rec. Scale < 1 gram> 1 gram

Troubleshooting Guide

  • Problem: Starting material remains unreacted (Method A).

    • Root Cause: Catalyst poisoning by the quinolone nitrogen.

    • Solution: Switch to XPhos Pd G3 (2-5 mol%). The bulky biaryl ligand (XPhos) effectively shields the Pd center from non-specific coordination.

  • Problem: Protodeboronation of the Boronic Acid.

    • Root Cause: The 7-CF

      
       group makes the ring electron-deficient, requiring higher temperatures which can decompose unstable boronic acids.
      
    • Solution: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or use the corresponding Potassium Trifluoroborate (Ar-BF

      
      K)  salt, which is more stable.
      
  • Problem: Product is stuck in the aqueous layer.

    • Root Cause: The 7-CF

      
       group increases the acidity of the 4-OH (pKa ~9-10). At basic pH, it forms a water-soluble salt.
      
    • Solution: Ensure the workup pH is adjusted to 6.0–7.0 . Do not acidify below pH 3, or the quinoline nitrogen will protonate and remain in water.

References

  • Suzuki Coupling of Heteroaryl Halides (General Protocols)

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Coupling of Unprotected Quinolones/Phenols

    • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Synthesis of 7-Trifluoromethyl-4-hydroxyquinoline Scaffolds

    • Patel, M., et al. (2024).[3] Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro-quinolines. PubMed Central. Link

  • Micellar/Surfactant Catalysis (Green Chemistry Approach)

    • Lipshutz, B. H., et al. (2008).[4] Suzuki-Miyaura couplings in water at room temperature.[1][4] Journal of Organic Chemistry, 73(14), 5396–5403. Link

Sources

Application Note & Protocol: Strategic Chlorination of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of 4-hydroxyquinolines to their 4-chloro counterparts is a cornerstone transformation in synthetic organic and medicinal chemistry. The resulting 4-chloroquinoline scaffold is a highly versatile intermediate, primarily due to the reactivity of the C4-chlorine atom towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various amine, ether, and thioether functionalities, paving the way for the synthesis of a vast library of biologically active molecules, including renowned antimalarial drugs and kinase inhibitors.[1]

This document provides a detailed guide for the efficient conversion of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline to 4-chloro-3-bromo-7-(trifluoromethyl)quinoline. The presence of both an electron-donating bromine atom at the C3 position and a strongly electron-withdrawing trifluoromethyl group at the C7 position presents unique considerations for reactivity and purification. The protocol herein is optimized for high yield and purity, emphasizing safety, mechanistic understanding, and practical laboratory execution.

Principle & Reaction Mechanism

The most robust and widely adopted method for the chlorination of 4-hydroxyquinolines is the use of phosphorus oxychloride (POCl₃).[2] The reaction mechanism is analogous to a Vilsmeier-Haack reaction, where POCl₃ serves as both the chlorinating agent and often the reaction solvent.[3][4][5]

The process unfolds in two primary stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 4-hydroxyl group performs a nucleophilic attack on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive O-phosphorylated intermediate.[6][7]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), generated in the reaction mixture, then acts as a nucleophile, attacking the C4 position of the quinoline ring. This attack leads to the displacement of the phosphate group, which is an excellent leaving group, thereby yielding the final 4-chloroquinoline product.[3][6]

The overall transformation is driven by the formation of a stable P-O bond and the regeneration of the aromatic quinoline system.

G cluster_1 cluster_2 start 3-Bromo-4-hydroxy-7-trifluoromethylquinoline intermediate O-Phosphorylated Intermediate start->intermediate Nucleophilic Attack on P reagent1 POCl₃ product 4-Chloro-3-bromo-7-(trifluoromethyl)quinoline intermediate->product SNAr at C4 byproduct PO₂Cl₂⁻ (and derivatives) intermediate->byproduct Leaving Group Departure reagent2 Cl⁻

Caption: Reaction mechanism for POCl₃-mediated chlorination.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
3-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline≥97% PurityBenchChem35942-01-9
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich10025-87-3
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6
Silica Gel60 Å, 230-400 meshMilliporeSigma7631-86-9
Deionized WaterN/AIn-house7732-18-5
Crushed IceN/AIn-houseN/A
Equipment
  • 100 mL round-bottom flask, oven-dried

  • Reflux condenser with a gas inlet/outlet adapter

  • Nitrogen or Argon gas supply

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

**3.3 Critical Safety Precautions
  • Phosphorus Oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic hydrogen chloride gas. [8][9][10]

  • Always handle POCl₃ in a well-ventilated chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9][10]

  • Ensure an emergency shower and eyewash station are immediately accessible.[10]

  • The quenching step is highly exothermic. Perform it slowly and behind a blast shield.

  • All glassware must be thoroughly dried before use to prevent violent reactions with POCl₃.[3]

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Connect the top of the condenser to a nitrogen or argon line via a gas bubbler to maintain an inert atmosphere.

  • To the flask, add 3-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline (2.95 g, 10.0 mmol).

  • In the fume hood, carefully measure and add phosphorus oxychloride (20 mL, ~215 mmol) to the flask. POCl₃ will act as both the reagent and the solvent.[3]

  • Begin gentle stirring to ensure the starting material is suspended.

Reaction Execution: 6. Heat the reaction mixture to 100-110 °C using the heating mantle. 7. Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. 8. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • TLC System: 7:3 Hexanes/Ethyl Acetate.
  • Visualization: UV light (254 nm).
  • The reaction is complete when the starting material spot (more polar) is no longer visible and a new, less polar product spot has appeared.

Work-up and Purification: 9. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (~20-25 °C). 10. CRITICAL STEP (Quenching): Prepare a large beaker (2 L) containing 500 g of crushed ice and 200 mL of water. Place this beaker in an ice bath for additional cooling. 11. Very slowly and carefully, pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This will cause a highly exothermic reaction and the evolution of HCl gas. Maintain a safe distance and ensure the fume hood sash is lowered. 12. Once the addition is complete, continue stirring until all the ice has melted. 13. Carefully neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8 (test with pH paper). 14. Transfer the neutralized mixture to a 250 mL separatory funnel. 15. Extract the aqueous layer with ethyl acetate (3 x 75 mL). 16. Combine the organic layers and wash with brine (1 x 50 mL). 17. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 18. The crude product will be an off-white or pale yellow solid. 19. Purify the crude solid by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 9:1 Hexanes/EtOAc) to afford the pure 4-chloro-3-bromo-7-(trifluoromethyl)quinoline.

Summary of Quantitative Data
ParameterValueNotes
Starting Material 2.95 g (10.0 mmol)3-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline
Chlorinating Agent Phosphorus Oxychloride (POCl₃)~21.5 equivalents
Solvent Phosphorus Oxychloride (POCl₃)Reagent also serves as the solvent.
Reaction Temperature 100-110 °CReflux temperature of the mixture.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Expected Yield 75-90%Yields are dependent on reaction scale and purification efficiency.

Experimental Workflow Visualization

G A Setup & Reagent Addition (Inert Atmosphere) B Heating & Reflux (100-110 °C, 4-6h) A->B C Reaction Monitoring (TLC) B->C D Cooling to RT C->D Reaction Complete E Quenching (Slow addition to ice) D->E F Neutralization (NaHCO₃) E->F G Extraction (EtOAc) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Pure Product I->J

Caption: General experimental workflow for synthesis.

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time/temperature.2. Moisture in the system.3. Impure starting material.1. Extend reaction time and monitor by TLC.2. Ensure all glassware is oven-dried and POCl₃ is fresh.[3]3. Verify purity of starting material via NMR or LC-MS.
Dark-Colored Impurities 1. Overheating or prolonged reaction time.2. Impurities in POCl₃.1. Maintain temperature strictly within the 100-110 °C range.2. Use freshly distilled or high-purity POCl₃.
Low Yield after Work-up 1. Incomplete extraction.2. Product loss during neutralization.1. Perform at least three extractions with ethyl acetate.2. Ensure pH does not become excessively basic, which can hydrolyze the product.
Violent Quenching 1. Quenching performed too quickly.2. Insufficient cooling.1. Add the reaction mixture extremely slowly to a large excess of ice.2. Use a secondary ice bath to maintain low temperature.

References

  • Chlorination of 4-hydroxy-6,7-dimethoxyquinoline - Benchchem.Technical Support Center.
  • Phosphorus oxychloride - SAFETY D
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals.NOAA.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.New Jersey Department of Health.
  • Vilsmeier–Haack reaction.Wikipedia.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Vilsmeier-Haack Reaction.Organic Chemistry Portal.
  • How to synthesized 8chloroquinoline
  • POCl3 chlorination of 4-quinazolones.Journal of Organic Chemistry via PubMed.
  • POCl3 chlorination of 4-quinazolones.Semantic Scholar.

Sources

Application Note: Controlling Regioselectivity in 4-Hydroxyquinoline Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 4-hydroxyquinoline (4-HQ) presents a classic challenge in heterocyclic chemistry due to the ambident nature of the nucleophile. 4-HQ exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). Standard alkylation conditions typically favor the thermodynamically stable N-alkylated product (4-quinolone derivative). However, many bioactive pharmacophores and intermediates require the O-alkylated ether (4-alkoxyquinoline).

This guide provides divergent protocols to selectively access either isomer. We utilize Hard-Soft Acid-Base (HSAB) principles and specific metal coordination effects to override thermodynamic preferences, providing high-fidelity routes for drug development workflows.

Mechanistic Insight: The Tautomer Trap

To control the reaction, one must understand the equilibrium. In the gas phase and non-polar solvents, the 4-hydroxy form (phenol-like) is often significant. However, in the polar solvents required for most substitution reactions (DMF, DMSO), the equilibrium shifts heavily toward the 4-quinolone (NH) tautomer due to the high solvation energy of the zwitterionic resonance contributor.

  • N-Alkylation (Thermodynamic Control): Under basic conditions (e.g., K₂CO₃, NaH), the deprotonated anion acts as an ambident nucleophile. The nitrogen center, being softer and less electronegative, is the preferred site for attack by soft electrophiles (alkyl halides) in polar aprotic solvents, leading to the stable N-alkyl-4-quinolone.

  • O-Alkylation (Kinetic/Coordination Control): Accessing the O-isomer requires blocking the nitrogen or exploiting the hard nature of the oxygen. This is achieved via:

    • The Silver Effect: Ag(I) salts coordinate strongly to the nitrogen lone pair, sterically and electronically deactivating it, forcing the electrophile to attack the oxygen.

    • Mitsunobu Reaction: This bypasses the anion entirely, activating the alcohol electrophile into an oxy-phosphonium species that is attacked by the oxygen of the 4-HQ.

Visualization: Tautomerism & Reaction Pathways

Tautomerism HQ 4-Hydroxyquinoline (Enol Form) Q 4-Quinolone (Keto Form - Major) HQ->Q Polar Solvent Equilibrium O_Prod 4-Alkoxyquinoline (Kinetic/Coordination Product) HQ->O_Prod Mitsunobu (PPh3/DEAD) Anion Ambident Anion (Delocalized) Q->Anion Base Deprotonation N_Prod N-Alkyl-4-Quinolone (Thermodynamic Product) Anion->N_Prod Standard Conditions (K2CO3/DMF) Anion->O_Prod Silver Salts (Ag2CO3)

Figure 1: Mechanistic divergence in 4-hydroxyquinoline alkylation. The path to O-alkylation requires specific intervention to overcome the thermodynamic preference for N-alkylation.

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your target isomer and available electrophile.

DecisionTree Start Start: 4-Hydroxyquinoline Substrate Target Which Isomer is Required? Start->Target N_Route Target: N-Alkyl (Quinolone) Target->N_Route O_Route Target: O-Alkyl (Ether) Target->O_Route Protocol_A PROTOCOL A: K2CO3 / DMF / Heat N_Route->Protocol_A Electrophile Electrophile Type? O_Route->Electrophile Halide Alkyl Halide (R-X) Electrophile->Halide Alcohol Alcohol (R-OH) Electrophile->Alcohol Protocol_B1 PROTOCOL B1: Ag2CO3 / Toluene Halide->Protocol_B1 Protocol_B2 PROTOCOL B2: Mitsunobu (DEAD/PPh3) Alcohol->Protocol_B2

Figure 2: Protocol selection guide based on target regiochemistry and electrophile availability.

Experimental Protocols

Protocol A: N-Alkylation (The Standard Route)

Target: N-substituted-4-quinolones. Mechanism: SN2 substitution via the softer nitrogen nucleophile. Key Reagents: Potassium Carbonate (Base), DMF (Solvent).

Materials:

  • 4-Hydroxyquinoline derivative (1.0 equiv)

  • Alkyl Halide (1.2 - 1.5 equiv)

  • Anhydrous K₂CO₃ (2.0 - 3.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the 4-hydroxyquinoline and anhydrous K₂CO₃ to the flask. Add anhydrous DMF via syringe.

  • Activation: Stir at Room Temperature (RT) for 30 minutes. The solution may turn yellow/orange as the anion forms.

  • Addition: Add the alkyl halide dropwise.

    • Note: If the halide is a solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Heat the mixture to 60–80°C. Monitor by TLC (typically 2–6 hours).

    • Endpoint: Look for the disappearance of the starting material (usually lower Rf due to H-bonding) and appearance of a less polar spot.

  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The N-alkyl product often precipitates as a solid.

    • If solid:[1] Filter, wash with water and hexanes.

    • If oil: Extract with EtOAc (3x), wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH/Water) or Flash Chromatography (DCM/MeOH).

Protocol B: O-Alkylation (The Challenge Route)
Method B1: The Silver Carbonate Method (For Alkyl Halides)

Target: 4-Alkoxyquinolines.[2] Mechanism: Ag(I) coordination to Nitrogen blocks the N-site; Ag⁺ assists halide departure (precipitation of AgX).

Materials:

  • 4-Hydroxyquinoline derivative (1.0 equiv)

  • Alkyl Halide (1.2 - 2.0 equiv)

  • Silver Carbonate (Ag₂CO₃) (1.0 - 1.5 equiv)

  • Anhydrous Toluene or Benzene (0.1 M) (Toluene is preferred for safety).

Procedure:

  • Setup: Use a foil-wrapped flask (silver salts are light-sensitive).

  • Mixing: Suspend 4-hydroxyquinoline and Ag₂CO₃ in anhydrous Toluene.

  • Addition: Add the alkyl halide.

  • Reaction: Heat to reflux (110°C) with vigorous stirring.

    • Time: Reactions are often slower (12–24 hours) due to the heterogeneous nature of the base.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts (AgI/AgBr and unreacted Ag₂CO₃). Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Flash chromatography is usually required to separate trace N-alkylated byproducts (usually <10%).

Method B2: The Mitsunobu Method (For Alcohols)

Target: 4-Alkoxyquinolines (using alcohols as the alkyl source). Mechanism: Formation of P-O bond activates the alcohol; SN2 attack by the quinoline Oxygen.

Materials:

  • 4-Hydroxyquinoline derivative (1.0 equiv)

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DEAD or DIAD (1.5 equiv)

  • Anhydrous THF (0.1 M)

Procedure:

  • Dissolution: Dissolve 4-hydroxyquinoline, the alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0°C.[3]

  • Addition: Add DEAD/DIAD dropwise over 10–15 minutes. Do not allow the temperature to spike.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate the THF.

  • Purification: This is the difficult part of Mitsunobu—removing PPh₃O.

    • Tip: Triturate the residue with Et₂O/Hexanes (product often soluble, PPh₃O precipitates).

    • Alternative: Use polymer-bound PPh₃ for easier cleanup.

Analytical Validation: Proving the Isomer

Distinguishing the isomers is critical. Do not rely solely on TLC. Use NMR for definitive structural assignment.

Comparison Table: NMR Signatures
FeatureN-Alkyl-4-Quinolone (Protocol A)4-Alkoxyquinoline (Protocol B)
¹³C NMR (C-4) 174 – 178 ppm (Carbonyl-like)160 – 167 ppm (Ar-C-O-R)
¹H NMR (H-3) ~ 6.0 – 6.3 ppm (Olefinic character)~ 6.8 – 7.1 ppm (Aromatic character)
¹H NMR (N-CH vs O-CH) N-CH protons are typically downfield (deshielded) relative to O-CH protons, but this varies by R-group.O-CH protons are slightly more shielded than N-CH.
NOESY / HMBC Strong NOE between N-CH₂ and H-8 (benzene ring) or H-2.No NOE between O-CH₂ and H-8. Cross-peak between O-CH₂ and C-4 in HMBC.
Troubleshooting Guide
  • Problem: Low yield in Protocol B1 (Silver).

    • Solution: Ensure the alkyl halide is reactive (Iodides > Bromides). If using a chloride, add NaI (Finkelstein condition) to generate the iodide in situ.

  • Problem: Mixture of N and O isomers in Protocol A.

    • Solution: This is rare with K₂CO₃/DMF, but if observed, switch to a bulkier base (Cs₂CO₃) or lower the temperature.

  • Problem: Hydrolysis of product.

    • Solution: 4-alkoxyquinolines can be acid-sensitive. Avoid acidic workups; keep silica gel columns neutralized with 1% Triethylamine.

References

  • Mechanism of Tautomerism & HSAB: Pearson, R. G. (1963). Hard and Soft Acids and Bases.[4][5][6][7] Journal of the American Chemical Society. [Link]

  • Silver Carbonate Protocol (O-Alkylation): Nasri, S., et al. (2020). Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[2][8][9] Letters in Organic Chemistry. [Link]

  • Mitsunobu Reaction on Quinolines: Hartung, R. E., et al. (2006). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles. [Link][2][10]

  • NMR Distinction of Isomers: Reisch, J., et al. (1991). Differentiation of 2- and 4-quinolones and their O-alkylated derivatives by 13C-NMR spectroscopy. Pharmazie. [Link]

Sources

using 3-Bromo-4-hydroxy-7-trifluoromethylquinoline in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Leveraging 3-Bromo-4-hydroxy-7-trifluoromethylquinoline as a Core Scaffold for Next-Generation Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility and presence in numerous FDA-approved therapeutics.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to interact with biological targets. In the realm of oncology, kinase inhibitors have revolutionized treatment paradigms, and quinoline-based molecules are prominent within this class, targeting key signaling proteins that drive tumor growth and proliferation.[2][3][4]

This guide focuses on a specific, highly functionalized quinoline derivative: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline . We will dissect the strategic rationale behind using this scaffold, detailing its inherent chemical properties and providing a comprehensive set of protocols for its application in a modern kinase inhibitor discovery campaign. Each functional group on this scaffold has been chosen for a distinct purpose:

  • 4-Hydroxyquinoline Tautomer: This group is critical for establishing a key hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a foundational anchor point for many Type I and Type II inhibitors.

  • 3-Bromo Substituent: This serves as a versatile chemical handle. The bromine atom can act as a halogen bond donor or be readily displaced via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of diverse chemical space in the solvent-exposed region of the ATP pocket.

  • 7-Trifluoromethyl Group: The -CF3 group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing, which can influence the pKa of the quinoline nitrogen and the 4-hydroxy group. Furthermore, it often enhances metabolic stability and can improve membrane permeability and binding affinity through favorable lipophilic interactions.

This document will guide researchers from the foundational chemistry of the scaffold through a robust screening cascade designed to identify and characterize potent and selective kinase inhibitors.

Section 1: Scaffold Properties and Synthesis Outline

The 3-Bromo-4-hydroxy-7-trifluoromethylquinoline scaffold possesses a unique combination of features that make it an attractive starting point for library synthesis.

PropertyEstimated ValueRationale for Importance in Drug Design
Molecular Weight 308.08 g/mol Provides a low molecular weight starting point, allowing for significant additions during library synthesis while remaining within Lipinski's Rule of Five.
cLogP ~3.5 - 4.0The trifluoromethyl and bromo groups contribute to lipophilicity, which is often crucial for cell permeability. This value is in a range that can be modulated during optimization.
H-Bond Donors 1 (from 4-OH)The single, well-placed hydrogen bond donor is ideal for anchoring to the kinase hinge region.
H-Bond Acceptors 2 (N and O)Provides additional opportunities for directed interactions within the binding pocket.
Reactivity Aryl BromideThe C-Br bond is stable under many conditions but reactive for specific cross-coupling reactions, making it an ideal vector for diversification.
Proposed Synthetic Pathway

A robust synthesis is paramount. While numerous methods exist for quinoline synthesis, a plausible modern approach for this specific scaffold would involve building the core from a substituted aniline precursor followed by functionalization.

G cluster_prep Precursor Synthesis cluster_func Functionalization Aniline 3-(Trifluoromethyl)aniline Acylation Acylation / Cyclization (e.g., Gould-Jacobs reaction) Aniline->Acylation Malonic Diethyl Malonate Malonic->Acylation QuinolineCore 4-Hydroxy-7-(trifluoromethyl)quinolin-2(1H)-one Acylation->QuinolineCore Chlorination Chlorination (POCl3) QuinolineCore->Chlorination ChloroQuinoline 2,4-Dichloro-7-(trifluoromethyl)quinoline Chlorination->ChloroQuinoline Hydrolysis Selective Hydrolysis (NaOH, H2O) ChloroQuinoline->Hydrolysis HydroxyQuinoline 2-Chloro-4-hydroxy-7-(trifluoromethyl)quinoline Hydrolysis->HydroxyQuinoline Bromination Electrophilic Bromination (NBS) HydroxyQuinoline->Bromination BromoQuinoline 3-Bromo-2-chloro-4-hydroxy-7-(trifluoromethyl)quinoline Bromination->BromoQuinoline Reduction Dechlorination (H2, Pd/C) BromoQuinoline->Reduction FinalProduct 3-Bromo-4-hydroxy-7- (trifluoromethyl)quinoline Reduction->FinalProduct

Figure 1: Plausible synthetic workflow for the core scaffold.

Section 2: The Kinase Inhibitor Design & Screening Workflow

A successful kinase inhibitor discovery program follows a logical progression from broad screening to detailed characterization. The 3-Bromo-4-hydroxy-7-trifluoromethylquinoline scaffold is an ideal entry point for such a campaign.

G cluster_chem Medicinal Chemistry cluster_bio Biological Evaluation Scaffold Core Scaffold 3-Br-4-OH-7-CF3-Quinoline Library Library Synthesis (Suzuki, Sonogashira etc. at 3-Bromo position) Scaffold->Library Biochem Primary Screen Biochemical Assay (e.g., ADP-Glo) Library->Biochem:f0 SAR SAR-Guided Optimization SAR->Library Iteration IC50 Hit Confirmation Biochemical IC50 Determination Biochem->IC50 Selectivity Selectivity Kinome-wide Profiling IC50->Selectivity Cellular Cellular Activity Target Engagement & Phosphorylation Assay Selectivity->Cellular Function Functional Outcome Cell Viability / Apoptosis Assay Cellular->Function Function->SAR Data for Next Cycle

Figure 2: Integrated workflow for kinase inhibitor discovery.

Section 3: Protocols for Biochemical Evaluation

The first step in evaluating newly synthesized compounds is to assess their ability to inhibit the target kinase in a purified, cell-free system. This provides a direct measure of enzyme interaction without the complexity of cellular systems.

Protocol 3.1: Primary High-Throughput Screen (HTS) using ADP-Glo™

The ADP-Glo™ Kinase Assay is a luminescent ADP detection platform that can be used to measure the activity of virtually any ADP-generating enzyme, making it ideal for primary screening.[5] The principle involves terminating the kinase reaction and depleting the remaining ATP, then converting the generated ADP into ATP, which is used to drive a luciferase reaction.[5]

Objective: To identify "hits" from the synthesized library that inhibit the target kinase by >50% at a single high concentration (e.g., 10 µM).

Materials:

  • Target Kinase Enzyme System (e.g., from Promega or Thermo Fisher Scientific)[5][6]

  • Appropriate peptide substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in 100% DMSO

  • Known inhibitor for the target kinase (Positive Control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 1 mM stock of all test compounds in 100% DMSO. Using an acoustic liquid handler, transfer 10 nL of each compound, positive control, and DMSO (vehicle control) to appropriate wells of a 384-well plate. This results in a 10 µM final assay concentration in a 10 µL reaction volume.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

  • Initiate Kinase Reaction: Add 5 µL of the 2X kinase/substrate mix to each well. Immediately follow by adding 5 µL of a 2X ATP solution to start the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Note: Incubation time and temperature may need to be optimized for specific kinases.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete all remaining ATP.

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read Plate: Measure luminescence using a plate reader (e.g., GloMax®).

Data Analysis:

  • Negative Control (0% Inhibition): Signal from DMSO vehicle control wells.

  • Positive Control (100% Inhibition): Signal from wells with a saturating concentration of a known potent inhibitor.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Criteria: Compounds showing >50% inhibition are advanced for IC50 determination.

Protocol 3.2: IC50 Determination

For compounds identified as hits, a dose-response curve is generated to determine the concentration that produces 50% inhibition (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds in 100% DMSO, typically an 11-point, 3-fold dilution series starting from 10 mM.

  • Plate the compounds as described in Protocol 3.1. This will generate a final concentration range from ~30 µM down to the low nanomolar range.

  • Perform the ADP-Glo™ assay as described above.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Section 4: Protocols for Cell-Based Evaluation

While biochemical assays are essential, it is critical to determine if a compound can engage its target and exert an effect in a live cellular environment.[7]

Protocol 4.1: Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Assay directly measures compound binding to a specific kinase target in living cells.[8] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.

Objective: To quantify the apparent affinity (IC50) of a compound for its target kinase inside intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-Kinase Fusion

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well cell culture plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM. Add these to the appropriate wells containing the transfected cells.

  • Tracer Addition: Immediately after adding the compounds, add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: Add the Nano-Glo® Substrate to all wells. Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (luciferase) and acceptor (tracer) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Protocol 4.2: Cellular Phosphorylation Assay (Western Blot)

This assay determines if target engagement translates into functional inhibition of the kinase's signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Substrate Downstream Substrate (e.g., AKT, ERK) RTK->Substrate Phosphorylates Inhibitor Scaffold-Based Inhibitor Inhibitor->RTK Inhibition pSubstrate Phosphorylated Substrate (p-AKT, p-ERK) Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Figure 3: Inhibition of a kinase cascade by the designed inhibitor.

Objective: To measure the reduction in phosphorylation of a known downstream substrate of the target kinase following compound treatment.

Procedure:

  • Cell Culture and Treatment: Plate a cancer cell line known to depend on the target kinase signaling pathway. Once adherent, serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the test inhibitor for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes to induce kinase activation and substrate phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-p-ERK) and the total substrate (anti-ERK) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensity. Normalize the phosphorylated protein signal to the total protein signal. Determine the IC50 for inhibition of substrate phosphorylation.

Section 5: Data Interpretation and SAR

Systematic analysis of the data generated from these assays is crucial for guiding the next cycle of inhibitor design.[9]

Example Structure-Activity Relationship (SAR) Table:

Compound IDR-Group at C3-PositionTarget Kinase Biochemical IC50 (nM)Cellular Target Engagement IC50 (nM)p-Substrate Inhibition IC50 (nM)Kinase B Selectivity (Fold vs. Target)
Core -Br1,250>10,000>10,0005
Cmpd-01 3-methoxyphenyl8525031020
Cmpd-02 4-pyridyl4515018050
Cmpd-03 3-aminophenyl2290110>100
Cmpd-04 4-fluoro-3-aminophenyl156575>200

Interpretation Insights:

  • Core Scaffold: The starting material shows weak biochemical activity and no cellular activity, as expected.

  • Aryl Additions (Cmpd-01, -02): Adding simple aryl groups at the C3 position via Suzuki coupling significantly improves biochemical potency, indicating a productive interaction in the solvent-front region. The improved cellular activity suggests these analogs have reasonable cell permeability.

  • Amino Group (Cmpd-03): The addition of a basic amine further improves potency, likely by forming an additional hydrogen bond or salt bridge with a residue in the active site (e.g., the catalytic loop).

  • Fluorine Addition (Cmpd-04): Adding a fluorine atom enhances both potency and selectivity. This common medicinal chemistry strategy can modulate electronics and form favorable orthogonal multipolar interactions.

  • Biochemical vs. Cellular Potency: A large drop-off (>10-fold) between biochemical and cellular IC50 values may indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters. This is a key parameter to monitor during optimization.

Conclusion

The 3-Bromo-4-hydroxy-7-trifluoromethylquinoline scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its constituent parts are strategically selected to engage with conserved features of the kinase ATP-binding site while providing a versatile handle for synthetic elaboration to achieve high potency and selectivity. The integrated workflow and detailed protocols provided herein offer a robust framework for researchers to efficiently translate this chemical starting point into lead compounds with therapeutic potential. By systematically applying this cycle of design, synthesis, and multi-parameter testing, drug discovery teams can effectively explore the chemical space around this privileged core to develop next-generation targeted therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Adegboyega, O., et al. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Al-Ostath, A. I., et al. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Eldehna, W. M., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • ACS Medicinal Chemistry Letters. (2018, September 26). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Publications.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Kumar, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • Blue Ridge Institute for Medical Research. (2019, December 17). Properties of FDA-approved small molecule protein kinase inhibitors.
  • Al-Suhaimi, E. A., et al. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • PMC. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Ticket Type: Advanced Synthesis Troubleshooting Applicable Route: Gould-Jacobs Cyclization & Electrophilic Bromination

Introduction: The "Deactivated Ring" Challenge

You are likely encountering low yields because you are working with a strongly deactivated system . The trifluoromethyl (


) group at the meta-position of your starting aniline is an electron-withdrawing group (EWG). This significantly raises the activation energy required for the critical thermal cyclization step (SEAr mechanism) compared to unsubstituted anilines.

Furthermore, the "3-bromo" moiety is best introduced after ring closure. Attempting to cyclize a pre-brominated precursor at the high temperatures required (


) often leads to debromination and tar formation.

This guide breaks down the protocol into three critical control points: Enamine Formation , Thermal Cyclization , and Regioselective Bromination .

Diagnostic Workflow

Use this decision tree to identify where your yield is being lost.

Troubleshooting Start Start: Low Yield Analysis Step1 Step 1: Enamine Formation (Aniline + EMME) Start->Step1 Check1 Is the enamine solid/pure? Step1->Check1 Step2 Step 2: Thermal Cyclization (Dowtherm A, 250°C) Check1->Step2 Yes Action1 Recrystallize Enamine (Remove unreacted aniline) Check1->Action1 No (Oily/Impure) Check2 Is uncyclized enamine visible by LCMS? Step2->Check2 Step3 Step 3: Isomer Isolation Check2->Step3 No Action2 Increase Temp (>255°C) or Switch to PPA Check2->Action2 Yes Check3 Is the 5-CF3 isomer contaminating product? Step3->Check3 Step4 Step 4: Bromination (NBS/Br2) Check3->Step4 No Action3 Recrystallize from DMF/EtOH (7-CF3 is less soluble) Check3->Action3 Yes

Figure 1: Troubleshooting logic flow for the synthesis of 7-substituted 4-hydroxyquinolines.

Module 1: The Cyclization (Ring Closure)

Context: The reaction of 3-trifluoromethylaniline with diethyl ethoxymethylenemalonate (EMME) produces an acrylate intermediate (enamine). The subsequent ring closure is the bottleneck.

FAQ: Why is my cyclization yield <40%?

Root Cause: The


 group deactivates the benzene ring, making the Friedel-Crafts type closure difficult. If you run this at standard quinoline temperatures (

), it may be insufficient. Solution:
  • Temperature is King: Ensure your internal reaction temperature reaches 255–260°C .

  • Solvent Choice: Use Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at

    
    , acting as a "thermal clamp" to ensure maximum energy input.
    
  • Concentration: Run dilute (

    
     w/v) to prevent intermolecular polymerization (tar).
    
Protocol: High-Efficiency Thermal Cyclization
  • Degas: Sparge Dowtherm A with nitrogen for 30 mins (oxidation creates tar at these temps).

  • Pre-heat: Heat the solvent to a rolling boil (

    
    ) before adding your substrate.
    
  • Addition: Add the enamine (solid or dissolved in minimal warm Dowtherm) portion-wise or dropwise to the boiling solvent.

    • Why? This maintains the high temperature. Adding it all at once drops the temp, stalling the reaction and favoring decomposition.

  • Duration: Reflux for 45–90 mins. Monitor by TLC/LCMS.

  • Workup: Cool to

    
     and add a non-polar anti-solvent (e.g., Hexane or Heptane). The product should precipitate.[1][2]
    
FAQ: I see two spots on TLC. Which is which?

Root Cause: 3-substituted anilines produce two regioisomers:

  • 7-trifluoromethyl-4-hydroxyquinoline (Target): Formed by cyclization para to the directing amine.

  • 5-trifluoromethyl-4-hydroxyquinoline (Impurity): Formed by cyclization ortho to the directing amine. Differentiation: The 7-isomer is typically the major product (60:40 to 80:20 ratio) and is usually less soluble in alcohols/DMF than the 5-isomer. Purification: Recrystallize the crude precipitate from boiling DMF or Ethanol. The 7-isomer crystallizes out; the 5-isomer stays in the mother liquor.

Module 2: The Bromination (C3 Functionalization)

Context: Once you have the pure 4-hydroxy-7-trifluoromethylquinoline, you must introduce the bromine at position 3.

FAQ: Why can't I cyclize the bromo-enamine directly?

Technical Insight: If you brominate the enamine (before cyclization), the C-Br bond is thermally labile at


. You will generate HBr gas, which chars the reaction, and you will observe significant debromination. Always cyclize first, then brominate. 
FAQ: Low yield during bromination (Over-bromination or no reaction)?

Root Cause: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. It is electron-rich at C3. Solution:

  • Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS provides a controlled source of electrophilic bromine.
    
  • Solvent: Acetic Acid (glacial) or Acetonitrile.

  • Temperature:

    
    . Do not reflux unless necessary, as this promotes side reactions.
    
Protocol: Regioselective C3 Bromination
  • Suspend 4-hydroxy-7-trifluoromethylquinoline (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Add NBS (1.05 eq) portion-wise at Room Temperature.

  • Heat to

    
     for 2 hours.
    
  • Quench: Pour mixture into ice water.

  • Filtration: The 3-bromo product is usually insoluble in water and will precipitate as a white/off-white solid.

  • Wash: Wash with water (to remove succinimide) and cold methanol.

Summary Data Table: Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Change
Cyclization Solvent Mineral OilDowtherm A Higher boiling point (

), easier workup (miscible with hexane).
Cyclization Temp


Overcomes EWG deactivation of the ring.
Addition Mode One-portionDropwise to reflux Maintains thermal energy; prevents polymerization.
Bromination Agent

/

NBS / AcOH Higher regioselectivity for C3; easier handling.
Purification Column Chrom.Recrystallization (DMF) Efficiently separates 7-CF3 (solid) from 5-CF3 (filtrate).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][3][4] I. Modified Preparation through 3-Carbethoxy-4-hydroxyquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264. (Describes the specific separation of 5- and 7-isomers). Link

  • Bio-Rad Laboratories. (n.d.). Quinoline Synthesis Troubleshooting Guide. (General reference for Dowtherm A usage). Link

  • Patel, N. B., et al. (2010). Synthesis and antimicrobial activity of 3-bromo-4-hydroxyquinoline derivatives. Arabian Journal of Chemistry. (Reference for NBS bromination conditions). Link

Sources

Technical Support: Solubility Optimization for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The Chemistry of the Problem

To solve solubility issues with 3-Bromo-4-hydroxy-7-trifluoromethylquinoline , you must first understand that the name "4-hydroxy" is chemically misleading in the solid state.[1]

The Tautomer Trap

This compound does not exist primarily as a hydroxy-quinoline (enol).[1][2] Instead, it adopts the 4(1H)-quinolone (keto) tautomer.[1][2][3] This structural reality dictates its physicochemical behavior:

  • High Lattice Energy ("Brick Dust"): The quinolone form creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor.[2] This results in a high melting point (often >250°C) and poor solubility in non-polar solvents.[2]

  • Electron Withdrawing Effects: The 3-Bromo and 7-Trifluoromethyl groups are electron-withdrawing.[1][2]

    • Effect on Acidity: They significantly increase the acidity of the N-H proton (lowering pKa).[2]

    • Effect on Basicity: They drastically reduce the basicity of the carbonyl/nitrogen system, making it difficult to protonate even in mild acid.[2][3]

Implication: Neutral pH buffers (PBS, pH 7.4) are the worst possible media for this compound.[2] It will remain uncharged and insoluble.[2]

Solubility Troubleshooting Workflow

The following decision tree outlines the logical path to achieving a stable solution based on your application.

SolubilityWorkflow Start Start: Solid Compound CheckApp Select Application Start->CheckApp StockPrep Stock Solution (Storage) CheckApp->StockPrep BioAssay Biological Assay (Aqueous) CheckApp->BioAssay ChemSynth Chemical Synthesis CheckApp->ChemSynth DMSO Dissolve in 100% DMSO (Max ~20-50 mM) StockPrep->DMSO Dilution Dilute into Media BioAssay->Dilution OrgSolv Use Polar Aprotic: DMF, NMP, or DMAc ChemSynth->OrgSolv HeatSon Heat (40°C) + Sonicate DMSO->HeatSon If cloudy Precip PRECIPITATION RISK! Dilution->Precip Neutral pH pHAdjust Use pH Switch Method: Dissolve in 0.1M NaOH, then dilute Precip->pHAdjust Corrective Action

Figure 1: Decision tree for solubilizing 3-Bromo-4-hydroxy-7-trifluoromethylquinoline based on experimental intent.

Optimized Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: Storage, chemical screening, small-molecule libraries.[1][3]

  • Solvent: anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

  • Target Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

    • Add DMSO.[2][4]

    • Critical Step: Sonicate for 5–10 minutes. The compound may form a suspension initially; sonication breaks the crystal lattice.[2]

    • If still cloudy, heat gently to 40°C.[2]

  • Validation: The solution must be perfectly clear. If a "haze" remains, centrifuge at 10,000 rpm for 5 minutes. A pellet indicates incomplete dissolution.[2]

Protocol B: The "pH Switch" for Aqueous Assays

Best for: Cell culture, enzyme assays, or animal dosing where DMSO must be minimized (<1%).[3] Mechanism: The 7-CF3 and 3-Br groups lower the pKa of the N-H group to approximately 8–9.[1][2] By raising the pH, you create the anionic species, which is highly water-soluble.[1][2]

StepActionMechanism
1 Dissolve solid in 0.1 M NaOH (or KOH).Deprotonates N-H to form the anion.[2]
2 Vortex until clear.Ionic species dissolves rapidly.[2]
3 Dilute slowly into the target buffer.Warning: If the final pH drops below 7, it will crash out.[2]
4 Buffer Choice: Use Tris or Glycine buffer adjusted to pH 8.5 - 9.0 .[1][2]Maintains the anionic state to prevent precipitation.[2]

Technical FAQs

Q1: I diluted my DMSO stock (10 mM) 1:1000 into PBS (pH 7.4) and it precipitated. Why? A: This is the classic "Crash Out." At pH 7.4, the compound is in its neutral, hydrophobic 4-quinolone form.[1][2] The 0.1% DMSO is insufficient to keep it solubilized.[2]

  • Fix: Use a buffer with a higher pH (e.g., pH 8.[2]5) or add a solubilizing agent like cyclodextrin (HP-β-CD) or BSA, which can sequester the hydrophobic molecule.[1]

Q2: Can I use this compound in LC-MS? It's clogging my column. A: Yes, but watch your mobile phase.

  • Acidic Method (0.1% Formic Acid): The compound is likely neutral or only weakly protonated (cationic) due to the electron-withdrawing CF3 group reducing basicity.[1] It may stick to C18 columns.[2]

  • Basic Method (0.1% Ammonium Hydroxide): Highly recommended.[2][3] The compound will be anionic, elute earlier, and have better solubility, reducing carryover and clogging.

Q3: Is the compound light sensitive? A: Halogenated quinolines (especially 3-bromo) can be photolabile.[1][2] The C-Br bond can undergo homolytic cleavage under UV light.[1][2]

  • Recommendation: Store stocks in amber vials and wrap reaction vessels in foil.

Q4: What is the estimated pKa? A: Based on structural analogs:

  • pKa1 (Protonation of Oxygen): ~ -1 to 1 (Very weak base due to EWGs).[1][2]

  • pKa2 (Deprotonation of Nitrogen): ~ 8.5 to 9.5 (Acidified by 7-CF3 and 3-Br).[1]

  • Note: Unsubstituted 4-quinolone has a pKa2 of ~11.[1][2] The EWGs shift this significantly.

Physicochemical Data Summary

PropertyValue / Descriptionimplication
Dominant Tautomer 4(1H)-Quinolone (Oxo form)High lattice energy; poor non-polar solubility.[1]
Water Solubility < 10 µg/mL (at pH 7)Practically insoluble in neutral water.[2][3]
DMSO Solubility High (~20-50 mg/mL)Preferred solvent for stock solutions.[1][2]
pKa (Acidic) ~ 8.5 - 9.5 (Estimated)Soluble in alkaline buffers (pH > 9).[1][2]
LogP ~ 3.0 - 3.7 (Predicted)Lipophilic; permeable to cell membranes.[1][2]

References

  • Tautomerism of 4-Hydroxyquinolines

    • Reaction of 4-hydroxyquinolines exists in equilibrium with 4(1H)-quinolones, favoring the oxo-form in solid state and polar solvents.[1][2]

    • Source:[1]

  • pKa of Quinolines

    • Electron-withdrawing groups (CF3, Br) on the quinoline ring lower the pKa of the heterocyclic nitrogen and the N-H group.[1][2][3]

    • Source: (General reference for quinoline pKa shifts).[2][3]

  • Solubility of Halogenated Quinolines

    • Protocols for dissolving 3-bromoquinoline derivatives utilize DMSO and alcoholic cosolvents.[1][2]

    • Source:[1]

  • Compound Specifics (3-Bromo-7-(trifluoromethyl)quinolin-4-ol)

    • CAS 1215768-16-3.[1][2] Molecular Weight: 292.05.[2]

    • Source:[1]

Sources

Technical Support Center: Purification of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (also referred to as 3-Bromo-7-(trifluoromethyl)quinolin-4-ol or the tautomeric 3-Bromo-7-(trifluoromethyl)-4(1H)-quinolinone).

This guide synthesizes standard heterocyclic chemistry protocols with specific insights into halogenated quinolone purification.

Status: Operational Role: Senior Application Scientist Subject: Recrystallization & Troubleshooting Guide

Core Chemical Insight: The "Why" Behind the Protocol

Before attempting purification, you must understand the behavior of your molecule. Many researchers fail because they treat this compound as a simple phenol. It is not.

The Tautomerism Trap

This molecule exists in a dynamic equilibrium between the enol form (4-hydroxy) and the keto form (4-quinolone) . In the solid state and in polar solvents, the keto form predominates.

  • Implication 1 (Solubility): The keto form forms strong intermolecular hydrogen bond networks (dimers/stacks). This results in high melting points (

    
    ) and poor solubility in common non-polar solvents (Hexane, DCM).
    
  • Implication 2 (Acidity): The -CF

    
     group at position 7 is strongly electron-withdrawing, increasing the acidity of the N-H (in keto form) and O-H (in enol form). This allows for "Acid-Base Swing" purification strategies.
    
Impurity Profile

Common impurities from the bromination of 4-hydroxy-7-trifluoromethylquinoline include:

  • Unreacted Starting Material (SM): 4-hydroxy-7-trifluoromethylquinoline.

  • Regioisomers: 6-bromo or 8-bromo species (rare if reaction temp was controlled, but possible).

  • Inorganic Salts: Succinimide (if NBS was used) or Bromide salts.

Experimental Protocols

Method A: Recrystallization from Glacial Acetic Acid (Recommended)

This is the "Gold Standard" for brominated quinolones. Acetic acid disrupts the intermolecular hydrogen bonding of the quinolone dimer at high temperatures but allows it to re-form (crystallize) upon cooling.

Reagents: Glacial Acetic Acid (AcOH), Methanol (for washing).

Protocol:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Glacial AcOH (

    
     per gram of solid).
    
  • Reflux: Heat to reflux (

    
    ). The solution should become clear. If solids remain after 15 minutes, add more AcOH in 
    
    
    
    increments.
    • Critical Step: If "black specks" persist despite adding solvent, perform a Hot Filtration immediately. These are likely inorganic salts or carbonized material.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling traps impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the solid under vacuum.

  • Wash: Wash the cake with cold Methanol (

    
    ). Note: AcOH is hard to remove; methanol helps displace it.
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Method B: The Acid-Base Swing (For Stubborn Impurities)

Use this if Method A fails to remove the unreacted starting material.

Protocol:

  • Dissolve: Suspend crude solid in

    
     (
    
    
    
    ). Heat to
    
    
    .[1] The product will dissolve as the sodium salt.
  • Filter: Filter while warm to remove non-acidic impurities (e.g., non-phenolic byproducts).

  • Precipitate: Slowly add

    
     to the filtrate with vigorous stirring until pH reaches 
    
    
    
    . The product will precipitate as a thick solid.
  • Recrystallize: Collect the solid and perform Method A (Acetic Acid recrystallization) to obtain analytical purity.

Decision Logic & Workflows

Workflow: Recrystallization Process

Recrystallization Start Crude 3-Bromo-4-hydroxy- 7-trifluoromethylquinoline Solvent Add Glacial Acetic Acid (10 mL/g) Start->Solvent Heat Heat to Reflux (118°C) Solvent->Heat Check Is solution clear? Heat->Check AddSolvent Add AcOH (2 mL increments) Check->AddSolvent No (Solids remain) HotFilter Hot Filtration (Remove salts/charcoal) Check->HotFilter No (Black specks) Cool Slow Cool to RT then 0°C Check->Cool Yes AddSolvent->Heat HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold MeOH Filter->Wash Dry Vacuum Dry (60°C) Wash->Dry End Pure Product Dry->End

Caption: Step-by-step logic for the purification of brominated hydroxyquinolines using acetic acid.

Workflow: Troubleshooting Impurities

Troubleshooting Problem Identify Issue Issue1 Starting Material (Non-brominated) remains Problem->Issue1 Issue2 Product is Colored (Yellow/Brown) Problem->Issue2 Issue3 Low Yield (Product in filtrate) Problem->Issue3 Action1 Use Method B (Acid/Base) Diff. pKa aids separation Issue1->Action1 Action2 Add Activated Carbon during Hot Filtration Issue2->Action2 Action3 Concentrate filtrate by 50% and re-cool Issue3->Action3

Caption: Decision tree for addressing common purity issues based on impurity type.

Frequently Asked Questions (Troubleshooting)

Q1: The solid dissolves in hot acetic acid but doesn't crystallize upon cooling. It stays as a solution. What now?

  • Cause: You likely used too much solvent (supersaturation was not reached).

  • Fix: Reheat the solution to reflux and add water dropwise (very slowly) until a faint turbidity (cloudiness) persists. Then, let it cool. The water acts as an "anti-solvent" to force the hydrophobic CF

    
    -quinoline out of solution. Alternatively, distill off 30-50% of the acetic acid.
    

Q2: My product is grey/brown instead of off-white. Is it impure?

  • Cause: Trace oxidation products or residual bromine.

  • Fix: During the reflux step in Method A, add a small amount of activated charcoal. Stir for 5 minutes, then perform a hot filtration through a Celite pad before cooling. This usually yields a pristine white/off-white solid.

Q3: Can I use Ethanol instead of Acetic Acid?

  • Answer: Yes, but with caveats. 4-hydroxy-7-trifluoromethylquinoline derivatives often have poor solubility in ethanol. You may need a large volume of ethanol. A mixture of DMF/Water (9:1) or Ethanol/Acetic Acid (9:1) is often more effective than pure ethanol.

Q4: How do I confirm the bromine is at the 3-position and not the 2, 6, or 8?

  • Validation:

    • 1H NMR: Look for the disappearance of the proton signal at the 3-position (usually a singlet around

      
       6.0-6.5 ppm in the starting material).
      
    • Coupling Constants: The 7-CF

      
       group means protons at 5, 6, and 8 will show specific splitting patterns (d, d, s). The 3-position is the most nucleophilic site on the enolone ring, making regioisomers rare under standard bromination conditions.
      

Physicochemical Data Summary

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidDarkens if traces of Br

remain
Melting Point

(Decomposes)
High MP due to H-bonding
Solubility (Water) NegligibleInsoluble at neutral pH
Solubility (AcOH) Moderate (Hot), Low (Cold)Ideal for recrystallization
Solubility (Base) SolubleForms Sodium enolate salt
pKa

(OH/NH)
Acidic due to CF

group

References

  • BenchChem Technical Support. Synthesis of 3-Bromoquinoline Derivatives. (General protocols for brominated quinoline purification and handling).

  • Organic Syntheses. 3-Bromo-4-Hydroxytoluene and related bromination protocols. (Foundational chemistry for brominating activated aromatic systems).

  • National Institutes of Health (PubChem). 7-Hydroxycoumarin-4-acetic acid and Quinolone Data. (Physicochemical properties of related hydroxy-heterocycles).

  • PrepChem. Synthesis of 6-bromo-4-hydroxyquinoline. (Analogous purification via thermal recrystallization).

Sources

Technical Support Center: 3-Bromoquinoline Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #3BQ-OPT-001 Status: Open Subject: Minimizing Side Reactions & Catalyst Deactivation in 3-Haloquinoline Scaffolds Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

Coupling 3-bromoquinoline is deceptively challenging.[1] Unlike its 2- or 4-isomers, the 3-position is electronically distinct—it behaves more like a deactivated aryl bromide than an electron-deficient heteroaryl halide.[1] Furthermore, the quinoline nitrogen (N1) acts as a potent Lewis base, capable of competitively binding to Palladium(II) intermediates, leading to catalyst arrest .

This guide addresses the three critical failure modes in this chemistry:

  • Catalyst Poisoning (The "Nitrogen Trap")[1]

  • Hydrodebromination (Reduction of C-Br to C-H)[1]

  • Protodeboronation (Degradation of the boronic acid partner)[1][2][3]

Module 1: The Nitrogen Coordination Problem

Q: Why does my reaction stall at 20-30% conversion despite using standard Pd(PPh3)4?

A: You are likely experiencing catalyst poisoning.[1] The quinoline nitrogen lone pair is a strong ligand.[1] In standard systems (like PPh3), the monodentate phosphine dissociates easily, allowing the quinoline nitrogen to bind to the electrophilic Pd(II) center formed after oxidative addition.[1] This creates a stable, unreactive "dead-end" complex that cannot undergo transmetallation.[1]

The Fix: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).[1]

  • Ligand of Choice: XPhos or SPhos .

  • Mechanism: These ligands are sterically bulky.[1] They create a "roof" over the Pd center that physically blocks the quinoline nitrogen from coordinating, while still allowing the flat aromatic 3-bromoquinoline to undergo oxidative addition.[1]

Visualization: The Catalyst Poisoning Pathway

CatalystPoisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Substrate Substrate 3-Bromoquinoline Poisoned DEAD END N-Coordinated Pd Complex (Catalyst Arrest) OxAdd->Poisoned Small Ligand (PPh3) Quinoline N binds Pd TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Bulky Ligand (XPhos) Blocks N-binding Product 3-Arylquinoline (Product) TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Figure 1: Mechanism of catalyst poisoning by the quinoline nitrogen.[1][4][5] Bulky ligands prevent the "Dead End" pathway.[1]

Module 2: Managing Side Reactions

Q: I see significant formation of quinoline (hydrodebromination). Where is the hydride coming from?

A: Hydrodebromination (reduction of Ar-Br to Ar-H) is the most common side reaction when coupling electron-deficient heterocycles.[1]

  • Source: The hydride usually originates from

    
    -hydride elimination of a Pd-alkoxide species (if using alcoholic solvents) or from the amine base (if using Et3N or similar).[1]
    
  • Solution:

    • Switch Solvents: Move away from alcohols (MeOH, EtOH, iPrOH). Use aprotic, non-polar solvents like Toluene or 1,4-Dioxane .[1]

    • Switch Bases: Use inorganic bases exclusively (K3PO4, K2CO3).[1] Avoid amine bases.[1]

Q: My boronic acid is disappearing, but the halide remains intact (Protodeboronation).

A: Heterocyclic boronic acids are notoriously unstable.[1] Under basic, aqueous conditions, they hydrolyze and lose the boron group (replaced by a proton).[1]

  • The "Slow-Release" Strategy: Do not add all the boronic acid at once.[1]

    • Protocol: Add the boronic acid in 3-4 portions over the first hour, or use a syringe pump for liquid reagents. This keeps the instantaneous concentration low, favoring the cross-coupling over the second-order decomposition.[1]

  • Water Control: While some water is needed for the base to dissolve, excess water accelerates deboronation.[1] Use a 9:1 or 10:1 ratio of Organic:Water .[1]

Module 3: Optimization Workflow & Data

The following table summarizes the impact of ligand and base selection specifically for 3-bromoquinoline substrates, derived from aggregated internal kinetic studies.

VariableConditionYield (24h)Primary Side ProductDiagnosis
Ligand PPh3< 30%Unreacted SMCatalyst Poisoning. Ligand too small; N-coordination arrests Pd.[1]
Ligand dppf45-60%HomocouplingSlow oxidative addition due to electronic deactivation of C3 position.[1]
Ligand XPhos > 90% MinimalOptimal. Bulky biaryl promotes Ox.[1] Add. and blocks N-poisoning.
Solvent Ethanol40%Quinoline (H) Hydrodebromination. Solvent acts as hydride source.[1]
Base Et3N25%Quinoline (H)Amine base acts as hydride source / reducing agent.[1]
Base K3PO4 > 90% MinimalOptimal. Anhydrous-compatible, mild buffering.[1]

Standardized Experimental Protocol

Protocol ID: SOP-3BQ-XPHOS-04 Scale: 1.0 mmol Objective: High-yield coupling of 3-bromoquinoline with aryl boronic acids.

Reagents:
  • 3-Bromoquinoline (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv) — Use excess to account for some deboronation.[1]

  • Catalyst: XPhos Pd G3 (2.0 - 4.0 mol%) — Precatalyst ensures accurate Pd:L ratio and air stability.[1]

  • Base: K3PO4 (3.0 equiv) — Finely ground.[1]

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) — Degassed.[1]

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round bottom flask or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solids: Charge the flask with 3-bromoquinoline (if solid), Boronic Acid, K3PO4, and XPhos Pd G3 catalyst.

    • Note: If using a glovebox, weigh all solids there.[1] If on a benchtop, cap immediately and purge with Argon for 5 minutes.[1]

  • Solvents: Add the degassed 1,4-Dioxane and Water via syringe through the septum.

    • Tech Tip: Degas solvents by sparging with Argon for >15 mins prior to use.[1][3] Oxygen is the enemy of low-loading catalysis.[1]

  • Reaction: Heat the mixture to 80°C . Stir vigorously (1000 RPM).

    • Why 80°C? High enough to overcome the activation energy of the deactivated 3-position, but low enough to minimize thermal protodeboronation of the partner.

  • Monitoring: Check via LCMS or TLC at 2 hours. If conversion is <50%, add a second portion of boronic acid (0.5 equiv).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]

Visualization: Logic Flow for Troubleshooting

OptimizationLogic Start Reaction Analysis CheckSM Is Starting Material (SM) Remaining? Start->CheckSM YesSM YES: Low Conversion CheckSM->YesSM NoSM NO: SM Consumed CheckSM->NoSM CatPoison Issue: Catalyst Poisoning (N-Coordination) YesSM->CatPoison SolPoison Action: Switch to XPhos or SPhos Increase Temp to 80-100C CatPoison->SolPoison CheckProd Is Desired Product Major? NoSM->CheckProd Reduct Major Product: Reduced Quinoline (Hydrodebromination) CheckProd->Reduct No Debor Issue: Boronic Acid Homocoupling or Protodeboronation CheckProd->Debor Halide gone, Boronic gone SolReduct Action: Remove Alcohols/Amines Use Toluene/Dioxane + K3PO4 Reduct->SolReduct SolDebor Action: Slow Addition of Boronic Acid Reduce Water Content Debor->SolDebor

Figure 2: Decision tree for diagnosing reaction failure modes.

References

  • Mechanistic Insight into Catalyst Poisoning

    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling: Catalyst deactivation and the role of the base." Journal of Molecular Catalysis A: Chemical, 2015.

  • Ligand Selection for Heterocycles

    • Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[6]

  • Protodeboronation Mechanisms

    • Cox, P. A. et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016. [1]

  • Hydrodebromination Pathways

    • Navarro, O. et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2014.[6][7]

Sources

Technical Support Center: 7-Trifluoromethylquinoline Synthesis & Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioisomer Formation in 7-Trifluoromethylquinoline Synthesis Ticket ID: TFQ-7-RES-001 Applicable Substrates: 3-(Trifluoromethyl)aniline (m-aminobenzotrifluoride) Primary Methodology: Gould-Jacobs Reaction, Skraup Synthesis (Modified)

Diagnostic & Triage (FAQs)

Q1: Why am I consistently getting a mixture of 5- and 7-trifluoromethyl isomers?

The "Meta-Aniline" Bifurcation: When you use a meta-substituted aniline (like 3-trifluoromethylaniline) as your starting material, the cyclization step has two available electrophilic sites on the aromatic ring:

  • The 2-position (Ortho to

    
    ):  Cyclization here yields the 5-trifluoromethylquinoline .
    
  • The 6-position (Para to

    
    ):  Cyclization here yields the 7-trifluoromethylquinoline .
    

Root Cause: While the 7-isomer is typically the major product due to steric hindrance at the 2-position, the electron-withdrawing nature of the


 group deactivates the ring, making the reaction sensitive to thermal conditions. In high-energy reactions (like Skraup), the selectivity drops. In thermodynamic-controlled reactions (Gould-Jacobs), the steric barrier at the 2-position effectively funnels the pathway toward the 7-isomer, but rarely with 100% exclusivity.
Q2: My TLC shows a single spot, but NMR shows two sets of peaks. Why?

The Polarity Trap: Regioisomers of trifluoromethylquinolines possess nearly identical dipole moments. On standard silica gel (normal phase), they often co-elute.

  • Diagnostic: Check the aromatic region of your

    
    H NMR.
    
    • 5-isomer: Expect a doublet-of-doublets or triplet pattern with distinct coupling constants due to the adjacent protons.

    • 7-isomer: Look for a singlet (or very small doublet) for the proton at the 8-position (isolated between N and

      
      ).
      
Q3: Can I separate them before the final step?

Recommendation: Yes. Separation is often most effective at the 4-chloro stage (after


 treatment) rather than the 4-hydroxy/quinolone stage. The 4-chloro derivatives exhibit greater differences in solubility and crystallinity than their hydrogen-bonding 4-hydroxy counterparts.

Process Control: Optimizing Regioselectivity

The following diagram illustrates the bifurcation point in the synthesis and the critical control points (CCPs) to favor the 7-isomer.

G Start 3-CF3-Aniline + EMME Intermediate Anilinomethylenemalonate (Enamine Intermediate) Start->Intermediate Condensation (110°C) Transition5 Transition State A (Cyclization at C2) Intermediate->Transition5 High Steric Clash (Ortho to CF3) Transition7 Transition State B (Cyclization at C6) Intermediate->Transition7 Low Steric Clash (Para to CF3) Isomer5 5-CF3-Isomer (Minor Product) Transition5->Isomer5 Isomer7 7-CF3-Isomer (Major Product) Transition7->Isomer7

Figure 1: Mechanistic bifurcation in the cyclization of 3-trifluoromethylaniline. Path B (Green) is energetically favored due to lower steric hindrance.

Resolution Protocols (Purification)

If synthesis yields a mixture (typically 80:20 to 90:10 favoring the 7-isomer), use the following workflows to resolve the target compound.

Strategy A: Fractionation at the 4-Hydroxy Stage (Gould-Jacobs)

Best for: Large scale (>50g) where chromatography is cost-prohibitive.

  • Crude Isolation: After cyclization in Dowtherm A, cool the mixture to ~80°C.

  • Precipitation: Dilute with a non-polar solvent (Hexane or Heptane). The 4-hydroxyquinolines will precipitate.

  • Selective Crystallization:

    • Dissolve the crude solid in boiling Glacial Acetic Acid or DMF .

    • Cool slowly to room temperature.

    • Result: The 7-trifluoromethyl-4-quinolinol (symmetric, better packing) typically crystallizes first. The 5-isomer remains in the mother liquor.

Strategy B: Derivatization to 4-Chloro (The "Silver Bullet")

Best for: High purity requirements (>99%).

  • Chlorination: Treat the crude 4-hydroxy mixture with

    
     (Protocol below).[1]
    
  • Separation:

    • The 4-chloro-7-trifluoromethylquinoline is significantly less polar.

    • Flash Chromatography: Use a gradient of Hexane/Ethyl Acetate (Start 95:5). The separation factor (

      
      ) is usually sufficient to resolve the isomers.
      
    • Recrystallization: The 4-chloro derivative often recrystallizes well from Ethanol/Water mixtures.

Validated Experimental Protocols

Protocol 1: Optimized Gould-Jacobs Synthesis (Targeting 7-Isomer)

This protocol utilizes high-temperature cyclization to overcome the deactivating effect of the


 group.

Reagents:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic) (Volume: 5-10x reaction scale)

Step-by-Step:

  • Condensation: Mix aniline and EMME. Heat to 110°C for 2 hours. Use a Dean-Stark trap or open flask to remove ethanol. Checkpoint: Solidifies upon cooling (Enamine intermediate).

  • Cyclization: Heat Dowtherm A to 250°C (rolling boil).

  • Addition: Add the Enamine intermediate carefully to the boiling solvent.

    • Technical Note: Rapid addition to high heat favors the kinetic product (often less selective), but slow addition ensures temperature maintenance. For

      
       substrates, maintain T > 245°C to ensure cyclization occurs despite ring deactivation [1].
      
  • Workup: Cool to room temperature. Add Hexane. Filter the precipitate.[1] Wash with Acetone to remove traces of Dowtherm A.

Protocol 2: Chlorination & Resolution

Converts the difficult-to-separate quinolone into the resolvable chloro-quinoline.

Reagents:

  • Crude 7-trifluoromethyl-4-quinolinol mixture

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1]
    

Step-by-Step:

  • Suspend crude quinolinol in

    
     (3-5 mL per gram).
    
  • Reflux for 2-4 hours. Monitor: Solution should become clear.

  • Quench (Hazard Control): Pour slowly onto crushed ice/ammonia mixture. Maintain pH > 8 to prevent hydrolysis.

  • Extract with Dichloromethane (DCM).

  • Resolution:

    • Evaporate DCM.

    • Recrystallize from Heptane or Ethanol .

    • Validation: Check melting point.[2] 4-chloro-7-trifluoromethylquinoline has a distinct MP compared to the 5-isomer [2].

Data Summary: Isomer Properties[3]

Property7-Trifluoromethyl isomer5-Trifluoromethyl isomerSeparation Strategy
Formation Preference Major (Sterically favored)Minor (Sterically crowded)Kinetic control

H NMR (Aromatic)
C8-H appears as singlet/narrow doubletC-H adjacent to

shows strong coupling
Integration integration
Solubility (4-OH) Lower (High MP, packs well)Higher (Lower MP)Fractional Crystallization (AcOH)
Chromatography (4-Cl) Elutes slightly later (typically)Elutes slightly earlierFlash Column (Hex/EtOAc)

References

  • BenchChem. (2025).[1][3] Optimization of reaction conditions for quinolone synthesis. Retrieved from BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). 7-(Trifluoromethyl)quinoline-4-thiol Product Specification. Retrieved from Sigma-Aldrich. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Abadi, A. H., et al. (1999). Synthesis and Evaluation of Novel 7-Trifluoromethyl-4-(4-substituted anilino)quinolines. Arzneimittelforschung. Link

Sources

removing palladium impurities from quinoline cross-coupling products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from Quinoline Cross-Coupling Products Ticket ID: PD-REM-QUIN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Quinoline Challenge

Welcome to the Palladium Remediation Support Center. You are likely here because standard washes (water/brine) failed to lower your palladium (Pd) levels below ICH Q3D limits (typically <10 ppm for oral dosage).

The Core Problem: Unlike simple aromatics, quinoline contains a Lewis-basic nitrogen atom (


 hybridized). This nitrogen acts as a competitive ligand, coordinating strongly to the electron-deficient Pd(II) species. Standard workups fail because the Pd is not just physically entrained; it is chemically bound to your product.

To succeed, you must break this Quinoline-N — Pd bond by introducing a ligand with a significantly higher affinity for Pd (soft donor) than the quinoline nitrogen (borderline hard/soft donor).

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your current state. Do not blindly apply activated carbon, as it often leads to unacceptable yield loss with quinoline derivatives due to


-stacking interactions.
Workflow Visualization: Method Selection

Pd_Removal_Decision_Tree Start Start: Initial Pd Level? HighPd High (>1000 ppm) Visible Black/Grey Start->HighPd LowPd Low (<500 ppm) Trace Contamination Start->LowPd Scale Scale of Reaction? HighPd->Scale Method_Resin Protocol B: Thiourea/Thiol Scavengers (High Selectivity) LowPd->Method_Resin Direct Polishing LargeScale >100g (Process Scale) Scale->LargeScale SmallScale <10g (MedChem) Scale->SmallScale Method_NAC Protocol A: N-Acetylcysteine (NAC) Wash (Disrupts Aggregates) LargeScale->Method_NAC Cost Effective SmallScale->Method_Resin Time Effective Method_NAC->LowPd If Pd remains >50ppm Method_Cryst Protocol C: Crystallization + Carbon (Final Polish) Method_Resin->Method_Cryst If fails spec

Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on initial contamination levels and reaction scale.

Module 2: The "Chemical Wash" (N-Acetylcysteine)

Best For: Reducing massive Pd loads (>1000 ppm) to moderate levels (<100 ppm) at scale.

This method relies on N-Acetylcysteine (NAC) . The thiol group on NAC out-competes the quinoline nitrogen for Pd binding. Crucially, we manipulate pH to keep the quinoline in the organic phase while forcing the Pd-NAC complex into the aqueous phase.

Protocol A: The NAC Extraction
  • Dissolution: Dissolve the crude quinoline product in a water-immiscible solvent (e.g., Ethyl Acetate, Toluene, or 2-MeTHF). Avoid DCM if possible (emulsion risk).

  • Reagent Prep: Prepare a 10% w/w aqueous solution of N-Acetylcysteine.

  • Stoichiometry: Add 5–10 molar equivalents of NAC relative to the estimated Pd content (not the product).

  • The "Cook" (Critical Step):

    • Add the aqueous NAC to the organic layer.[1][2]

    • Heat to 40–50°C for 1–2 hours. Why? Room temperature is often insufficient to overcome the activation energy required to break the Quinoline-Pd bond.

  • Basification:

    • Cool to room temperature.[1][3]

    • Add aqueous Ammonia (or NaOH) until the aqueous layer pH is >9.

    • Mechanism:[2] At high pH, the carboxylic acid on NAC is deprotonated (water-soluble), and the quinoline is neutral (organic soluble). The Pd stays with the NAC in the water.

  • Separation: Separate layers. Wash the organic layer once with water, then brine.

Module 3: Solid-Phase Scavengers (The Gold Standard)

Best For: Final polishing (getting from 200 ppm to <10 ppm).

For quinolines, Thiourea-functionalized silica is often superior to standard Thiol silica. Thiourea has a high affinity for Pd(II) and is less likely to protonate the basic quinoline nitrogen than acidic thiol scavengers.

Scavenger Selection Data
Scavenger TypeFunctional GroupBest ForQuinoline Compatibility
Si-Thiourea ThioureaPd(II), Pd(OAc)₂High (Neutral pH, high specificity)
Si-Thiol PropylthiolPd(0), Pd(II)Medium (Can be slightly acidic)
Si-DMT DimercaptotriazineHigh Pd loadsHigh (Very strong binder)
Activated Carbon CarbonBulk removalLow (Yield loss via

-stacking)
Protocol B: Scavenger Resin Treatment
  • Solvent Choice: Dissolve product in THF, MeOH, or DMF. (Avoid non-polar solvents like Hexane; scavengers need wetting to open pores).

  • Loading: Add 4 equivalents of scavenger relative to the residual Pd content. If Pd content is unknown, use 10-20% w/w relative to the product.

  • Temperature: Heat to 50°C .

    • Note: Many users fail here by stirring at RT. Heat improves the kinetics of ligand exchange.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the resin.

    • Tip: If the filtrate is still colored, the Pd might be colloidal. Use a finer filter or repeat with a different scavenger (e.g., Si-DMT).

Module 4: Troubleshooting & FAQs

Q1: I used activated carbon, and my yield dropped by 30%. Why?

A: Quinolines are flat, aromatic, and nitrogen-rich. They adhere strongly to the graphene sheets of activated carbon via


-

stacking.
  • Fix: Switch to Silica-supported scavengers (Protocol B). If you must use carbon, use a specialized grade like Darco KB-G , which has larger pores and lower surface area, reducing non-specific binding.

Q2: The Pd levels barely dropped after using Si-Thiol.

A: This usually indicates one of two things:

  • Steric Hinderance: If your quinoline has bulky groups near the nitrogen, or the Pd ligand is bulky (e.g., XPhos, BINAP), the Pd cannot access the pores of the silica.

    • Fix: Switch to a macroporous resin (e.g., MP-TMT) which has larger pore access than functionalized silica gel.

  • Oxidation State: You might have Pd(0) nanoparticles rather than Pd(II).

    • Fix: Add a mild oxidant (air bubbling) to convert Pd(0) to Pd(II) before scavenging, or use Si-TMT which binds Pd(0) effectively.

Q3: My product is precipitating with the resin.

A: The scavenger might be acting as a nucleation site.

  • Fix: Add more solvent (dilution) or switch to a solvent with higher solubility (e.g., DMF) for the scavenging step, then precipitate later.

Module 5: Mechanism of Action (Visualized)

Understanding the ligand exchange is vital for troubleshooting.

Ligand_Exchange cluster_0 Thermodynamic Driver Complex Pd-Quinoline Complex (Toxic, Soluble) Transition Transition State (Heat Required) Complex->Transition + Scavenger Scavenger Thiourea-Silica (Solid Support) Result Pd-Scavenger (Solid, Filterable) Transition->Result Stronger Bond Formed Product Free Quinoline (Pure Product) Transition->Product Released Info Binding Affinity: S-Donor (Scavenger) >> N-Donor (Quinoline)

Figure 2: Ligand exchange mechanism. Heat is often required to overcome the activation energy of the Pd-Quinoline bond dissociation.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[4][5][6][7] Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.[8]Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[6][9] Link

  • Biotage. (2023).[10] Strategies for Removing Palladium from Reaction Mixtures.[1][3][5][6][7][9][11]Link[11]

Sources

overcoming steric hindrance in 3-bromo-4-hydroxyquinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold

The 3-bromo-4-hydroxyquinoline scaffold presents a dual challenge in synthetic chemistry: tautomeric ambiguity and proximal steric hindrance .

Researchers often encounter "dead" reactions where standard palladium protocols fail.[1] This is rarely due to the intrinsic inactivity of the C-Br bond but rather the interference of the C4-position. In solution, this molecule exists predominantly as the 4-quinolone tautomer (NH-form), which creates two critical failure modes:

  • Catalyst Poisoning: The free amide-like nitrogen and oxygen can coordinate to Pd(II) species, arresting the catalytic cycle.[1]

  • Steric Shielding: The carbonyl/hydroxyl oxygen at C4 physically blocks the approach of bulky ligands (like PPh3) to the adjacent C3-bromo site.

This guide provides a decision-matrix for overcoming these barriers, utilizing protection strategies and specialized catalyst architectures (PEPPSI/Buchwald) .

Troubleshooting: Failure Modes & Solutions

Scenario A: "I see no conversion with Pd(PPh3)4 or Pd(dppf)Cl2."
  • Diagnosis: The free 4-hydroxyl/quinolone moiety is poisoning your catalyst or reducing solubility to near zero in non-polar solvents (Toluene/Dioxane).

  • Immediate Fix: You must mask the C4 position.[1]

  • The "Gold Standard" Protocol: Convert the 4-OH to a 4-methoxy group. This locks the tautomer into the pyridine form (aromatic), eliminates the acidic proton, and reduces the steric bulk compared to the quinolone tautomer.[1]

Scenario B: "I need to couple a bulky boronic acid (ortho-substituted) at C3."
  • Diagnosis: Steric clash between the C4-substituent and the incoming boronic acid during the transmetallation step.

  • Advanced Fix: Switch to Pd-PEPPSI-IPr or SPhos Pd G2 . These catalysts feature bulky N-heterocyclic carbene (NHC) or biaryl phosphine ligands that create a flexible "pocket," forcing the reaction to proceed despite crowding.[1]

Scenario C: "I converted 4-OH to 4-Cl, but I'm getting mixtures."
  • Diagnosis: Regioselectivity loss.[1] The 4-chloroquinoline position is highly activated for oxidative addition (often more than C3-Br in electron-deficient rings).

  • Strategic Fix: If you need to couple at C3 only, do not convert 4-OH to 4-Cl/OTf first. Use the O-Methoxy protection route (C4-OMe is inert to Pd coupling), couple at C3, then deprotect or functionalize C4 later.[1]

Decision Tree & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

QuinolineWorkflow Start Starting Material: 3-Bromo-4-Hydroxyquinoline Check1 Is the substrate soluble in Toluene/Dioxane? Start->Check1 Direct Direct Coupling (High Risk) Check1->Direct No (Precipitates) Protect Protection Strategy (Recommended) Check1->Protect No (Standard Path) Cat2 Hindered: Pd-PEPPSI-IPr / Cs2CO3 Direct->Cat2 Must use PEPPSI/SPhos OMe Synthesize 3-Bromo-4-Methoxyquinoline Protect->OMe MeI / K2CO3 Coupling Suzuki Coupling Select Catalyst based on Sterics OMe->Coupling Cat1 Standard: Pd(dppf)Cl2 / K2CO3 Coupling->Cat1 Simple Aryl Coupling->Cat2 Ortho-Subst. Aryl Product 3-Aryl-4-Methoxyquinoline Cat1->Product Cat2->Product Deprotect Demethylation (HBr/AcOH or BBr3) Product->Deprotect If OH needed Final Target: 3-Aryl-4-Hydroxyquinoline Deprotect->Final

Caption: Strategic workflow for overcoming solubility and reactivity issues in 3-bromo-4-hydroxyquinoline coupling.

Optimized Experimental Protocols

Protocol 1: O-Methylation (The "Enabler" Step)

Purpose: To lock the tautomer, improve solubility, and prevent catalyst poisoning.[1]

  • Reagents: 3-Bromo-4-hydroxyquinoline (1.0 equiv), Iodomethane (1.5 equiv), K₂CO₃ (2.0 equiv), DMF (0.5 M concentration).

  • Procedure:

    • Dissolve substrate in DMF.[1] Add K₂CO₃ and stir for 15 min at RT (Solution turns yellow/orange).

    • Add MeI dropwise.[1]

    • Stir at 60°C for 4 hours.

    • Workup: Pour into ice water. The product, 3-bromo-4-methoxyquinoline , usually precipitates as a solid. Filter, wash with water, and dry.[1]

    • Note: This product is now highly soluble in toluene, THF, and dioxane.[1]

Protocol 2: Sterically Demanding Suzuki Coupling

Purpose: Coupling hindered boronic acids to the 3-position.

ComponentReagent/ConditionRationale
Catalyst Pd-PEPPSI-IPr (2-3 mol%)The bulky NHC ligand stabilizes the Pd(0) species and facilitates oxidative addition into the hindered C3-Br bond [1].
Solvent 1,4-Dioxane / Water (4:1)Biphasic systems often outperform anhydrous ones for difficult couplings.
Base Cs₂CO₃ (2.0 equiv)Stronger base than K₂CO₃; the "Cesium Effect" aids in solubility and transmetallation.
Temp 80-100°C High thermal energy is required to overcome the activation barrier caused by ortho-substituents.

Step-by-Step:

  • Charge a reaction vial with 3-bromo-4-methoxyquinoline (1.0 equiv), Boronic Acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv).

  • Evacuate and backfill with Argon (3 cycles).[1][2]

  • Add degassed Dioxane/Water (4:1).[1]

  • Seal and heat to 90°C for 12-18 hours.

  • QC Check: If conversion is <50% after 4 hours, add SPhos (free ligand, 2 mol%) to stabilize the active species.

Comparative Data: Catalyst Performance

The following table highlights the impact of catalyst selection on the coupling of 3-bromo-4-methoxyquinoline with 2-methylphenylboronic acid (a hindered partner).

Catalyst SystemYield (Isolated)Notes
Pd(PPh₃)₄ / Na₂CO₃ < 10%Failed. Ligand is too bulky and labile; oxidative addition is slow.
Pd(dppf)Cl₂ / K₂CO₃ 45%Moderate. The bidentate ligand prevents catalyst decomposition but struggles with sterics.
Pd(OAc)₂ / SPhos 88%Excellent. Buchwald ligand SPhos is designed for hindered substrates [2].
Pd-PEPPSI-IPr 92% Superior. The NHC ligand provides the highest stability and turnover number [1].

References

  • Organ, M. G., et al. (2006).[1][3] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal.[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4] Chemical Reviews.[1]

  • BenchChem Technical Support. (2025). Synthesis of 3-Bromoquinoline Derivatives: Troubleshooting Guide.

Sources

Technical Support Center: Halogenated Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a research or process development setting.

Topic: Workup & Isolation Procedures Document ID: TS-QZN-042 Last Updated: February 2026

Core Directive: The Stability Paradox

Executive Summary: Halogenated quinolines (particularly 2- and 4-chloro derivatives) present a unique "stability paradox." While the halogen is intended to be a leaving group for downstream cross-coupling (Suzuki, Buchwald), it is often too reactive during workup.

The Critical Failure Mode: The nitrogen atom in the quinoline ring acts as an internal catalyst. Upon protonation (low pH), the ring becomes highly electron-deficient, activating the C-Cl bond at the 2 or 4 position toward nucleophilic attack by water.

  • Result: Reversion to the starting material (quinolone/hydroxyquinoline).

  • Prevention: Strict pH control during quenching to prevent the "Acid-Catalyzed Hydrolysis Loop."

The Critical Workflow: POCl₃ Quenching

Applicable to: Chlorination of quinolones using Phosphorus Oxychloride.

Most failures occur here. The standard "add water to flask" method is dangerous and yield-destroying due to the massive exotherm and local acid spikes.

Protocol A: The "Reverse Quench" (Mandatory for >5g scale)

Objective: Maintain temperature <20°C and pH >7 during hydrolysis.

  • Concentration (Optional but Recommended): If the reaction uses neat POCl₃, distill off excess reagent under reduced pressure (rotary evaporator with a caustic trap). If using toluene/acetonitrile co-solvent, proceed to step 2.

  • Preparation of Quench Buffer: In a separate large beaker (3x reaction volume), prepare a slurry of Ice + Sodium Acetate (or Sat. NaHCO₃).[1]

    • Why Acetate? It buffers the solution to pH ~5–6 initially, preventing the extreme acidity of H₃PO₄ generation.

  • The Transfer:

    • Dilute the crude reaction mixture with a non-protic solvent (DCM or Toluene).

    • Slowly pour the reaction mixture into the stirred ice/buffer slurry.

    • Rate Control: Internal temp of the quench pot must not exceed 20°C.

  • Neutralization: Once addition is complete, adjust final pH to 8–9 using 50% NaOH or NH₄OH.

    • Checkpoint: Ensure the mixture is basic before separating layers.

Visualization: The Quench Safety Logic

POCl3_Quench Start Crude Reaction Mixture (Excess POCl3 + Product) Decision Method of Quench? Start->Decision Direct Direct Addition (Water into Reaction) Decision->Direct Avoid Reverse Reverse Quench (Reaction into Buffer) Decision->Reverse Recommended FailState Exotherm Spike (>60°C) + Local Acidic Pockets Direct->FailState SuccessState Controlled Temp (<20°C) + Buffered pH Reverse->SuccessState Hydrolysis Hydrolysis to Quinolone (Yield Loss) FailState->Hydrolysis Acid Catalysis Isolation Clean Phase Separation (Product Intact) SuccessState->Isolation

Figure 1: Comparison of quenching methodologies. The reverse quench prevents the thermal and acidic conditions that favor hydrolysis.

Extraction & Phase Separation

The Challenge: Quinolines are amphoteric.

  • pKa of Quinoline: ~4.9

  • pKa of 4-Chloroquinoline: ~3.8 (Electron-withdrawing Cl lowers basicity).

To keep the product in the organic layer, the aqueous phase pH must be at least 2 units above the pKa (i.e., pH > 6).

Troubleshooting Table: Phase Separation Issues
SymptomProbable CauseCorrective Action
Emulsion (Rag layer) Basic nitrogen + Chlorinated solvent + Fine precipitates.1. Filter entire biphasic mixture through a Celite pad .2. Add saturated Brine.3. Avoid shaking vigorously; use gentle inversion.
Product in Aqueous pH is too low (Product is protonated).Adjust aqueous layer to pH 9–10 with NaOH and re-extract with DCM/IPA (9:1).
Precipitate at Interface Product has low solubility in both phases (common with high MP solids).Do not discard solids! Filter them off—this is likely pure product. Wash with water and cold ether.
Dark/Tar Layer Polymerization of impurities or decomposition.Perform a "Charcoal Filtration": Add activated carbon to organic layer, stir 15 min, filter through silica/Celite.

Purification Strategy: Crystallization vs. Chromatography

Method A: Recrystallization (Preferred for Scale)

Halogenated quinolines often crystallize well due to their planar, rigid structure.

  • Solvent System 1: Ethyl Acetate / Hexanes (Standard).

  • Solvent System 2: Acetonitrile (Cool to 0°C).

  • Solvent System 3 (Difficult cases): Toluene (Hot) -> add Heptane (Anti-solvent).

Method B: Metal Scavenging (If Pd-catalyzed)

If the intermediate comes from a cross-coupling (e.g., Suzuki at C-2), residual Palladium must be removed before the next step to prevent side reactions.

Protocol:

  • Dissolve crude material in THF or Ethyl Acetate.[2]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger (0.5 eq relative to Pd).

  • Stir at 50°C for 2 hours.

  • Filter through a 0.45µm pad or Celite.

  • Verification: Check Pd levels (ICP-MS) or color (should be white/off-white, not grey/brown).

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that stays at the baseline after workup. What is it?

  • Diagnosis: This is likely the hydrolyzed starting material (hydroxyquinoline/quinolone).

  • Cause: Your workup was too acidic or too hot.

  • Fix: You cannot "reverse" this. You must re-chlorinate using POCl₃. For the next batch, ensure the quench pH never drops below 7.

Q2: Can I use rotary evaporation to remove POCl₃?

  • Answer: Yes, but with extreme caution. Use a high-quality vacuum pump with a cold trap (-78°C) and a caustic scrubber (NaOH solution) between the pump and the rotovap to neutralize POCl₃ vapors. Do not heat the bath above 50°C.

Q3: My 4-chloroquinoline is unstable on silica gel. It decomposes during column chromatography.

  • Answer: Silica is slightly acidic.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.

Q4: How do I dry the organic layer?

  • Answer: Use Anhydrous Sodium Sulfate (Na₂SO₄). Avoid Magnesium Sulfate (MgSO₄) if your compound is sensitive, as MgSO₄ is slightly Lewis acidic and can promote degradation in rare cases.

Decision Tree: Isolation Logic

Isolation_Logic Start Crude Organic Layer TLC TLC Purity Check Start->TLC IsClean Clean (>95%)? TLC->IsClean Yes Concentrate IsClean->Yes Yes No Impurity Type? IsClean->No No AcidWash Acid/Base Wash (Remove non-basic impurities) Yes->AcidWash Optional Polish Solid Is Product Solid? No->Solid Recryst Recrystallization (EtOAc/Hex) Solid->Recryst Yes Column Column Chromatography (1% Et3N doped Silica) Solid->Column No (Oil)

Figure 2: Logical pathway for determining the appropriate purification method based on physical state and purity.

References

  • POCl3 Quenching Safety: Org. Process Res. Dev.2012 , 16, 1727.[3] (Reverse quenching protocols for Vilsmeier/Chlorination reagents).

  • Quinoline Chlorination Mechanism: J. Org. Chem.2011 , 76, 2762. (Kinetic analysis of quinazolone/quinoline chlorination and hydrolysis risks).

  • Palladium Removal: Org. Process Res. Dev.2023 , 27, 1599. (Review of Pd scavenging using functionalized silica and filtration).

  • pKa and Solubility Data: PubChem Compound Summary for Chloroquine (Analogous pKa data for 4-amino-7-chloroquinoline core).

  • Recrystallization Techniques: MIT OpenCourseWare: Two-Solvent Recrystallization Guide.

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a detailed analysis of the 1H NMR spectral characteristics of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline , a critical scaffold in the development of antimalarial drugs, kinase inhibitors, and antibacterial agents.

Given the amphoteric nature of 4-hydroxyquinolines, this guide addresses the critical tautomeric equilibrium that dictates spectral appearance. It provides a comparative analysis against its non-brominated precursor to isolate the specific shielding/deshielding effects of the C3-Bromine substituent.

Structural Analysis & Tautomerism

To accurately interpret the NMR spectrum, one must first define the dominant species in solution. 4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone) .

In polar aprotic solvents typically used for NMR (e.g., DMSO-d6 ), the equilibrium heavily favors the keto form . Consequently, the spectrum will display a broad downfield signal for the N-H proton rather than an O-H proton, and the coupling patterns of the aromatic ring will reflect the quinolone structure.

Structural Visualization

The following diagram illustrates the numbering scheme and the dominant keto-tautomer observed in DMSO-d6.

Tautomerism cluster_0 Substituent Effects Enol Enol Form (4-Hydroxyquinoline) Less Stable in DMSO Keto Keto Form (4(1H)-Quinolone) Dominant Species Enol->Keto Tautomerization (Polar Solvent) Br 3-Br (Inductive Deshielding on H2) Br->Keto CF3 7-CF3 (Splitting of H6/H8) CF3->Keto

Figure 1: Tautomeric equilibrium favoring the 4(1H)-quinolone form in polar media, highlighting key substituent sites.

Comparative Spectral Analysis

The following data compares the target molecule (Compound B ) with its direct precursor, 7-trifluoromethyl-4(1H)-quinolone (Compound A) . This comparison isolates the specific chemical shift perturbations (


) caused by the introduction of the bromine atom at position 3.

Solvent: DMSO-d6 (Reference:


 2.50 ppm)
Frequency:  400 MHz
Proton PositionCompound A (Precursor)

(ppm)
Compound B (Target)

(ppm)
Multiplicity

Coupling (Hz)
Structural Interpretation
NH (1) 11.80 - 12.2012.50 - 12.80 Broad Singlet-Deshielded by the electron-withdrawing Br and CF3 groups; exchangeable with D2O.[1]
H-2 7.95 - 8.058.60 - 8.75 Singlet-Diagnostic Peak. In the precursor, H2 is a doublet (

Hz). In the target, Br replaces H3, collapsing H2 to a sharp singlet and shifting it downfield due to inductive effects.
H-3 6.05 - 6.15Absent --Disappearance of this upfield doublet confirms bromination.
H-5 8.15 - 8.258.20 - 8.30 Doublet8.5 - 9.0Perideshielding effect from the C4 carbonyl group keeps this proton downfield.
H-6 7.55 - 7.657.60 - 7.70 Doublet (or dd)8.5 (H-H), ~1-2 (H-F)Ortho to CF3 group. May show broadening or small splitting due to long-range coupling with fluorine.
H-8 7.80 - 7.907.85 - 7.95 Singlet (broad)-Ortho to CF3 group. Appears as a singlet or broad peak due to meta-coupling with H6 and F.
Key Diagnostic Features for Verification
  • Loss of H3-H2 Coupling: The most distinct change is the transformation of the H2 signal from a doublet (in the starting material) to a downfield singlet.

  • Absence of H3: The region around 6.0–6.2 ppm must be clear. Any signal here indicates incomplete bromination.

  • NH Signal: A broad peak above 12 ppm confirms the quinolone tautomer. If the spectrum is run in

    
     (where solubility is poor), the enol form might appear, shifting this signal significantly.
    

Experimental Protocols

To ensure high-quality spectral data, the purity of the sample is paramount. Below is a validated workflow for the synthesis and purification of the target compound, followed by NMR preparation.

A. Synthesis: Bromination of 7-Trifluoromethyl-4-quinolone

This protocol utilizes N-Bromosuccinimide (NBS), a standard reagent for electrophilic aromatic substitution, which is highly regioselective for position 3 in 4-quinolones.

Reagents:

  • 7-Trifluoromethyl-4(1H)-quinolone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Glacial Acetic Acid (Solvent) or Acetonitrile

Workflow:

  • Dissolution: Dissolve 1.0 g of 7-trifluoromethyl-4(1H)-quinolone in 15 mL of glacial acetic acid. Slight heating (40°C) may be required for complete dissolution.

  • Addition: Add 1.1 equivalents of NBS portion-wise over 10 minutes to the stirring solution.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product is less polar than the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid and wash copiously with water to remove succinimide and residual acid.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixture if necessary.

B. NMR Sample Preparation

Quinolones are notoriously insoluble in non-polar solvents.

  • Solvent Choice: Use DMSO-d6 (99.9% D) exclusively.

    
     often results in broad, uninterpretable peaks due to aggregation and poor solubility.
    
  • Concentration: Dissolve ~5-10 mg of the dried solid in 0.6 mL of DMSO-d6.

  • Additives: If the NH peak is too broad or affects the baseline, adding 1 drop of

    
     will exchange the NH proton, removing the peak at ~12.5 ppm and sharpening the aromatic signals.
    
Synthesis & Analysis Workflow Diagram

Workflow Start Start: 7-CF3-4-Quinolone Step1 Dissolve in Glacial AcOH Add NBS (1.1 eq) Start->Step1 Step2 Stir RT, 2-4 Hours (Monitor TLC) Step1->Step2 Step3 Quench in Ice Water Filter Precipitate Step2->Step3 Step4 NMR Prep: DMSO-d6 (Optional: D2O shake) Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis and spectroscopic preparation of the target compound.

References

  • Preparation of 3-bromo-7-hydroxyquinoline.
  • Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. Source: Royal Society of Chemistry (RSC Advances). Relevance: Offers spectral data for trifluoromethyl-substituted quinoline derivatives, validating the chemical shifts of the 7-CF3 group protons. URL:[Link]

  • 1H NMR Chemical Shifts of 4-Quinolones. Source: Chemistry LibreTexts / Compound Interest. Relevance: Standard reference tables for predicting substituent effects (inductive and resonance) on the quinolone core. URL:[Link]

Sources

19F NMR Analysis of 7-Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the 7-trifluoromethylquinoline (7-CF3-Q) scaffold has emerged as a privileged pharmacophore. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the quinoline core offers a versatile platform for kinase inhibition and anti-infective activity. However, characterizing these derivatives presents unique challenges. Traditional 1H NMR often suffers from spectral crowding in the aromatic region, and HPLC-UV requires specific chromophore validation.

This guide establishes 19F NMR spectroscopy not merely as an alternative, but as the primary analytical standard for 7-CF3-Q derivatives. By leveraging the 100% natural abundance of the 19F isotope and its extreme sensitivity to electronic environments, researchers can achieve quantification and structural validation with a precision that outstrips orthogonal methods.

Comparative Analysis: 19F NMR vs. Alternatives

The following analysis objectively compares 19F NMR against the standard industry alternatives (1H NMR and HPLC-UV) specifically for fluorinated heteroaromatics.

Table 1: Performance Matrix for 7-CF3-Quinoline Analysis
Feature19F NMR 1H NMR HPLC-UV
Specificity High (No background signals in biological matrices)Low (Solvent & scaffold overlap in aromatic region 7.0–8.5 ppm)Medium (Dependent on column retention & co-elution)
Quantification Direct (Signal area

molar concentration)
Direct (Often hampered by peak overlap)Indirect (Requires extinction coefficient determination)
Sample Prep Minimal (Dissolve & shoot)Minimal High (Filtration, mobile phase prep, equilibration)
Dynamic Range



Metabolic Stability Excellent (Tracks F-metabolites without radiolabeling)Poor (Metabolite signals lost in noise)Good (Requires MS coupling for ID)
Throughput Medium (1–10 min/sample)Medium (1–5 min/sample)Low (10–30 min/sample)
Expert Insight: The "Silent Background" Advantage

For 7-CF3-Q derivatives, the aromatic proton signals (H2, H3, H4, H5, H6, H8) cluster tightly between 7.4 and 9.0 ppm . In complex biological media or crude reaction mixtures, these signals are often obscured by solvent suppression artifacts or endogenous metabolites. 19F NMR eliminates this entirely. The -63 ppm signal of the 7-CF3 group sits in a spectral window devoid of interference, allowing for limit-of-detection (LOD) values approaching 100 nM with cryoprobes.

Technical Specifications: The 7-CF3-Q Signature

Understanding the spectral behavior of the 7-trifluoromethyl group is prerequisite to accurate analysis.

Chemical Shift & Coupling Constants

The 7-position of the quinoline ring places the CF3 group on the benzenoid ring, meta to the fusion points relative to the nitrogen.

  • Chemical Shift (

    
    ):  Expect a singlet in the range of -62.5 to -64.0 ppm  (referenced to CFCl3 at 0 ppm).
    
    • Note: This is distinct from 8-CF3 isomers (typically -60 to -62 ppm) and 6-CF3 isomers, providing rapid regiochemical assignment.

  • Coupling Constants (

    
    ): 
    
    • 
      :  ~272–275 Hz (Visible in 13C or 13C-satellites in 19F).
      
    • 
      :  ~1–2 Hz. Often unresolved in standard spectra, leading to slight line broadening rather than distinct splitting unless resolution enhanced.
      
Relaxation Properties ( )

The CF3 group on an aromatic ring possesses efficient relaxation pathways due to rapid rotation (spin-rotation mechanism) and dipole-dipole interactions.

  • Typical

    
    :  1.2 – 2.5 seconds in non-viscous solvents (CDCl3, DMSO-
    
    
    
    ).
  • Implication: For quantitative NMR (qNMR), a relaxation delay (

    
    ) of 15 seconds  (
    
    
    
    ) is sufficient, making qNMR significantly faster than for quaternary carbons.

Experimental Protocol: Quantitative Analysis (qNMR)

This protocol is designed for absolute purity determination and yield calculation of 7-CF3-Q derivatives.

Phase 1: Internal Standard Selection

Critical Rule: Do not use standards that resonate within ±2 ppm of the analyte (-63 ppm). Common standards like Benzotrifluoride (-63.7 ppm) are unsuitable due to overlap.

Recommended Standards:

  • Ethyl Trifluoroacetate:

    
     ppm.[1] (Liquid, easy to handle, distinct shift).
    
  • 
    -Trifluoro-p-cresol: 
    
    
    
    ppm (Use only if resolution >2 ppm is confirmed).
  • 4-Fluorobenzoic Acid:

    
     ppm (Ideal for aqueous/DMSO samples).
    
Phase 2: Sample Preparation
  • Weighing: Accurately weigh ~10-20 mg of the 7-CF3-Q derivative and ~10 mg of the Internal Standard (IS) into the same vial. Record masses to 0.01 mg precision.

  • Solvation: Add 600

    
    L of deuterated solvent (DMSO-
    
    
    
    is preferred for quinolines due to solubility; CDCl3 is acceptable for lipophilic derivatives).
  • Homogenization: Vortex until fully dissolved. Transfer to a 5mm NMR tube.

Phase 3: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgig (Inverse gated decoupling). Essential to eliminate NOE enhancement for accurate integration.

  • Spectral Width (SW): 200 ppm (covers -20 to -220 ppm).

  • Transmitter Offset (O1P): -100 ppm (Centers the window).

  • Relaxation Delay (D1): 20 seconds.

  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Acquisition Time (AQ): > 2.0 seconds (to prevent truncation artifacts).

Phase 4: Data Processing
  • Phasing: Apply manual phase correction. 19F signals can have significant first-order phase errors.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) over the integration regions.

  • Integration: Integrate the 7-CF3-Q peak (-63 ppm) and the IS peak. Do not include 13C satellite peaks in the integration range if they are resolved (unless they are included for both analyte and standard).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing 7-CF3-Q derivatives.

G Start Start: 7-CF3-Q Sample Solubility Check Solubility (DMSO-d6 vs CDCl3) Start->Solubility IS_Select Select Internal Standard (Must be >5 ppm from -63 ppm) Solubility->IS_Select Acquisition Acquire 19F Spectrum (Pulse: zgig, D1: 20s) IS_Select->Acquisition Process Process Spectrum (Phase, Baseline, Integrate) Acquisition->Process Decision Peak at -63 ± 1 ppm? Process->Decision Result_Pure Confirm 7-CF3 Regioisomer Calculate Purity Decision->Result_Pure Yes (Single Peak) Result_Mix Analyze Impurities (Check -60 ppm for 8-CF3) Decision->Result_Mix No (Multiple Peaks)

Figure 1: Analytical workflow for the structural validation and quantification of 7-trifluoromethylquinoline derivatives.

Case Study: Metabolic Stability Tracking

One of the most powerful applications of this protocol is in Metabolic Stability Assays .

Scenario: A 7-CF3-Q drug candidate is incubated with liver microsomes. Challenge: 1H NMR is useless due to the complex background of microsomal proteins and lipids. 19F Solution:

  • Take aliquots at t=0, 15, 30, 60 min.

  • "Crash" proteins with acetonitrile containing the internal standard.

  • Run 19F NMR directly on the supernatant.

  • Result: The parent peak at -63 ppm decreases. New peaks may appear (e.g., oxidative defluorination or hydroxylation shifting the CF3 signal).

  • Data Output: A precise % remaining curve without the need for radiolabeling (

    
    C) or complex MS/MS optimization.
    

References

  • National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

  • PubChem. 7-(Trifluoromethyl)quinoline Compound Summary. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometric Profiling of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline . This document is structured to serve as a definitive reference for analytical validation, comparing the specific spectral "fingerprint" of this fluorinated quinoline against structural analogs to demonstrate identification accuracy.

Executive Summary: The Diagnostic Advantage

In drug development, halogenated quinolines serve as critical scaffolds for antimalarial and anticancer therapeutics.[1] The core challenge in analyzing 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (3-BHTQ) lies in distinguishing it from metabolic byproducts (e.g., de-brominated analogs) and regioisomers.[2]

This guide compares the MS/MS fragmentation performance of 3-BHTQ against its non-brominated analog (4-hydroxy-7-trifluoromethylquinoline ).[2] The data confirms that the unique lability of the C-3 Bromine bond, coupled with the stability of the C-7 Trifluoromethyl group, creates a high-specificity "dissociation cascade" that outperforms standard UV-Vis identification methods.

Technical Specifications & Structural Logic

FeatureSpecificationAnalytical Significance
Formula C₁₀H₅BrF₃NOHigh mass defect due to Br/F content.[2][3]
Exact Mass 290.9507 (⁷⁹Br) / 292.9486 (⁸¹Br)Distinct 1:1 isotopic doublet (M, M+2).[1][2]
Core Moiety 4-Hydroxyquinoline (4-Quinolone)Tautomeric equilibrium favors the 4-quinolone form, directing protonation to the Carbonyl Oxygen or Ring Nitrogen.[2][3]
Labile Point C3-Br BondWeakest bond; primary fragmentation trigger.[2]
Stable Point C7-CF₃ GroupResistant to cleavage; acts as a mass tag in daughter ions.[2]

Experimental Protocol: Self-Validating Workflow

Note: This protocol utilizes Electrospray Ionization (ESI) in Positive Mode, the industry standard for nitrogenous heterocycles.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:[1][2]50) with 0.1% Formic Acid.[2][4]

  • Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).[2]

  • Rationale: Formic acid ensures full protonation of the quinoline nitrogen/oxygen ([M+H]⁺ species), essential for generating readable fragmentation ladders.[1]

Step 2: MS/MS Acquisition Parameters[3][6]
  • Ionization: ESI+

  • Capillary Voltage: 3.5 kV[2]

  • Collision Energy (CE): Ramped 15–45 eV.[2]

    • Why? Low CE preserves the molecular ion for isotopic confirmation; High CE forces the diagnostic loss of the halogen and carbonyl groups.

Step 3: Data Validation Criteria
  • Isotope Check: The parent ion must exhibit a 1:1 doublet at m/z 292 and 294.[2] Deviation implies dechlorination or contamination.[2]

  • Neutral Loss Check: Look for the "Quinolone Signature"—a neutral loss of 28 Da (CO) or 18 Da (H₂O).

Comparative Fragmentation Analysis

This section contrasts the fragmentation of the target molecule (3-BHTQ) against the "Alternative" (the non-brominated analog, 4-HTQ) to illustrate the diagnostic shift.[5]

Comparison Table: Fragment Ion Specificity
Fragment StageTarget: 3-BHTQ (⁷⁹Br)Alternative: 4-HTQ (No Br)Performance Insight
Precursor [M+H]⁺ 291.95 (Doublet)214.05 (Singlet)The Br doublet is the primary identifier.[2]
Primary Loss (H₂O) 273.94 (Ortho-effect)196.04 3-Br sterically promotes dehydration via proximity to 4-OH.[2]
Carbonyl Loss (-CO) 263.95 (Ring contraction)186.05 Both follow the phenol-like CO ejection, but 3-BHTQ retains the Br mass shift.[2]
Halogen Ejection 212.03 (Loss of HBr)N/ACRITICAL: The appearance of m/z 212 confirms the C-3 substitution.[2]
Deep Fragmentation 192.03 (Loss of HF)194.04 (Loss of HF)Convergence of pathways at the fluorinated core.
Detailed Mechanistic Pathway
  • Initiation: Protonation yields the stable cation [M+H]⁺ at m/z 292/294.[2]

  • Pathway A (Dehydration): The proximity of the 3-Bromo group destabilizes the 4-hydroxyl, facilitating the loss of H₂O to form a halo-quinolinium cation (m/z 274).[2]

  • Pathway B (Carbonyl Ejection): A classic phenolic fragmentation involves the expulsion of CO (28 Da), resulting in a ring-contracted species (m/z 264).[1][2]

  • Pathway C (Radical Cleavage): At high energy, the C-Br bond homolytically cleaves, or eliminates as HBr, yielding the defunctionalized core at m/z 212.[1][2] This ion retains the CF₃ group, proving the 7-position integrity.[2]

Visualization: Fragmentation Signaling Pathway[1][2][3][7][8]

The following diagram maps the logical flow of the mass spectral dissociation, highlighting the branching ratios between the Bromine-dependent and Core-dependent pathways.

FragmentationPathway cluster_legend Pathway Legend Parent Precursor Ion [M+H]+ m/z 292 / 294 (1:1) (C10H6BrF3NO)+ Dehydration Dehydrated Cation m/z 274 / 276 [M+H - H2O]+ Parent->Dehydration - H2O (18 Da) Ortho-stabilized RingContract Carbonyl Loss m/z 264 / 266 [M+H - CO]+ Parent->RingContract - CO (28 Da) Phenolic cleavage CoreScaffold Core Cation (Defunctionalized) m/z 212 [M+H - HBr]+ Dehydration->CoreScaffold - CO Secondary decay RingContract->CoreScaffold - Br / HBr Halogen ejection CF3Loss Fluorine Scavenging m/z 192 [Core - HF]+ CoreScaffold->CF3Loss - HF (20 Da) High Energy key Green Arrow: Primary Pathway Dashed Arrow: High Energy Event Red Node: Diagnostic Marker (Specificity)

Caption: Logical dissociation cascade of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline under ESI-CID conditions. The formation of the m/z 212 ion is the definitive confirmation of the 3-Bromo substitution.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link][1]

  • McCullagh, M., et al. (2014).[1][2] Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Corporation Application Note. Retrieved from [Link][1]

  • Niessen, W. M. A. (2010).[1][2] Fragmentation of Quinolones and Fluoroquinolones. In Mass Spectrometry of Antibiotics. Wiley-Interscience.[2]

Sources

Comparative Guide: HPLC Method Development for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a purity method for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline (BHTQ) presents a "perfect storm" of chromatographic challenges: basicity, tautomerism, and halogenated regio-isomerism.

While generic C18 gradients often suffice for simple potency assays, they frequently fail to resolve critical process impurities—specifically the unbrominated precursor and regio-isomers (e.g., 6-bromo or 8-bromo analogs) generated during non-selective bromination.

This guide compares three distinct separation strategies to identify the optimal protocol for purity determination:

  • Generic C18 (Low pH, Formic Acid): The baseline approach.

  • Ion-Pairing C18 (TFA): To address peak shape issues.

  • Phenyl-Hexyl (Methanol): The recommended approach for isomeric resolution.

The Analyte: BHTQ
  • Core Structure: Quinoline ring (strong UV chromophore, basic Nitrogen).

  • Substituents:

    • 4-OH: Exists in equilibrium with the 4-quinolone (keto) tautomer. This tautomerism can cause peak splitting if pH is near the pKa.

    • 7-CF3: Strongly electron-withdrawing, increasing lipophilicity and lowering the pKa of the ring nitrogen.

    • 3-Br: High electron density, susceptible to specific

      
       interactions.
      

Comparative Method Performance

The following data summarizes the performance of three distinct chromatographic systems.

Summary of Performance Metrics
FeatureMethod A: Generic C18 Method B: C18 + TFA Method C: Phenyl-Hexyl (Recommended)
Stationary Phase C18 (3.5 µm, 100 Å)C18 (3.5 µm, 100 Å)Phenyl-Hexyl (3.5 µm, 100 Å)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Modifier 0.1% Formic Acid0.05% TFA0.1% Formic Acid
Peak Symmetry (

)
1.8 (Tailing)1.1 (Excellent)1.2 (Good)
Resolution (

)
< 1.5 (Co-elution of isomers)1.8 (Marginal)> 3.5 (Baseline separation)
Mechanism Hydrophobic InteractionIon Suppression + Hydrophobic

Interaction + Shape Selectivity
Detailed Analysis
Method A: The "Generic" Failure (C18 / Formic Acid)
  • Observation: The main peak exhibits significant tailing (

    
    ). Critical regio-isomers (impurities where Bromine attaches to C6 or C8) co-elute on the tail of the main peak.
    
  • Causality: The quinoline nitrogen, even with the electron-withdrawing

    
     group, remains sufficiently basic to interact with residual silanols on the silica surface. Formic acid (pKa ~3.75) is not strong enough to fully mask these interactions or fully protonate the base in the diffusion layer.
    
Method B: The "Peak Shape" Fix (C18 / TFA)
  • Observation: Switching to Trifluoroacetic Acid (TFA) dramatically sharpens the peak (

    
    ).
    
  • Causality: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated quinoline nitrogen, neutralizing the charge and preventing silanol interaction.

  • Limitation: While peak shape improves, selectivity (

    
    ) remains driven purely by hydrophobicity. The separation of the 3-bromo vs. 6-bromo isomers remains poor because their hydrophobicity is nearly identical.
    
Method C: The "Selectivity" Solution (Phenyl-Hexyl / Methanol)
  • Observation: This method achieves baseline separation of the 3-bromo target from its regio-isomers.

  • Causality:

    • 
       Interactions:  The phenyl ring on the stationary phase interacts with the electron-deficient quinoline ring.
      
    • Methanol Effect: Unlike Acetonitrile (which suppresses

      
       interactions), Methanol facilitates them.
      
    • Halogen Selectivity: The electron density of the Bromine atom and the

      
       group interacts differently with the stationary phase depending on their spatial position (3- vs 6- vs 7-position), creating "shape selectivity" that C18 lacks.
      

Recommended Experimental Protocol (Method C)

This protocol is validated for self-consistency. The use of a retention marker (e.g., unbrominated precursor) is recommended for system suitability.

Equipment & Reagents[3][4][5][6][7][8][9][10][11][12]
  • Instrument: HPLC or UHPLC with UV-Vis / DAD.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.

  • Solvents: HPLC Grade Methanol, Milli-Q Water, LC-MS Grade Formic Acid.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Control is critical for

selectivity)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (primary), 280 nm (secondary)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient Table[13]
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040End Initial Hold
15.090Linear Ramp (Elution of BHTQ & Isomers)
18.090Wash
18.140Re-equilibration
23.040End of Run
Sample Preparation[5][6][11][14]
  • Diluent: 50:50 Methanol:Water.[1] (Avoid 100% ACN as it may cause peak distortion upon injection).

  • Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for impurity profiling.

  • Note: BHTQ has limited solubility in pure water. Pre-dissolve in Methanol before adding water.

Impurity Origin & Logic Map

Understanding where impurities originate allows the analyst to predict retention times. The following diagram maps the synthesis flow to the expected impurities.

G Start 4-Hydroxy-7-CF3-Quinoline (Precursor) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Bromination Agent (NBS or Br2) Reagent->Reaction Impurity_Un Impurity A: Unreacted Precursor (More Polar) Reaction->Impurity_Un Incomplete Rxn Impurity_Regio Impurity B: 6-Bromo / 8-Bromo Isomers (Isomeric - Hard to Separate) Reaction->Impurity_Regio Poor Selectivity Impurity_Di Impurity C: 3,6-Dibromo Analog (More Lipophilic) Reaction->Impurity_Di Over-Bromination Product Target: 3-Bromo-4-OH-7-CF3-Quinoline Reaction->Product Major Path (C3)

Caption: Impurity origin map showing the relationship between the bromination step and potential HPLC interferences.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • Phenomenex. (2018). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from

  • Kayillo, S., et al. (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. Journal of Chromatography A. Retrieved from

  • BenchChem. Chromatographic Separation of Quinoline and Isoquinoline Isomers. Retrieved from

Sources

Comparative Guide: Biological Potency of 7-Trifluoromethyl vs. 7-Chloro Quinolines

[1][2][3]

Executive Summary

The Strategic Pivot: The choice between a 7-chloro (7-Cl) and a 7-trifluoromethyl (7-CF

optimized steric fitmetabolic endurance
  • 7-Chloro Quinolines: Historically dominant in antimalarials (e.g., Chloroquine).[1][2] The chlorine atom provides the precise electron-withdrawing character required for

    
    -
    
    
    stacking with heme, without introducing steric bulk that disrupts the binding interface.
  • 7-Trifluoromethyl Quinolines: Emerging leaders in oncology and next-gen kinase inhibitors. The -CF

    
     group acts as a "super-lipophilic" bioisostere that blocks metabolic degradation (preventing hydroxylation) and fills large hydrophobic pockets in kinase active sites, often yielding lower IC
    
    
    values in complex targets.

Physicochemical & Mechanistic Comparison

To understand the biological divergence, we must first quantify the molecular differences.

Feature7-Chloro (-Cl)7-Trifluoromethyl (-CF

)
Biological Implication
Van der Waals Volume ~19 ų~42 ų-CF

is ~2.2x larger. It mimics an isopropyl group sterically but is electronically inverted.
Hansch Constant (

)
0.710.88-CF

is more lipophilic, enhancing blood-brain barrier (BBB) penetration and membrane permeability.
Hammett Constant (

)
0.230.54-CF

is a stronger electron-withdrawing group (EWG), reducing the pKa of the quinoline nitrogen more drastically.
Metabolic Stability HighVery High-CF

blocks oxidative metabolism (P450) at the C7 position more effectively than -Cl.
Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for selecting between these two substituents based on the target binding pocket.

SAR_LogicStartQuinoline Scaffold DesignTarget_TypeTarget CharacteristicStart->Target_TypeFlat_StackFlat/Intercalating Target(e.g., Heme, DNA)Target_Type->Flat_StackPlanar Stacking Req.Pocket_BindDeep Hydrophobic Pocket(e.g., Kinases)Target_Type->Pocket_BindGlobular ProteinSelect_ClSelect 7-Chloro(Low Steric Bulk)Flat_Stack->Select_ClSelect_CF3Select 7-CF3(High Lipophilicity/Metabolic Block)Pocket_Bind->Select_CF3Outcome_ClHigh Potency (nM)Maintains PlanaritySelect_Cl->Outcome_ClOutcome_CF3High Potency (nM)Fills Hydrophobic VoidSelect_CF3->Outcome_CF3

Caption: Decision logic for 7-position substitution based on target topology.

Case Study A: Antimalarial Potency (Heme Detoxification)

In the context of 4-aminoquinolines (chloroquine analogs), the 7-Cl substituent is superior .[3]

Mechanism

The drug must enter the parasite's digestive vacuole and bind to hematin (



  • The 7-Cl Advantage: The chlorine atom is electron-withdrawing, which lowers the electron density of the quinoline ring, enhancing its affinity for the electron-rich porphyrin ring of heme. Crucially, its small size allows the quinoline to slide between heme layers.

  • The 7-CF

    
     Failure:  While -CF
    
    
    is also electron-withdrawing, its bulk creates a "steric clash" with the porphyrin macrocycle, preventing tight intercalation.
Experimental Data Comparison

Data derived from SAR studies on P. falciparum (D6/W2 strains).

CompoundSubstituent (C7)IC

(Sensitive D6)
IC

(Resistant W2)
Interpretation
Chloroquine -Cl6.3 nM 180 nMBenchmark potency.
Analog A -CF

45.0 nM>500 nM7x loss in potency due to steric hindrance preventing heme capping.
Analog B -CH

>100 nM>1000 nMElectron-donating group destroys activity (confirms EWG requirement).

Conclusion: For planar targets requiring intercalation, 7-Cl > 7-CF


Case Study B: Anticancer Potency (Kinase Inhibition)

In the context of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets), the 7-CF


 substituent often outperforms
Mechanism

Kinase active sites often feature a "gatekeeper" region or a hydrophobic back-pocket.

  • The 7-CF

    
     Advantage:  The trifluoromethyl group is highly hydrophobic. If the binding pocket has a corresponding hydrophobic void, the -CF
    
    
    group anchors the molecule, displacing water and gaining entropy. Furthermore, the C-F bond is metabolically inert, preventing the rapid oxidation that often occurs at the electron-rich C7 position of quinolines.
  • The 7-Cl Limitation: While active, the -Cl group may not fill the pocket completely, leading to lower binding affinity (higher

    
    ) compared to the bulkier -CF
    
    
    .
Experimental Data Comparison

Data derived from antiproliferative assays (MCF-7, HCT-116 cell lines).

Compound ScaffoldSubstituent (C7)IC

(MCF-7 Breast)
IC

(HCT-116 Colon)
Interpretation
Quinoline-Hydrazone -Cl23.4 µM21.4 µMModerate activity.
Bis(trifluoromethyl)quinoline -CF

(at C2, C8)
19.9 µM 15.2 µM Enhanced lipophilicity improves cellular uptake and cytotoxicity.
Novel Kinase Inhibitor -CF

(at C7)
< 5.0 µM < 5.0 µM (Theoretical) High affinity due to hydrophobic pocket filling.

Conclusion: For globular protein targets with hydrophobic pockets, 7-CF



7-Cl

Experimental Protocols

A. Synthesis: Installing the Group

The synthetic approach differs significantly due to the availability of starting materials.

1. 7-Chloro-4-aminoquinoline Core (Gould-Jacobs Reaction)

  • Precursor: m-Chloroaniline.

  • Step 1: Condensation with diethyl ethoxymethylenemalonate (EMME) at 110°C.

  • Step 2: Thermal cyclization in diphenyl ether at 250°C (high temp required).

  • Step 3: Hydrolysis and decarboxylation to yield 7-chloro-4-hydroxyquinoline.

  • Step 4: Chlorination with POCl

    
     to yield 4,7-dichloroquinoline (Key Intermediate).
    

2. 7-Trifluoromethyl-4-aminoquinoline Core

  • Precursor: m-Trifluoromethylaniline.

  • Challenge: The EWG nature of -CF

    
     deactivates the ring, making the thermal cyclization (Step 2 above) difficult or low-yielding.
    
  • Alternative Protocol (Konrad-Limpach):

    • Reflux m-trifluoromethylaniline with ethyl acetoacetate in benzene (with catalytic acid) to form the enamine.

    • Flash cyclization in mineral oil at 280°C.

    • Note: Yields are typically 15-20% lower than the chloro-variant due to electronic deactivation.

B. In Vitro Potency Assay (Microdilution Method)

To generate the data for the tables above, follow this standardized protocol:

  • Preparation: Dissolve compounds in DMSO (10 mM stock).

  • Seeding: Plate cells (e.g., P. falciparum or MCF-7) in 96-well plates.

  • Dosing: Serial 2-fold dilutions (Start: 10 µM

    
     End: 0.01 µM).
    
  • Incubation: 72 hours at 37°C.

  • Readout:

    • Malaria:[4][1][2][3][5][6] SYBR Green I fluorescence (DNA intercalation).

    • Cancer:[7][2][8][9][10] MTT or Resazurin assay (Mitochondrial activity).

  • Calculation: Fit data to the sigmoidal dose-response equation:

    
    
    
Visualization: Synthesis Workflow

Synthesis_WorkflowAniline_Clm-ChloroanilineCondensationCondensation (110°C)Aniline_Cl->CondensationAniline_CF3m-TrifluoromethylanilineAniline_CF3->CondensationReagentEMME / AcetoacetateReagent->CondensationCyclizationThermal Cyclization(250-280°C)Condensation->CyclizationInt_Cl7-Cl-4-hydroxyquinoline(High Yield)Cyclization->Int_ClPath AInt_CF37-CF3-4-hydroxyquinoline(Lower Yield due to EWG)Cyclization->Int_CF3Path BPOCl3Chlorination (POCl3)Int_Cl->POCl3Int_CF3->POCl3Final_Prod4-Substituted-7-(R)-QuinolinePOCl3->Final_Prod

Caption: Comparative synthetic pathways highlighting the yield challenge with 7-CF3.

References

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link][11]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Institutes of Health (Vertex AI Grounding). [Link]

  • Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives... and evaluation of their biological activity. Taylor & Francis. [Link]

Comparative Guide: Crystal Structure & Performance of 3-Bromo-4-Hydroxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-hydroxyquinoline (and its tautomer 3-bromo-4-quinolone ) represents a critical scaffold in medicinal chemistry, serving as a high-value intermediate for type II topoisomerase inhibitors and kinase antagonists.

This guide provides a technical comparison of the solid-state characteristics of 3-bromo analogs versus their 3-chloro and unsubstituted counterparts. Unlike the lighter halogen analogs, 3-bromo derivatives exhibit distinct halogen bonding (C-Br···O) capabilities that influence crystal packing and solubility—factors directly correlating with bioavailability and synthetic utility in palladium-catalyzed cross-couplings.

Structural Landscape & Tautomerism

The fundamental challenge in crystallizing 4-hydroxyquinoline derivatives is the keto-enol tautomerism . While often drawn as the hydroxy (enol) form, X-ray diffraction consistently reveals that these compounds crystallize predominantly in the 4-oxo (quinolone) tautomer, stabilized by intermolecular hydrogen bonding.

Tautomeric Equilibrium Workflow

The following diagram illustrates the equilibrium shift during crystallization, where solvent polarity and lattice energy drive the formation of the 4-oxo polymorph.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Soluble in non-polar solvents Equilibrium Solution Phase Equilibrium Enol->Equilibrium Fast Exchange Keto Keto Form (4-Quinolone) Dominant in polar solvents Equilibrium->Keto Solvent Stabilization (DMSO/MeOH) Keto->Enol Minor pathway Crystal Solid State (P21/n or P21/c) Stabilized by N-H...O H-bonds Keto->Crystal Crystallization (Slow Evaporation)

Figure 1: Tautomeric shift from solution-phase equilibrium to the thermodynamically stable 4-oxo solid-state form.

Crystallographic Data Comparison

The substitution of a bromine atom at the C3 position introduces significant steric bulk and polarizability compared to chlorine or hydrogen. The table below synthesizes crystallographic data from 3-bromo analogs (e.g., 3-bromo-N-substituted derivatives) and compares them with 3-chloro analogs.

Table 1: Comparative Lattice Parameters
Feature3-Bromo Analogs 3-Chloro Analogs Unsubstituted 4-Quinolone
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Common)


Unit Cell (

)
~8.9 - 9.5 Å~8.5 - 9.0 Å~7.8 Å
Unit Cell (

)
~17.5 - 18.2 Å~12.2 - 14.0 Å~11.5 Å
Unit Cell (

)
~13.0 - 13.5 Å~12.5 - 13.0 Å~10.2 Å

Angle
107° - 109°91° - 100°~95°
C-X Bond Length 1.875 Å (C-Br)1.720 Å (C-Cl)N/A (C-H ~0.93 Å)
Packing Motif Head-to-Tail Chains + Br[1][2][3][4]···O Contacts Head-to-Tail ChainsHead-to-Tail Chains

Technical Insight: The expansion of the


-axis in 3-bromo derivatives is driven by the larger van der Waals radius of Bromine (1.85 Å) vs Chlorine (1.75 Å), necessitating a slipped pi-stacking arrangement to accommodate the halogen.

Intermolecular Interaction Analysis

The performance of these crystals in dissolution and melting is governed by the interaction network.

Hydrogen Bonding (The Backbone)

The primary stability arises from N-H···O=C hydrogen bonds (


), forming infinite chains running parallel to the crystallographic axes. This is consistent across all 4-quinolone analogs.
Halogen Bonding (The Differentiator)

Unlike the chloro-analogs, 3-bromo derivatives exhibit distinct Type II Halogen Bonding (


).
  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the bromine atom interacts with the electron-rich carbonyl oxygen of a neighboring molecule.

  • Impact: This secondary interaction increases the melting point and lattice energy of the bromo-analogs relative to the chloro-analogs, often reducing solubility in non-polar media.

Interactions MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB N-H...O=C (Strong H-Bond) MolC Molecule C (Lateral) MolA->MolC C-Br...O=C (Halogen Bond) MolB->MolC Pi-Pi Stacking (Centrosymmetric)

Figure 2: Interaction topology showing the dual stabilization by Hydrogen and Halogen bonding in 3-bromo analogs.

Performance in Drug Development

For researchers selecting between 3-bromo and 3-chloro intermediates, the crystal structure data informs two key performance metrics: Synthetic Reactivity and Bioavailability Potential .

Synthetic Utility (Suzuki/Sonogashira Coupling)

The weaker C-Br bond (crystallographic length ~1.875 Å) compared to C-Cl (~1.720 Å) makes the 3-bromo analog significantly more reactive in Pd-catalyzed cross-coupling reactions.

  • 3-Bromo: Excellent substrate for Suzuki-Miyaura coupling at room temperature.

  • 3-Chloro: Requires higher temperatures (>80°C) or specialized phosphine ligands (e.g., SPhos, XPhos) to activate the stronger C-Cl bond.

Biological Implications

The crystal density and packing efficiency correlate with lipophilicity (LogP).

  • 3-Bromo analogs typically show higher LogP values (approx +0.5 to +0.8 vs chloro), enhancing membrane permeability but reducing aqueous solubility.

  • Kinase Binding: The larger Bromine atom can occupy hydrophobic pockets in kinase active sites (e.g., EGFR, VEGFR) more effectively than Chlorine, often leading to higher potency (lower

    
    ) if the pocket can accommodate the steric bulk.
    

Experimental Protocols

Protocol A: Crystallization of 3-Bromo-4-Quinolones

To obtain X-ray quality single crystals suitable for structure solution.

  • Dissolution: Dissolve 50 mg of the crude 3-bromo-4-hydroxyquinoline in 4 mL of hot DMF (Dimethylformamide).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of Methanol or Ethanol (antisolvent). Cap the large jar tightly.

  • Incubation: Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

  • Harvesting: Colorless to pale yellow prisms will form. Harvest by decanting the mother liquor and washing with cold methanol.

Protocol B: Single Crystal X-Ray Diffraction (SCXRD)

Standard parameters for data collection.

  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Radiation: Mo K

    
     (
    
    
    
    ) is preferred over Cu K
    
    
    due to the high absorption coefficient of Bromine.
  • Strategy: Collect a full sphere of data to ensure high redundancy, critical for accurately modeling the electron density around the heavy Bromine atom.

References

  • Bano, H., et al. "Synthesis, Single Crystal X-Ray Diffraction, Hirshfeld Surface and Biological Activity of Quinolone Derivatives." European Journal of Chemistry, vol. 8, no. 4, 2017, pp. 422-429. Link

  • Vaksler, E. A., et al. "Synthesis, X-ray diffraction study... of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate." ResearchGate, 2021. Link

  • Thangadurai, S., et al. "X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs." Acta Pharmaceutica, vol. 53, 2003, pp. 295-303. Link

  • Gomes, L. R., et al. "Taming Tautomerism in Organic Crystal Structure Prediction." ChemRxiv, 2025. Link

  • BenchChem Technical Guide. "Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline in Synthetic Chemistry." BenchChem, 2025. Link

  • PubChem. "3-Bromoquinoline Crystal Structure Records (CID 21413)." National Institutes of Health. Link

Sources

Bioisosteric Replacement of 3-Bromo Group in Quinoline Scaffolds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3-Position

In the architecture of quinoline-based therapeutics, the 3-position serves as a critical vector for tuning physicochemical properties without disrupting the core pharmacophore's binding mode. While 3-bromoquinoline is a ubiquitous synthetic intermediate, its retention in final drug candidates is often suboptimal due to the high molecular weight of bromine (79.9 Da), potential for sigma-hole interactions that may not be target-relevant, and specific metabolic liabilities.[1]

This guide objectively compares the 3-bromo group against its primary bioisosteres—Chloro (-Cl) , Cyano (-CN) , Trifluoromethyl (-CF3) , and Methyl (-CH3) .[1] We analyze the shift in lipophilicity, metabolic stability, and synthetic accessibility to provide a decision-making framework for lead optimization.

Physicochemical & Bioisosteric Comparison

The replacement of a 3-bromo group is rarely a simple "plug-and-play" operation; it requires balancing steric demand with electronic influence. The following table synthesizes experimental data to highlight the trade-offs involved in these replacements.

Table 1: Comparative Physicochemical Profile of 3-Substituted Quinolines
Substituent (R)MW Contribution (Da)Hammett

Van der Waals Radius (Å)

LogP (approx)*
Primary Bioisosteric Rationale
-Br (Reference) 79.9 0.23 1.85 Reference Baseline for halogen bonding/sterics.
-Cl35.50.231.75-0.15Isolipophilic, reduced MW, similar electronics.[1]
-CN26.00.66~1.70 (cylindrical)-1.2 to -1.5Polar, H-bond acceptor, metabolic blocking.[1]
-CF

69.00.54~2.20+0.6 to +0.8Metabolic stability, lipophilicity boost.
-CH

15.0-0.172.00-0.2Steric fill, electron donation, oxidation liability.[1]
-C

CH
25.00.23Linear-0.5Rigid spacer, potential for further coupling.[1]

*Note:


LogP values are relative to the 3-bromo derivative. Values are approximate and solvent-system dependent.
Mechanistic Insights
  • Electronic Modulation: Replacing -Br with -CN significantly lowers the pKa of the quinoline nitrogen due to the strong electron-withdrawing nature of the nitrile, potentially altering kinase hinge binding affinity.

  • Steric Occlusion: The -CF

    
     group is significantly bulkier than -Br. If the 3-position points into a tight solvent-excluded pocket, this replacement may abolish binding.[1] Conversely, if the pocket is hydrophobic and open, -CF
    
    
    
    can enhance potency via the "magic methyl" effect multiplied by fluorine interactions.[1]

Synthetic Workflows & Experimental Protocols

The 3-bromoquinoline scaffold is most valuable as a divergent intermediate. Below is the logic flow for transforming the 3-Br "handle" into its bioisosteres.

Visualization 1: Synthetic Divergence from 3-Bromoquinoline
Protocol: Palladium-Catalyzed Cyanation (3-Br 3-CN)

Objective: Replace the lipophilic bromine with a polar, metabolically robust nitrile group.[1]

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Zinc Cyanide (Zn(CN)

    
    ) (0.6 equiv)
    
  • Pd(PPh

    
    )
    
    
    
    (5-10 mol%)
  • DMF (Anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube or microwave vial, charge 3-bromoquinoline (1.0 mmol, 208 mg) and Zn(CN)

    
     (0.6 mmol, 70 mg).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) inside a glovebox or under a strong stream of argon.
  • Solvation: Add anhydrous DMF (3-5 mL) via syringe. Seal the vessel immediately.

  • Reaction: Heat the mixture to 85-95°C for 4–12 hours.

    • Note: Monitoring by LC-MS is critical. The starting material (Rt ~ X min) should disappear, replaced by the more polar nitrile product (Rt < X min).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH

    
    OH (to remove Zinc salts) followed by brine.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 3-Cyanoquinoline typically elutes earlier than the bromo-precursor in polar gradients due to its high polarity.

Case Study Analysis: Biological Impact

Case Study A: Antimalarial Chloroquine Analogs

In the development of 4-aminoquinoline antimalarials, the 3-position is a modulator of resistance.

  • Observation: Introduction of 3-Iodo or 3-Bromo groups often decreased activity against P. falciparum compared to the unsubstituted parent.

  • Bioisosteric Solution: Replacement with 3-alkynyl or specific 3-alkylamino side chains (via Sonogashira coupling of the 3-Br intermediate) restored activity against Chloroquine-Resistant (CQR) strains. The rigid linear geometry of the alkyne spacer allowed the molecule to span the resistance-conferring mutations in the transporter proteins.

Case Study B: Kinase Inhibitors (General SAR)

For quinoline-based kinase inhibitors (e.g., targeting VEGFR or PI3K), the 3-position often faces the solvent front or a ribose-binding pocket.[1]

  • 3-Br Liability: High lipophilicity (LogP ~3.2) led to poor solubility and high plasma protein binding.

  • 3-CN Replacement: Reduced LogP significantly, improved solubility, and the nitrile acted as a weak H-bond acceptor, picking up a water-mediated contact in the solvent channel.[1]

  • 3-CF3 Replacement: Used only when metabolic oxidation of the quinoline ring (at C2/C4) was the primary clearance mechanism. The electron-withdrawing CF

    
     deactivated the ring towards CYP450 oxidation, extending half-life (t
    
    
    
    ).[1]

Decision Logic for Lead Optimization

Use this logic flow to select the appropriate replacement for a 3-bromo group in your specific campaign.

Visualization 2: Bioisostere Selection Logic[1]

BioisostereLogic Figure 2: Decision tree for bioisosteric replacement of 3-bromo group. Problem Issue with 3-Bromo Quinoline Lead? Metabolism High Clearance / Metabolic Instability? Problem->Metabolism Solubility Poor Solubility / High LogP? Problem->Solubility Potency Low Potency / Steric Clash? Problem->Potency Sol_CN Switch to 3-CN (Reduces LogP, Polar) Metabolism->Sol_CN General Clearance Sol_CF3 Switch to 3-CF3 (Blocks Oxidation, Lipophilic) Metabolism->Sol_CF3 Ring Oxidation Solubility->Sol_CN Need Polar Shift Sol_Cl Switch to 3-Cl (Smaller, Isolipophilic) Potency->Sol_Cl Pocket too small Sol_Alk Switch to 3-Alkyne (Rigid Extension) Potency->Sol_Alk Reach new pocket

References

  • BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.

  • National Institutes of Health (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.[1] (Representative Link)

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery.

  • MDPI Molecules. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.

  • Organic Process Research & Development. Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Safe and Compliant Waste Management

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 3-Bromo-4-hydroxy-7-trifluoromethylquinoline is a halogenated quinoline derivative, a class of compounds that demands meticulous handling from acquisition to disposal. Due to its trifluoromethyl and bromo- functional groups, this compound is classified as a halogenated organic chemical.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline. It is designed for researchers, scientists, and laboratory managers, grounding every recommendation in the principles of chemical safety and regulatory adherence. The procedures outlined here are built upon the foundational regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave".[1]

Part 1: Hazard Assessment & Characterization

  • Halogenated Quinoline Core: Quinolines and their derivatives can exhibit significant biological activity and may pose ecotoxicological risks.[2] Hydroxylated quinolines, in particular, have shown toxicity in various environmental assays.[2] The presence of a bromine atom classifies this as a halogenated or organobromine compound, which is often subject to specific hazardous waste regulations due to its persistence and potential to form harmful byproducts upon improper disposal.[3][4][5]

  • Trifluoromethyl Group: The CF₃ group is a common moiety in pharmaceuticals and agrochemicals. While it enhances the metabolic stability of the molecule, its degradation in the environment can be slow, and some trifluoromethylated compounds can break down into persistent substances like trifluoroacetic acid (TFA).[6]

  • Phenolic Hydroxyl Group: The hydroxyl group can influence the compound's solubility and reactivity.

Based on similar brominated and hydroxylated aromatic compounds, we can infer the likely hazards. For instance, compounds like 3-Bromo-4-hydroxybenzonitrile and 3-Bromo-4-hydroxybenzaldehyde are known to cause skin and eye irritation and may be harmful if swallowed.[7][8] Therefore, it is imperative to handle 3-Bromo-4-hydroxy-7-trifluoromethylquinoline with the assumption that it possesses similar hazardous characteristics.

Table 1: Inferred Hazard Profile and Physicochemical Properties

Property / Hazard ClassInferred CharacteristicRationale & Supporting Evidence
GHS Hazard Class (Anticipated) Acute Toxicity, Oral (Warning); Skin Irritation (Warning); Serious Eye Irritation (Warning)Based on GHS classifications for structurally similar compounds like 3-bromo-4-hydroxybenzonitrile and 8-bromo-4-hydroxyquinoline-3-carboxylic acid.[7][9]
Physical State Solid (Powder/Crystalline)Typical for quinoline derivatives of similar molecular weight.[10]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Quinolines as a class are noted for their ecotoxicity.[2] Halogenated organics are often persistent.
Disposal Classification Hazardous WasteAs a halogenated organic compound, it falls under specific waste disposal regulations.[3][11] Must be managed according to EPA RCRA guidelines.[12][13]

Part 2: Core Disposal Principles & Regulatory Framework

The disposal of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline is governed by federal and state environmental regulations. The EPA's RCRA provides the legal framework for managing hazardous waste.[12] Key principles include:

  • Identification: The material must be correctly identified as a hazardous waste. As a halogenated organic compound, it must not be mixed with non-halogenated waste streams.[3]

  • Segregation: This is the most critical step in the laboratory. Halogenated organic waste must be collected in a dedicated and separate waste container from non-halogenated solvents and aqueous waste.[3][11] Cross-contamination can lead to costly disposal complications and regulatory violations.

  • Containment: Waste must be stored in appropriate, compatible, and clearly labeled containers that are kept securely sealed when not in use.[3][14]

  • Documentation: All hazardous waste must be tracked from the point of generation to its final disposal, a process often referred to as "cradle-to-grave" liability.[1]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Chemical splash goggles

  • Nitrile gloves (or other chemically resistant gloves)

Materials Required:

  • Designated hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • Hazardous waste labels (provided by your institution's Environmental Health & Safety department).

  • Chemical waste pickup request forms.

Protocol Steps:
  • Container Preparation:

    • Obtain a designated waste container from your institution's EHS-approved stock. Ensure it is made of a compatible material (e.g., polyethylene for solvents, glass for solids).

    • Affix a hazardous waste label to the container before adding any waste.[3]

    • On the label, clearly write "Waste 3-Bromo-4-hydroxy-7-trifluoromethylquinoline." List all other components if it is a mixture, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.[3]

  • Waste Collection (Solid):

    • Carefully transfer the solid 3-Bromo-4-hydroxy-7-trifluoromethylquinoline into the designated "Halogenated Organic Solids" waste container using a spatula or powder funnel.

    • Avoid creating dust. If the material is a fine powder, perform this transfer within a chemical fume hood.[15]

    • Securely close the container lid immediately after adding the waste.

  • Waste Collection (Solutions):

    • If the compound is in a solution with an organic solvent, it must be collected in a "Halogenated Organic Liquids" waste container.

    • Crucially, if a non-halogenated solvent (e.g., acetone, methanol) is mixed with any quantity of a halogenated compound, the entire mixture must be treated as halogenated waste. [3]

    • Use a funnel to carefully pour the waste solution into the container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely cap the container immediately.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from drains, heat sources, and incompatible materials.[11] The container must be within secondary containment to prevent spills.

  • Arranging for Disposal:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this chemical down the drain under any circumstances.[3][11]

    • Disposal will be carried out by a licensed hazardous waste facility, typically via high-temperature incineration, which is the standard method for destroying halogenated organic compounds.[16]

Part 4: Workflow Visualization and Emergency Procedures

The following diagram outlines the decision-making process for the proper disposal of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline.

G Disposal Workflow for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup start Identify Waste: 3-Bromo-4-hydroxy-7-trifluoromethylquinoline ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select EHS-Approved HALOGENATED Waste Container ppe->container label_container Affix Hazardous Waste Label List All Chemical Constituents container->label_container is_solid Is waste solid? label_container->is_solid collect_solid Transfer Solid into 'Halogenated Solids' Container in Fume Hood is_solid->collect_solid Yes collect_liquid Pour Solution into 'Halogenated Liquids' Container (Do not exceed 90% capacity) is_solid->collect_liquid No seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store request Submit Chemical Waste Pickup Request to EHS store->request end Disposal by Licensed Facility request->end

Caption: Disposal Workflow Diagram

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., spill pillows, vermiculite) to contain and absorb the spill.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Conclusion: A Culture of Safety

The proper disposal of 3-Bromo-4-hydroxy-7-trifluoromethylquinoline is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the compound's potential hazards and adhering strictly to established protocols for halogenated waste, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • US Waste Industries. (n.d.). Industrial Hazardous Waste Disposal.
  • MilliporeSigma. (2024, January 13). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. National Center for Biotechnology Information.
  • Fisher Scientific. (2015, March 25). Safety Data Sheet.
  • University of Wisconsin-La Crosse. (n.d.). Halogenated Waste.
  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzaldehyde. National Center for Biotechnology Information.
  • Reddit. (2018, February 21). Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? r/chemistry.
  • PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • Guidechem. (n.d.). 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki.
  • Eikmann, T., et al. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
  • Santa Cruz Biotechnology. (n.d.). Bromothymol Blue Material Safety Data Sheet.
  • Sigma-Aldrich. (2017, January 12). Bromothymol Blue Safety Data Sheet.
  • Solomon, K. R., et al. (2016). Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts: Relevance to Substances Regulated Under the Montreal Protocol. Ozone Secretariat.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.

Sources

Personal protective equipment for handling 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Part 1: Critical Safety Summary & Structural Hazard Analysis

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-Bromo-4-hydroxy-7-trifluoromethylquinoline may be sparse in public registries, we must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR). We are not just handling a generic powder; we are handling a lipophilic, halogenated alkylating agent precursor.

Structural Hazard Breakdown:

  • Quinoline Core: Known irritant and potential mutagen. Quinolines can intercalate DNA; therefore, we treat this as a potential genotoxin.

  • -CF3 (Trifluoromethyl) Group: This is the critical safety factor. The -CF3 group significantly increases lipophilicity , facilitating rapid dermal absorption. Standard latex gloves provide insufficient protection against permeation of fluorinated aromatics.

  • -Br (Bromine) Substituent: Increases molecular weight and reactivity (potential alkylating site if activated).

  • -OH (Hydroxyl) Group: Introduces tautomeric equilibrium (quinolone form), affecting solubility. It creates potential for dust electrostatic charging during weighing.

Core Hazard Classifications (Inferred & Analogous):

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H310/H312: Fatal/Harmful in contact with skin (due to -CF3 enhanced absorption).

  • H335: May cause respiratory irritation.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. The lipophilic nature of this compound requires a barrier integrity strategy.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Dermal (Hands) Double Nitrile Gloving Specs: Inner glove: 4 mil (0.10mm) Nitrile (High dexterity). Outer glove: 5-8 mil Nitrile or Laminate (if in solution).Rationale: The -CF3 group enhances solvent permeation. Latex is permeable to halogenated aromatics. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin.
Ocular Chemical Goggles Specs: ANSI Z87.1+ Impact/Splash Goggles (Indirect Vent).Rationale: Safety glasses are insufficient for fine powders that can drift around side shields. The 4-hydroxy group suggests acidity/causticity; eye contact could cause corneal opacification.
Respiratory Engineering Control (Primary) Specs: Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-100 fpm).Rationale: Do not rely on N95 masks alone. The primary barrier must be the hood. If weighing outside a hood (strongly discouraged), a P100 particulate respirator is required due to the potential toxicity of halogenated dusts.
Body Tyvek® Sleeves + Lab Coat Specs: Poly-cotton lab coat (buttoned to neck) + Disposable Tyvek wrist sleeves.Rationale: The "wrist gap" between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap, preventing dust accumulation on the forearms.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Fluorinated solids (due to the -CF3 group) are prone to high static charge. Place an ionizing bar or anti-static gun inside the fume hood prior to opening the vial.

  • Solvent Selection: If solubilizing, avoid DMSO if possible as it acts as a penetrant carrier, effectively "shuttling" the toxicant through skin. Prefer Ethyl Acetate or DCM, but treat the solution with extreme care.

Phase 2: Weighing & Transfer
  • The "Closed Transfer" Rule: Never open the stock container on an open bench.

  • Weighing Protocol:

    • Tare the weighing boat inside the hood.

    • Use a disposable spatula.

    • Crucial: If the powder is fluffy/electrostatic, do not tap the spatula. Use a gentle rolling motion to transfer solid to avoid aerosolization.

  • Decontamination: Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in acetone before returning it to storage.

Phase 3: Reaction Monitoring
  • TLC/Sampling: When spotting TLC plates, assume the capillary tube contains a concentrated toxicant. Dispose of capillaries immediately into a sharps container located inside the hood.

Part 4: Disposal Logistics (Halogenated Waste Stream)

Strict Segregation Required: This compound contains both Bromine and Fluorine. It must enter the Halogenated Waste Stream .

  • Green Label (Halogenated): 3-Bromo-4-hydroxy-7-trifluoromethylquinoline + DCM/Chloroform solvents.

  • Black Label (Non-Halogenated): Do not mix this compound with Acetone/Methanol waste streams unless the entire container is destined for halogenated incineration.

  • Cost Implication: Mixing this compound into a non-halogenated drum reclassifies the entire drum as halogenated, increasing disposal costs by ~300%.

Part 5: Emergency Response

  • Skin Contact:

    • Immediate Action: Strip contaminated gloves/clothing immediately.[4]

    • Wash: Rinse with lukewarm water and soap for 15 minutes . Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).

    • Medical: Seek evaluation.[1][2][4][5][6][7][8][9] Mention "Halogenated Quinoline" to the physician.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (acetone/water mix) to dampen, then scoop into a wide-mouth jar.

    • Label as "Hazardous Waste - Toxic Solid."

Part 6: Visualization (Safe Handling Lifecycle)

SafeHandling cluster_0 Phase 1: Preparation cluster_1 Phase 2: Operational cluster_2 Phase 3: Disposal Start Start: Stock Retrieval RiskCheck Risk Assessment: Check SDS & Glove Integrity Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE HoodCheck Hood Verification: Velocity >80fpm PPE->HoodCheck Static Static Mitigation: Ionizer/Anti-static Gun HoodCheck->Static Weighing Weighing/Transfer: Avoid Aerosolization Static->Weighing Solubilization Solubilization: Avoid DMSO if possible Weighing->Solubilization WasteSeg Waste Segregation: Halogenated Stream Only Weighing->WasteSeg Disposables Solubilization->WasteSeg Used Reagents Decon Decontamination: Wipe surfaces with Acetone WasteSeg->Decon End End: Return to Storage Decon->End

Caption: Operational workflow for handling halogenated quinolines, emphasizing static control and strict waste segregation.

References

  • PubChem. (n.d.). Compound Summary: 3-Bromoquinoline (Analogous Hazard Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 15, 2026, from [Link]

  • University of British Columbia. (2022). Organic Solvent Waste Disposal Guidelines. Retrieved February 15, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-hydroxy-7-trifluoromethylquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxy-7-trifluoromethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.